molecular formula C₂₀H₂₂D₃N₉O₆ B1155960 7-Hydroxy Methotrexate-d3 Ammonium Salt

7-Hydroxy Methotrexate-d3 Ammonium Salt

Cat. No.: B1155960
M. Wt: 490.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy Methotrexate-d3 Ammonium Salt is a useful research compound. Its molecular formula is C₂₀H₂₂D₃N₉O₆ and its molecular weight is 490.49. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy Methotrexate-d3 Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Methotrexate-d3 Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₂₂D₃N₉O₆

Molecular Weight

490.49

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 7-Hydroxy Methotrexate-d3 Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

CAS Focus: 95245-30-0 (Generic/Catalog) | Chemical Identity: 7-Hydroxymethotrexate-d3 (Ammonium Salt)[1][2][3]

Executive Summary

This technical guide addresses the critical application of 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) as a stable isotope-labeled internal standard (SIL-IS) in clinical bioanalysis. 7-Hydroxymethotrexate (7-OH-MTX) is the primary extracellular metabolite of the antifolate drug Methotrexate (MTX). While MTX is a cornerstone therapy for neoplastic and autoimmune diseases, its metabolite 7-OH-MTX exhibits significantly lower aqueous solubility, leading to precipitation in renal tubules and potentially fatal acute kidney injury (AKI) during high-dose therapy.

Accurate quantification of 7-OH-MTX is therefore a mandatory safety protocol in High-Dose Methotrexate (HDMTX) regimens. The deuterated ammonium salt form (7-OH-MTX-d3) provides the mass-spectrometric differentiation and physicochemical mimicry required to normalize matrix effects, extraction recovery, and ionization variability in LC-MS/MS assays.

Chemical Profile & Isotopic Fidelity

Note on CAS 95245-30-0: Researchers should be aware that CAS 95245-30-0 is frequently used in chemical catalogs as a placeholder identifier for various deuterated compounds or specific salt forms where a unique CAS has not yet been assigned by the American Chemical Society. The specific chemical entity described here is the trideuterated ammonium salt of 7-Hydroxymethotrexate .[4][5]

Physicochemical Properties
PropertySpecification
Chemical Name 7-Hydroxy-N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid-d3 ammonium salt
Molecular Formula C₂₀H₁₉D₃N₈O₆[1][2][6][7][8][9][10] · xNH₃ (Salt form varies)
Molecular Weight ~473.46 g/mol (Free Acid Basis)
Isotopic Purity ≥ 99% Deuterium incorporation
Solubility Low in water (acidic pH); Soluble in DMSO, dilute NH₄OH, or basic buffers (pH > 7.5)
Appearance Yellow to orange solid (Light Sensitive)
Structural Logic

The deuterium label is typically located on the N-methyl group (


). This placement is strategic:
  • Metabolic Stability: The N-methyl group is chemically stable during standard extraction, unlike exchangeable protons on the amine or hydroxyl groups.

  • Fragment Conservation: In MS/MS fragmentation, the N-methyl group remains attached to the pteridine core (the primary product ion), ensuring the mass shift is preserved in the transition.

Physiological Context: The Toxicity Mechanism

Understanding the formation of 7-OH-MTX is essential for interpreting assay results. Unlike MTX, which is primarily excreted unchanged, 7-OH-MTX is formed via hepatic oxidation.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the solubility bottleneck that drives toxicity.

MTX_Metabolism MTX Methotrexate (MTX) (Soluble) Liver Liver (Aldehyde Oxidase) MTX->Liver Systemic Circulation Kidney Renal Tubules (Acidic pH) MTX->Kidney Excretion SevenOH 7-OH-MTX (Low Solubility) Liver->SevenOH Hydroxylation at C7 SevenOH->Kidney Excretion Toxicity Crystalluria & Acute Kidney Injury Kidney->Toxicity Precipitation if conc > Solubility Limit

Figure 1: Metabolic pathway of Methotrexate leading to the formation of the nephrotoxic metabolite 7-OH-MTX.

Clinical Relevance: During HDMTX therapy, serum concentrations of 7-OH-MTX can exceed those of the parent drug by 12–24 hours post-infusion. Because 7-OH-MTX is 3- to 5-fold less soluble than MTX in acidic urine, it is the primary driver of drug-induced renal failure.

Analytical Methodology: LC-MS/MS Protocol[2][3][4][5][6][11]

The use of 7-OH-MTX-d3 Ammonium Salt as an Internal Standard (IS) is the gold standard for correcting matrix effects in plasma and urine analysis.

Mass Spectrometry Transitions (MRM)

The trideuterated standard (


) produces a mass shift of +3 Da. The fragmentation pattern typically involves the loss of the glutamate moiety (

147), leaving the pteridine core.
AnalytePolarityPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
7-OH-MTX ESI (+)471.2324.225-30Target Quant
7-OH-MTX-d3 ESI (+)474.2 327.2 25-30Internal Standard
Methotrexate ESI (+)455.2308.222-28Co-analyte

Note: The product ion for the d3 standard (327.2) confirms that the deuterium label on the N-methyl group is retained in the fragment.

Experimental Workflow

The following protocol utilizes a Protein Precipitation method, which is cost-effective and sufficient for clinical monitoring, though Solid Phase Extraction (SPE) can be used for higher sensitivity.

Step 1: Stock Solution Preparation (Critical)
  • Challenge: 7-OH-MTX (and its salts) is notoriously difficult to dissolve in pure water or methanol.

  • Protocol: Dissolve 7-OH-MTX-d3 Ammonium Salt in 5% Ammonium Hydroxide (NH₄OH) or DMSO to achieve a primary stock of 1 mg/mL.

  • Storage: Aliquot and store at -80°C. Protect from light (amber vials) as pteridines undergo photolytic degradation.

Step 2: Sample Extraction
  • Aliquot: Transfer 50 µL of patient plasma to a 1.5 mL tube.

  • IS Addition: Add 20 µL of Working IS Solution (7-OH-MTX-d3 at ~500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of water (to match initial mobile phase strength).

Step 3: Chromatographic Separation
  • Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Polar-RP or Waters Acquity HSS T3) to retain polar metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: Start at 5-10% B to elute salts, ramp to 90% B over 3-5 minutes.

Workflow Visualization

LCMS_Workflow Sample Patient Plasma (50 µL) IS_Add Add IS: 7-OH-MTX-d3 (Corrects Matrix Effect) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (13k x g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:4 with Water) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Ratio: Analyte/IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for the quantification of 7-OH-MTX using the d3 internal standard.

Handling & Stability Guidelines

The integrity of the reference standard is paramount. 7-OH-MTX is chemically fragile under specific conditions.

  • Photostability: All pteridine derivatives are highly photosensitive . Exposure to ambient laboratory light can cause photolysis within hours.

    • Protocol: Perform all weighing and solution preparation under yellow light or in amber glassware wrapped in aluminum foil.

  • pH Stability: The ammonium salt is stable in alkaline conditions but may precipitate or degrade in highly acidic solutions over time.

    • Protocol: Maintain stock solutions in slightly alkaline buffers (pH 7.5–8.5).

  • Temperature:

    • Solid: Store at -20°C (stable for >2 years).

    • Solution: Discard working solutions after 24 hours if kept at room temperature. Stock solutions at -80°C are stable for 6 months.[11]

References

  • Russak, E. M., et al. (2019).[4][5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[4]

  • Guo, P., et al. (2007).[4][5] Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[4][5][6]

  • Bremnes, R. M., et al. (2000). Clinical pharmacokinetics and metabolism of methotrexate. Cancer Chemotherapy and Pharmacology, 46(1), 69-76.

  • Huo, J., et al. (2023). An ultrahigh-performance liquid chromatography-tandem mass spectrometry method for quantification of methotrexate and 7-hydroxy-methotrexate and application for therapeutic drug monitoring. Biomedical Chromatography, 38(2), e5782.

  • Smeland, E., et al. (1996). High-dose methotrexate: pharmacokinetics and metabolism. Acta Oncologica, 35(1), 23-27.

Sources

Precision in Quantitation: 7-Hydroxy Methotrexate-d3 Ammonium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Bioanalytical Applications

Executive Summary: The Stoichiometric Imperative

In high-dose Methotrexate (MTX) therapy, therapeutic drug monitoring (TDM) is not merely a regulatory checkbox—it is a critical safeguard against acute kidney injury and systemic toxicity. The primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , often accumulates to concentrations exceeding the parent drug, precipitating in renal tubules due to its poor solubility in acidic urine.

For bioanalytical scientists developing LC-MS/MS assays, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) is the gold standard. However, a recurring source of quantitative bias lies in the misidentification of the reference material form: the Ammonium Salt versus the Free Acid .

This guide dissects the physicochemical distinctions between these forms, provides a self-validating protocol for stock preparation, and details the mass spectrometric parameters required for robust quantitation.

Chemical Identity & Physicochemical Properties

The fundamental error in preparing calibration standards arises from treating the ammonium salt as equivalent to the free acid without stoichiometric correction. This results in a systematic negative bias in concentration (approximately 3.5%), which can skew toxicokinetic profiles.

Comparative Data: Free Acid vs. Ammonium Salt
Feature7-OH-MTX-d3 (Free Acid) 7-OH-MTX-d3 (Ammonium Salt)
Chemical Formula C₂₀H₁₉D₃N₈O₆C₂₀H₁₉D₃N₈O₆[1][2][3][4][5][6][7] · NH₃ (C₂₀H₂₂D₃N₉O₆)
Molecular Weight (Average) 473.46 g/mol 490.49 g/mol
Stoichiometry 1.01:1 (Drug : Ammonia)
CAS Number 432545-62-55939-37-7 (Unlabeled Parent Ref)
Solubility Profile Low (requires alkaline pH)Improved (dissociates readily)
Correction Factor 1.000.965 (Free Acid / Salt MW)

Critical Insight: The ammonium salt is often the preferred commercial form (e.g., from TRC, LGC) because the ammonia counter-ion stabilizes the molecule and enhances dissolution in aqueous-organic solvents. However, the mass spectrometer detects the protonated free acid ion


, not the salt complex.
Metabolic Context & Mechanism

Understanding the biological origin of 7-OH-MTX is essential for interpreting assay results. Unlike MTX, which is primarily excreted unchanged, 7-OH-MTX is formed via Aldehyde Oxidase 1 (AOX1) in the liver.

Figure 1: Hepatic Metabolism of Methotrexate

MTX_Metabolism cluster_IS Bioanalytical Context MTX Methotrexate (MTX) (Parent Drug) AOX1 Aldehyde Oxidase 1 (AOX1) MTX->AOX1 Oxidation at C7 OH_MTX 7-Hydroxy Methotrexate (7-OH-MTX) (Low Solubility Metabolite) AOX1->OH_MTX Renal Renal Excretion (Precipitation Risk at pH < 7) OH_MTX->Renal Active Transport (OATs) IS 7-OH-MTX-d3 (Internal Standard) IS->OH_MTX Co-elution & Normalization

Caption: Pathway showing the conversion of MTX to 7-OH-MTX via hepatic AOX1. The metabolite's low solubility drives the need for precise monitoring.

Experimental Protocols
Protocol A: Precision Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (free acid equivalent) stock solution from the Ammonium Salt.

Reagents:

  • 7-Hydroxy Methotrexate-d3 Ammonium Salt (Solid).[3][][9]

  • Dimethyl Sulfoxide (DMSO) – Spectroscopy grade.

  • Methanol (LC-MS grade).

Step-by-Step Workflow:

  • Gravimetric Analysis:

    • Weigh exactly 1.04 mg of the Ammonium Salt into a tared amber glass vial.

    • Calculation: To get 1.0 mg of active free acid, we apply the correction factor:

      
      
      
      
      
  • Solubilization (The "Wetting" Step):

    • Add 100 µL of DMSO directly to the powder.

    • Why? 7-OH-MTX is hydrophobic in its crystalline form. DMSO disrupts the lattice energy more effectively than methanol/water.

    • Vortex for 30 seconds until fully dissolved (yellow/orange solution).

  • Dilution:

    • Add 900 µL of Methanol to bring the total volume to 1.0 mL.

    • Result: You now have a stock solution containing 1.0 mg/mL of 7-OH-MTX-d3 Free Acid .

  • Storage:

    • Aliquot into 100 µL volumes in cryovials.

    • Store at -80°C . Stability is validated for 6 months.

Protocol B: LC-MS/MS Tuning & Detection

The ammonium ion (


) is lost in the electrospray source. You must tune for the protonated free acid.
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2]
    
  • Precursor Ion (Q1): 474.2

    
    
    
    
    
    .
    • Note: Unlabeled 7-OH-MTX is 471.2

      
      . The d3-label provides a +3 Da shift.
      
  • Product Ions (Q3):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 474.2 327.2 25Loss of Glutamate moiety
Qualifier 474.2178.135Pteridine ring fragment
Analytical Workflow Visualization

This diagram illustrates the logical flow from weighing the salt to analyzing the sample, highlighting the critical correction step.

Figure 2: Quantitative Correction Workflow

Correction_Workflow cluster_warning Risk of Error Start Start: Weigh 7-OH-MTX-d3 (Ammonium Salt) Calc Apply Stoichiometric Correction MW Salt (490.49) vs MW Free Acid (473.46) Correction Factor = 0.965 Start->Calc Input Mass Solubilize Solubilize in DMSO (Ensure complete dissociation of NH4+) Calc->Solubilize Corrected Mass Stock Primary Stock Solution (Concentration defined as Free Acid) Solubilize->Stock Dilution MS_Analysis LC-MS/MS Analysis Detects [M+H]+ (m/z 474.2) Stock->MS_Analysis Spiking into Matrix NoCalc Direct Weighing (No Correction) Bias Result: -3.5% Negative Bias in Calibration Curve NoCalc->Bias

Caption: Workflow demonstrating the mandatory stoichiometric correction to prevent quantitative bias.

References
  • Toronto Research Chemicals (TRC). 7-Hydroxy Methotrexate-d3 Ammonium Salt – Product Datasheet. Retrieved from

  • LGC Standards. Reference Material Certificate: 7-Hydroxy Methotrexate-d3 Ammonium Salt. Retrieved from [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5484402, 7-Hydroxymethotrexate. Retrieved from

  • Shimadzu Chemistry & Diagnostics. 7-Hydroxymethotrexate Metabolite Standards. Retrieved from

  • Fahrig, L., et al. (1989).[5] "Pharmacokinetics of methotrexate and 7-hydroxymethotrexate in rats." Cancer Chemotherapy and Pharmacology, 23(3), 156-160.[4][5][9]

  • Guo, P., et al. (2007).[5][9] "Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[4][5][9]

Sources

Technical Whitepaper: Characterization and Bioanalytical Application of 7-OH-MTX-d3 Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic profiling of Methotrexate (MTX), the precise quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critical.[1][2][3][4] 7-OH-MTX exhibits significantly lower aqueous solubility than the parent compound and can precipitate in renal tubules, contributing to MTX-induced nephrotoxicity.

7-OH-MTX-d3 ammonium salt serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. Its deuterated nature compensates for the complex matrix effects found in plasma and cerebrospinal fluid (CSF) while mimicking the physicochemical behavior of the analyte. This guide details the physical properties, solubility limits, and validated bioanalytical protocols for this critical reagent.

Part 1: Chemical Identity & Physicochemical Profile

The ammonium salt form is specifically engineered to enhance the stability and solubility of the otherwise poorly soluble 7-OH-MTX free acid.

PropertySpecification
Compound Name 7-Hydroxymethotrexate-d3 ammonium salt
Synonyms 7-OH-MTX-d3; N-[4-[amino]benzoyl]-L-glutamic acid, ammonium salt
CAS Number 432545-62-5 (Free acid reference); Salt forms vary by supplier
Molecular Formula C₂₀H₁₉D₃N₈O₆[4][5] · xNH₃ (typically mono- or di-ammonium)
Molecular Weight 490.49 g/mol (Ammonium salt) / 473.46 g/mol (Free acid)
Appearance Yellow to Orange Solid (Pteridine characteristic)
Isotopic Purity ≥ 99% Deuterated forms (d3)
Chemical Purity ≥ 95% (HPLC)
Structural Integrity & Deuterium Placement

The deuterium label is strategically placed on the N-methyl group (N-CD₃) linking the pteridine ring to the p-aminobenzoic acid moiety. This position is metabolically stable and resistant to back-exchange in aqueous solvents, ensuring the integrity of the internal standard during extraction and chromatography.

Part 2: Solubility & Solution Chemistry[6]

One of the most common failure points in MTX metabolite analysis is the precipitation of working standards. 7-OH-MTX is significantly less water-soluble than MTX, particularly in acidic environments (pH < 7.0).

Solubility Profile
  • DMSO (Dimethyl Sulfoxide): Soluble (> 5 mg/mL). This is the preferred solvent for Master Stock solutions.

  • Water (Neutral/Acidic): Insoluble/Poorly Soluble. Do not attempt to dissolve the solid directly in pure water or acidic buffers.

  • Alkaline Water (pH > 8.0): Soluble. The ammonium salt facilitates dissolution in slightly basic aqueous media (e.g., 0.1 M NH₄OH or Na₂CO₃).

  • Methanol/Acetonitrile: Sparingly soluble. Avoid using pure organic solvents for the initial dissolution of the solid salt.

Critical Protocol: Master Stock Preparation

Objective: Prepare a stable 1.0 mg/mL stock solution.

  • Weighing: Accurately weigh the specific amount of 7-OH-MTX-d3 ammonium salt into an amber glass vial (protect from light).

  • Primary Dissolution: Add 100% DMSO to achieve a concentration of 1.0 mg/mL. Vortex for 1-2 minutes until the orange solid is completely dissolved.

    • Why DMSO? It prevents the formation of micro-precipitates that occur in aqueous buffers, ensuring the true concentration matches the calculated value.

  • Secondary Dilution (Working Standards): When diluting into aqueous solvents for calibration curves, ensure the final solution remains slightly alkaline or contains < 50% water if using methanol.

    • Recommended Diluent: 50:50 Methanol:Water containing 0.05% Ammonium Hydroxide.

Part 3: Stability & Handling

Photostability (Critical)

Pteridines, including 7-OH-MTX, are highly photosensitive . Exposure to UV or ambient white light causes oxidative degradation, cleaving the molecule into pteridine-6-carboxylic acid and p-aminobenzoylglutamic acid.

  • Requirement: Perform all weighing and solution preparation under yellow monochromatic light or in amber glassware wrapped in aluminum foil.

Hygroscopicity

The ammonium salt is hygroscopic.

  • Storage: Store the lyophilized powder at -20°C or -80°C .

  • Equilibration: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from degrading the solid.

Part 4: Bioanalytical Application (LC-MS/MS)

Metabolic Context

7-OH-MTX is formed via hepatic aldehyde oxidase.[6] It is less potent than MTX but contributes significantly to nephrotoxicity due to its low solubility in the acidic environment of the distal tubule.

MetabolicPathway Figure 1: Metabolic Pathway of Methotrexate and Role of Internal Standard MTX Methotrexate (MTX) (Parent Drug) OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) (Major Metabolite) MTX->OH_MTX Aldehyde Oxidase (Liver) DAMPA DAMPA (Minor Metabolite) MTX->DAMPA Gut Bacteria (Carboxypeptidase) IS 7-OH-MTX-d3 (Internal Standard) IS->OH_MTX Co-elution & Normalization (LC-MS/MS)

Figure 1: Metabolic Pathway of Methotrexate and Role of Internal Standard.

Mass Spectrometry Transitions

The d3-analog is detected using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
7-OH-MTX 471.2 [M+H]⁺324.220-30Loss of Glutamate moiety
7-OH-MTX-d3 474.2 [M+H]⁺ 327.2 20-30Loss of Glutamate; d3 retained on pteridine

Note: The mass shift of +3 Da is retained in the fragment ion because the deuterium label is located on the N-methyl group attached to the pteridine ring, not on the glutamate tail which is cleaved.

Part 5: Experimental Protocol: Sample Extraction

This validated workflow minimizes matrix effects while ensuring high recovery of the polar 7-OH-MTX metabolite.

Reagents
  • Precipitation Agent: Methanol containing 0.2 M Zinc Sulfate (ZnSO₄). The Zn²⁺ ions help complex proteins and improve supernatant clarity.

  • Internal Standard Solution: 7-OH-MTX-d3 (200 nM) in Methanol.

ExtractionWorkflow Figure 2: Protein Precipitation Workflow for 7-OH-MTX Quantification Sample Patient Plasma/Serum (100 µL) Spike Add Internal Standard (20 µL 7-OH-MTX-d3) Sample->Spike Precip Protein Precipitation Add 300 µL MeOH/ZnSO4 Spike->Precip Vortex Vortex (2 min) & Centrifuge (14,000 x g, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (To match initial mobile phase) Supernatant->Dilution Inject Inject onto LC-MS/MS (5-10 µL) Dilution->Inject

Figure 2: Protein Precipitation Workflow for 7-OH-MTX Quantification.

Step-by-Step Methodology
  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Spiking: Add 20 µL of Working Internal Standard Solution (7-OH-MTX-d3). Vortex gently.

  • Precipitation: Add 300 µL of cold Methanol containing 0.2 M ZnSO₄.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Conditioning: Transfer 200 µL of the clear supernatant to an autosampler vial. Add 200 µL of HPLC-grade water (to reduce solvent strength and prevent early elution/peak fronting).

  • Analysis: Inject 5-10 µL onto a C18 Polar-RP column (e.g., Phenomenex Synergi Polar-RP).

References

  • Fahrig, L., et al. (1989).[4][5] Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX.[4][5][7] Cancer Chemotherapy and Pharmacology, 23(3), 156-160.[4][5][7] Link

  • Guo, P., et al. (2007).[4][5] Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry.[4][5][7] Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[4][5][7] Link

  • Schofield, R.C., et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS.[1] Methods in Molecular Biology, 1383, 213-222.[1] Link

  • Cébron, N., et al. (2011). Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. Bioanalysis, 3(14), 1563-1571. Link

  • Wang, S., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[1][2] Evidence-Based Complementary and Alternative Medicine, 2019, 2686020. Link

Sources

difference between 7-hydroxymethotrexate free acid and ammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioanalysis and Toxicology[1]

Executive Summary

7-Hydroxymethotrexate (7-OH-MTX) is the primary pharmacologically inactive metabolite of the antifolate drug Methotrexate (MTX).[1] In drug development and clinical monitoring, researchers encounter two primary forms of this compound: the Free Acid and the Ammonium Salt .[2]

While they share the same core pharmacophore, their utility diverges significantly based on solubility :

  • The Free Acid (Native Metabolite): This is the physiological form responsible for MTX-induced nephrotoxicity.[1] It exhibits extremely poor aqueous solubility, leading to precipitation in renal tubules.[2] It is the preferred form for toxicity studies and solid-state characterization.[1]

  • The Ammonium Salt (Analytical Tool): This form is engineered—often in situ or as a lyophilized standard—to overcome the solubility barrier. It is the standard choice for preparing high-concentration stock solutions for LC-MS/MS calibration curves and quality controls.[1]

This guide provides the physicochemical grounding and experimental protocols to navigate between these forms without compromising data integrity.

Chemical Identity & Physicochemical Divergence

The fundamental difference lies in the protonation state of the glutamic acid moiety and the pteridine ring. The "Ammonium Salt" is effectively the Free Acid neutralized with ammonia to generate a water-soluble species.[1]

2.1 Comparative Physicochemical Profile[2]
Feature7-OH-MTX Free Acid7-OH-MTX Ammonium Salt
CAS Number 5939-37-7N/A (Often custom prep or labeled, e.g., 432545-62-5 for d3-salt)
Physical State Orange-yellow crystalline powderOrange solid or lyophilized cake
Aqueous Solubility Very Low (< 0.01 mg/mL at pH < 5)High (> 1 mg/mL at pH > 7)
Solvent Compatibility DMSO, DMF, 0.1M NaOHWater, Methanol, Ammonium Buffers
Primary Utility Toxicology models, CrystallographyLC-MS Standards, Calibrators
Stability High (Solid state), PhotolabileHygroscopic, Photolabile
2.2 Structural Transformation Logic

The following diagram illustrates the conversion between the insoluble free acid and the soluble ammonium species, a critical concept for stock solution preparation.

7OHMTX_Solubility_Equilibrium FreeAcid 7-OH-MTX (Free Acid) (Precipitates in Acidic Media) Low Solubility Salt 7-OH-MTX (Ammonium Salt) (Soluble Anion) High Solubility FreeAcid->Salt Deprotonation (pH > 7.0) Precipitation Renal Precipitation (Nephrotoxicity) FreeAcid->Precipitation In vivo (Urine pH < 6) Ammonia + NH4OH (Base) Salt->FreeAcid Protonation (pH < 5.5)

Figure 1: Solubility equilibrium of 7-Hydroxymethotrexate driven by pH.[1] The ammonium salt represents the deprotonated, soluble state.[2]

Biological Context: The Mechanism of Toxicity

Understanding the "Free Acid" form is essential for explaining MTX toxicity. 7-OH-MTX is formed in the liver by aldehyde oxidase (AOX1).[1] Unlike the parent drug MTX, 7-OH-MTX is poorly soluble in acidic urine.[1]

Clinical Relevance: When high-dose MTX is administered, serum levels of 7-OH-MTX can exceed MTX levels.[1][3] As the metabolite filters into the urine, if the urinary pH drops below the pKa of the carboxylic acid groups (approx. 4.7–4.8), the metabolite reverts to the Free Acid form.[2] This causes crystallization in the renal tubules, leading to acute kidney injury (AKI).[2]

MTX_Metabolism_Toxicity MTX Methotrexate (MTX) (Parent Drug) Liver Liver (Hepatic Metabolism) MTX->Liver AOX Aldehyde Oxidase (AOX1) Liver->AOX Metabolite 7-Hydroxymethotrexate (7-OH-MTX) AOX->Metabolite Hydroxylation at C7 Kidney Kidney (Renal Excretion) Metabolite->Kidney UrineAcid Acidic Urine (pH < 6.0) Kidney->UrineAcid Crystals Precipitation of Free Acid (Crystalluria) UrineAcid->Crystals Solubility Limit Exceeded

Figure 2: Metabolic pathway leading to 7-OH-MTX accumulation and renal toxicity.[1]

Experimental Protocols
4.1 Protocol A: Preparation of Analytical Stock Solutions

Challenge: Commercial "Free Acid" standards will not dissolve in pure methanol or water.[2] Attempting to do so will result in a suspension that compromises calibration accuracy. Solution: Generate the "Ammonium Salt" in situ.

Reagents:

  • 7-Hydroxymethotrexate (Free Acid solid).[1]

  • Methanol (LC-MS Grade).[1]

  • Ammonium Hydroxide (30% NH4OH).[1]

  • Deionized Water (18.2 MΩ).[1]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.0 mg of 7-OH-MTX Free Acid into a 1.5 mL amber glass vial (protect from light).

  • Solvent Preparation: Prepare a solvent mixture of Methanol : Water : Ammonium Hydroxide (70 : 20 : 10 v/v/v) .[1][2]

    • Note: The high percentage of methanol ensures solubility of the organic skeleton, while the ammonium hydroxide ensures deprotonation.

  • Dissolution: Add 1.0 mL of the solvent mixture to the vial. Vortex for 30 seconds.[1] The orange powder should dissolve completely to form a clear yellow/orange solution.

    • Result: You now have a 1.0 mg/mL stock solution of 7-OH-MTX Ammonium Salt .[1]

  • Storage: Store at -80°C. Stability is limited (approx. 1-3 months).

  • Working Solutions: Dilute this stock with Methanol : Water (10:90) for LC-MS injection. Do not dilute directly into acidic mobile phase without a large dilution factor, or precipitation may occur.[2]

4.2 Protocol B: LC-MS/MS Analysis Considerations

When analyzing 7-OH-MTX, the choice of salt vs. free acid affects the mobile phase selection.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Waters BEH).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate or Ammonium Acetate (pH ~3.5 - 4.0).[1]

    • Reasoning: Using an ammonium buffer prevents on-column precipitation and improves peak shape compared to pure Formic Acid.[1]

  • Mobile Phase B: Acetonitrile or Methanol.[2]

  • Transitions (Positive Mode):

    • Precursor: m/z 471.1 [M+H]+[1][2]

    • Product: m/z 324.1 (Pteridine fragment)[1][2]

Self-Validating Check: Inject a blank immediately after your highest standard (ULOQ).[1] If you see carryover, it is likely that 7-OH-MTX is precipitating in the injector needle or valve due to insufficient solubility in the wash solvent.[1] Action: Change needle wash to 50:50 MeOH:Water with 0.5% NH4OH.[2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5484402, 7-Hydroxymethotrexate.[1][2] PubChem. Available at: [Link][1][2]

  • Wang, L., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[1][2] Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Bremnes, R. M., et al. (1989). Formation and disposition of 7-hydroxymethotrexate in rabbits.[1][2] Cancer Research. Available at: [Link]

Sources

Technical Guide: Stable Isotope Labeled Metabolites of Methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Bioanalytical Guide Author Persona: Senior Application Scientist Target Audience: Bioanalytical Chemists, DMPK Researchers, Clinical Pharmacologists

Executive Summary: The Analytical Imperative

Methotrexate (MTX) remains the anchor drug for rheumatoid arthritis and a cornerstone in oncology. However, its narrow therapeutic index and complex metabolism necessitate precise quantification not just of the parent drug, but of its distinct metabolic streams.

For the bioanalytical scientist, the challenge is twofold:

  • Matrix Complexity: Quantifying intracellular polyglutamates (MTX-PGs) in Red Blood Cells (RBCs) involves a "dirty" matrix prone to severe ion suppression.

  • Metabolic Divergence: Distinguishing between hepatic oxidation (7-OH-MTX) and intracellular activation (MTX-PGs) requires high chromatographic resolution.

This guide details the application of Stable Isotope Labeled (SIL) internal standards to resolve these challenges. We move beyond basic "internal standardization" to discuss the physics of isotope selection (Deuterium vs. 13C/15N) and provide a self-validating LC-MS/MS workflow.

The Metabolic Landscape

To select the correct internal standard, one must map the analyte's origin. MTX metabolism is not linear; it is a divergent network involving hepatic oxidation, intestinal cleavage, and intracellular activation.

Metabolic Pathway Diagram

The following diagram illustrates the three critical metabolic fates of MTX.

MTX_Metabolism cluster_Liver Hepatic Pathway cluster_Gut Intestinal/Bacterial cluster_Cell Intracellular (RBC/Tumor) MTX Methotrexate (MTX) (Parent Drug) SevenOH 7-OH-MTX (Inactive/Nephrotoxic) MTX->SevenOH Aldehyde Oxidase (Liver) DAMPA DAMPA (Inactive Metabolite) MTX->DAMPA Carboxypeptidase G2 (Gut Flora/Rescue Tx) MTXPGs MTX-Polyglutamates (MTX-Glu2 to Glu7) (Active Pharmacophore) MTX->MTXPGs FPGS Enzyme (Anabolic Activation) MTXPGs->MTX GGH Enzyme (Hydrolysis)

Figure 1: Divergent metabolic pathways of Methotrexate. Green nodes indicate active metabolites; Red/Yellow indicate inactive or toxic forms.

Strategic Selection of Stable Isotopes

The choice between Deuterated (D) and Carbon-13/Nitrogen-15 (13C/15N) standards is often dictated by budget, but in MTX analysis, it is a technical decision affecting data integrity.

The "Deuterium Effect" vs. Co-elution

In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated standards (e.g., MTX-d3) to elute slightly earlier than the native analyte.

  • The Risk: If the matrix contains co-eluting phospholipids that suppress ionization at the exact retention time of the native drug, the early-eluting MTX-d3 might miss this suppression zone. The result is an overestimation of the drug concentration.[1]

Isotope Selection Matrix
FeatureDeuterated Standards (e.g., MTX-d3)Heavy Atom Standards (e.g., MTX-13C5)
Cost Low to ModerateHigh
Retention Time Shifts slightly (1-3 seconds earlier)Perfect Co-elution
Stability Risk of H/D exchange at acidic pHInert (Non-exchangeable)
Mass Shift Usually +3 Da (d3)Usually +5 to +7 Da
Best Use Case Plasma MTX (Routine TDM)Intracellular MTX-PGs (Complex Matrix)

Expert Insight: For quantifying MTX-Polyglutamates , I strongly recommend using 13C/15N labeled standards . The chromatographic separation of PG2 through PG7 is delicate. A retention time shift caused by deuterium can lead to peak misidentification in the crowded PG region.

Validated Protocol: Quantification of MTX-PGs in RBCs

This workflow addresses the most challenging application: extracting highly polar polyglutamates from erythrocyte lysates.

Core Challenge: MTX-PGs are unstable in the presence of Gamma-Glutamyl Hydrolase (GGH). Solution: Immediate enzyme inactivation and low-pH extraction.

Extraction Workflow Diagram

Extraction_Workflow Step1 1. RBC Isolation Wash with Saline x2 Step2 2. Spiking IS Add MTX-PG3-13C5 (Internal Standard) Step1->Step2 Step3 3. Protein Precipitation Add Perchloric Acid (PCA) *CRITICAL: Stops GGH activity* Step2->Step3 Step4 4. Centrifugation 15,000 x g, 10 min, 4°C Step3->Step4 Step5 5. SPE Cleanup (MAX Cartridge) Load Supernatant -> Wash (NH4OH) -> Elute (Formic Acid) Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Mode Step5->Step6

Figure 2: Step-by-step extraction protocol for Methotrexate Polyglutamates from Red Blood Cells.

Detailed Methodology
  • Sample Prep: Isolate RBCs from whole blood (EDTA tubes) within 60 minutes of draw to prevent ex vivo polyglutamation changes.

  • Internal Standard Spiking:

    • Add MTX-13C5 (or MTX-PG3-13C5) to the RBC pellet before lysis.

    • Why? This corrects for volumetric errors during the viscous RBC pipetting and SPE recovery losses.

  • Deproteinization:

    • Add 150 µL of Perchloric Acid (5-10%) . Vortex immediately.

    • Mechanism:[2][3][4] The low pH precipitates hemoglobin and irreversibly denatures the GGH enzyme, preserving the PG chain length distribution.

  • Solid Phase Extraction (SPE):

    • Use Mixed-Mode Anion Exchange (MAX) cartridges.

    • Condition: Methanol -> Water.

    • Load: Acidic supernatant.

    • Wash: 5% Ammonium Hydroxide (removes neutrals/cations).

    • Elute: 2% Formic Acid in Methanol (disrupts ionic interaction of PGs).

  • LC-MS/MS Parameters:

    • Column: C18 High Strength Silica (HSS), 2.1 x 100mm.

    • Mobile Phase: A: 0.1% Formic Acid (Water); B: Acetonitrile.[5]

    • Gradient: Slow ramp (5% to 40% B over 8 mins) to resolve PG2, PG3, PG4, etc.

Quality Control & Troubleshooting

A robust assay must be self-validating. Use these checks to ensure data integrity.

Isotopic Cross-Talk (The "M+0" Check)

Commercial SIL standards are rarely 100% pure. They may contain 0.1% - 0.5% of unlabeled (M+0) drug.

  • The Test: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

  • Pass Criteria: The analyte response in the "Zero Sample" must be < 20% of the Lower Limit of Quantitation (LLOQ). If high signal appears, your IS is contaminated with native drug.

The H/D Exchange Test (For Deuterated Standards)

If you must use MTX-d3:

  • Incubate MTX-d3 in the acidic extraction solvent (Perchloric acid) for 4 hours.

  • Analyze via MS.[4][6][7][8][9][10][11][12][13]

  • Fail Criteria: If the signal for MTX-d2 or MTX-d1 increases over time, the deuterium atoms are exchanging with the solvent protons. Switch to 13C standards immediately.

References

  • Determination of erythrocyte methotrexate polyglutamates by LC-MS/MS Source: ResearchGate URL:[8][13][14][Link]

  • Simultaneous Quantification of MTX and 7-OH-MTX in Human Plasma Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Hydroxymethotrexate in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the development and validation of robust analytical methods for quantifying 7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of the chemotherapeutic agent methotrexate (MTX), in biological samples. As a senior application scientist, the following narrative synthesizes established protocols with the underlying scientific principles, ensuring that each experimental choice is justified and the resulting method is both accurate and defensible.

The Imperative for Precise 7-OH-MTX Quantification

Methotrexate is a cornerstone of treatment for various cancers and autoimmune diseases. However, its therapeutic window is narrow, and high-dose regimens can lead to significant toxicity. The drug's efficacy and toxicity are influenced by its pharmacokinetic profile, which includes its conversion to 7-hydroxymethotrexate.[1] This metabolite has significantly lower cytotoxic activity but can contribute to nephrotoxicity due to its poor aqueous solubility, potentially leading to the delayed elimination of the parent drug, MTX.[1]

Consequently, therapeutic drug monitoring (TDM) that includes both MTX and 7-OH-MTX provides a more complete picture of a patient's drug exposure and metabolic activity.[1] While immunoassays exist, they can suffer from cross-reactivity with metabolites, leading to inaccuracies.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled specificity and sensitivity for the definitive quantification of both parent drug and metabolite.[3][4]

This guide details the critical steps for establishing a reliable LC-MS/MS assay for 7-OH-MTX, from sample preparation to method validation, grounded in regulatory expectations.[5]

Foundational Principles: The Bioanalytical Workflow

A successful bioanalytical method is a sequence of optimized and validated steps designed to isolate and accurately measure an analyte within a complex biological matrix. The workflow is a system where each stage is critical for the integrity of the final result.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Biological Sample (Plasma, Serum, etc.) ISTD Internal Standard (SIL-IS) Spiking Sample->ISTD Prep Sample Preparation (PPT or SPE) ISTD->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Calibration Curve) Data->Quant Validation Method Validation (Accuracy, Precision) Quant->Validation

Fig 1. High-level overview of the LC-MS/MS bioanalytical workflow.
The Role of the Internal Standard

Before any sample manipulation, a crucial step is the addition of an internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C²H₃-7-OHMTX.[6] A SIL-IS is chemically identical to the analyte and thus behaves identically during extraction, chromatography, and ionization.[3] Any sample loss or variation in instrument response (matrix effects) will affect both the analyte and the SIL-IS equally. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, ensuring highly accurate and precise quantification.[3]

Pre-Analytical Stage: Sample Preparation Strategy

The primary goal of sample preparation is to remove endogenous matrix components like proteins and phospholipids that can interfere with analysis.[7] The choice of technique is a balance between the desired level of cleanliness, throughput, and complexity.

Method 1: Protein Precipitation (PPT) – A Rapid Approach
  • Causality: This technique uses a water-miscible organic solvent (e.g., methanol, acetonitrile) to disrupt the solvation of proteins in the aqueous sample, causing them to denature and precipitate out of solution.[8] It is a fast and simple method suitable for high-throughput environments.

  • Experimental Protocol (Based on Feng et al., 2021 & Li et al., 2019): [2][8]

    • Pipette 100 µL of the biological sample (plasma, serum) into a clean microcentrifuge tube.

    • Add the internal standard solution.

    • Add 300-500 µL of cold organic solvent (e.g., methanol containing the IS).[2][8]

    • Vortex vigorously for 3 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 13,000-14,000 x g) for 5 minutes.

    • Carefully transfer a portion of the clear supernatant to a new tube or vial.

    • Dilute the supernatant (e.g., 100 µL of supernatant into 400 µL of 20% methanol) to reduce solvent strength and potential matrix effects.[2]

    • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) – The High-Purity Approach
  • Causality: SPE provides a more thorough cleanup by utilizing chromatographic principles to separate the analyte from matrix interferences. For 7-OH-MTX, a reversed-phase mechanism is common, where the analyte partitions onto a hydrophobic sorbent (e.g., Waters Oasis HLB) while polar components are washed away.[4][6] The analyte is then eluted with a strong organic solvent. This results in a much cleaner extract, significantly reducing the risk of matrix effects.[9]

  • Experimental Protocol (Based on Leger et al.): [4][6]

    • Condition the SPE cartridge/plate (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the pre-treated sample (spiked with IS and potentially diluted).

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen.

    • Elute the analyte and IS with a small volume of a strong organic solvent (e.g., 100 µL of acetonitrile/methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection into the LC-MS/MS system.

Analytical Stage: LC-MS/MS Method Parameters

Liquid Chromatography (LC) Separation

The LC system separates 7-OH-MTX from its parent drug, MTX, and any remaining matrix components before they enter the mass spectrometer. A C18 reversed-phase column is typically effective.[1][2]

ParameterExample 1[2]Example 2[6]Justification
Column Agilent ZORBAX C18 (2.1x100mm, 3.5µm)Phenomenex Synergi Polar-RP (2.0x75mm, 4µ)C18 provides excellent hydrophobic retention for analytes like 7-OH-MTX.
Mobile Phase A 0.2% Formic Acid in Water0.1% Formic Acid in WaterAcidification promotes positive ionization (ESI+) and improves peak shape.
Mobile Phase B MethanolAcetonitrileCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.3 mL/minNot specified, typical for 2.1mm IDOptimized for column dimensions to ensure efficient separation.
Gradient 8% to 70% B over 3 minRapid GradientA gradient is essential for eluting analytes and cleaning the column in a short time.
Column Temp 35°C40°CElevated temperature reduces viscosity and can improve peak symmetry.
Triple Quadrupole Mass Spectrometry (MS/MS)

The triple quadrupole MS is the engine of specificity. It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where a specific precursor ion is selected, fragmented, and a resulting specific product ion is monitored.[10]

G ESI Ion Source (ESI+) [M+H]+ = 471.1 Q1 Quadrupole 1 (Q1) Precursor Ion Filter (m/z 471.1) ESI->Q1 Ion Optics Q2 Quadrupole 2 (Q2) Collision Cell (CID) (Fragmented with N2) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Filter (m/z 324.1) Q2->Q3 Product Ions Detector Detector Signal Measured Q3->Detector Specific Product Ion

Fig 2. The Multiple Reaction Monitoring (MRM) process for 7-OH-MTX.

The key to this process is identifying the correct mass-to-charge (m/z) transitions. For 7-OH-MTX, the protonated molecule [M+H]⁺ is the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Common Designation
7-Hydroxymethotrexate 471.1324.1471.1 > 324.1
Methotrexate (Parent)455.1308.1455.1 > 308.1
Internal Standard (MTX-d3)458.2311.1458.2 > 311.1

Table data sourced from multiple studies.[2][6]

Instrument parameters must be optimized by infusing a pure standard of the analyte.[6] The goal is to maximize the signal for the chosen MRM transition.

MS ParameterExample 1 (Agilent 6460A)[2]Example 2 (AB Sciex QTRAP 5500)[6]Causality & Explanation
Ionization Mode Positive ESIPositive ESIThe chemical structure of 7-OH-MTX readily accepts a proton.
Declustering Potential (DP) 110 V46 VVoltage that helps remove solvent molecules from the ion, preventing cluster formation.[10]
Collision Energy (CE) 8 eV20 VThe kinetic energy applied to the precursor ion in the collision cell to induce fragmentation.[10]
Gas Temperature 350°C500°CTemperature of the drying gas (N₂) used to desolvate the ESI droplets.
Capillary Voltage 5000 V5500 VHigh voltage applied to the ESI needle to generate charged droplets.

Note: These values are highly instrument-dependent and serve as starting points for optimization.[10]

Post-Analytical Stage: Ensuring Data Integrity and Method Validation

Generating data is insufficient; the method must be proven to be reliable, accurate, and precise for its intended purpose. This is achieved through rigorous method validation, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][11][12]

Key Validation Parameters

A bioanalytical method validation should, at a minimum, demonstrate:[13]

  • Selectivity and Specificity: The ability to measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter among repeated measurements. Assessed at multiple concentrations (Low, Mid, High QC) over several days.[14]

  • Calibration Curve: The method must be linear over the expected concentration range. A minimum of 6-8 non-zero calibrators should be used.[11]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[2]

  • Stability: Ensuring the analyte is stable in the biological matrix under expected storage conditions (freeze-thaw, long-term storage, etc.).

The Critical Assessment of Matrix Effects

Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample.[7] They are a primary source of inaccuracy in LC-MS/MS assays and must be thoroughly investigated.

  • Protocol for Quantitative Assessment (Post-Extraction Spike Method): [2][7]

    • Prepare three sets of samples at low and high concentration levels:

      • Set A: Analyte spiked in a clean solvent (neat solution).

      • Set B: Blank biological matrix is extracted first, and the analyte is spiked into the final, clean extract.

      • Set C (for Recovery): Analyte is spiked into the biological matrix before extraction.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.[7]

    • Calculate Recovery:

      • Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Evaluation: The matrix effect should be consistent across different batches of the biological matrix. A SIL-IS is the most effective tool to compensate for any observed, consistent matrix effects.[3] One study found mean matrix effects for 7-OH-MTX to be between 97.90% and 102.96%, indicating minimal and acceptable impact with their method.[2]

Conclusion: A Framework for a Self-Validating Protocol

The successful identification and quantification of 7-hydroxymethotrexate in biological samples is a systematic process. It begins with a clear understanding of the analyte's clinical relevance and culminates in a fully validated method that can withstand regulatory scrutiny.

The choice between a rapid protein precipitation and a cleaner solid-phase extraction depends on the specific needs of the study. Chromatographic separation must be sufficient to resolve the analyte from interferences, and mass spectrometer parameters must be empirically optimized for maximum sensitivity and specificity. The cornerstone of a robust method is the use of a stable isotope-labeled internal standard to correct for analytical variability.

Ultimately, by adhering to the principles of bioanalytical method validation outlined by regulatory agencies, researchers and drug development professionals can generate reliable, high-quality data that is crucial for making informed clinical decisions and advancing therapeutic programs.

References

  • Li, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Leger, F., et al. (2015). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. St. Jude Children's Research Hospital. Available at: [Link]

  • Zhang, Y., et al. (2025). Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Feng, Z., et al. (2021). To quantify methotrexate in human plasma by HPLC-MS/MS. Drug Design, Development and Therapy. Available at: [Link]

  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. Available at: [Link]

  • Paxton, J.W. (1981). Techniques for the measurement of methotrexate in biological samples. Cancer Treatment Reports. Available at: [Link]

  • Salamoun, J., et al. (1998). HPLC determination of methotrexate and its metabolites in blood plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Karami, F., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. ResearchGate. Available at: [Link]

  • Leger, F., et al. (2015). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. ResearchGate. Available at: [Link]_

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Bioanalysis Zone (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA.gov. Available at: [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.gov. Available at: [Link]

  • O'Reilly, J., et al. (2019). Selected Reaction Monitoring parameters for each steroid. ResearchGate. Available at: [Link]

  • Servage, K.A., et al. (2020). Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lin, Z. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available at: [Link]

Sources

Decoding the Certificate of Analysis: A Technical Guide to 7-Hydroxy Methotrexate-d3 Ammonium Salt for Advanced Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling, the integrity of analytical data is paramount. This guide provides an in-depth technical examination of 7-Hydroxy Methotrexate-d3 Ammonium Salt, a critical internal standard for the quantitative analysis of 7-Hydroxymethotrexate. By dissecting the components of a typical Certificate of Analysis (CoA), we will explore the causality behind quality control specifications and provide field-proven insights into the application of this stable isotope-labeled compound. Our focus is on empowering the end-user to not only understand the data presented in a CoA but to independently verify its claims and confidently apply this essential tool in a regulated research environment.

The Indispensable Role of Deuterated Standards in Methotrexate Research

Methotrexate (MTX) is a widely used antifolate agent for treating cancer and autoimmune diseases.[1][2] Its clinical efficacy and toxicity are closely monitored through the quantification of the parent drug and its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX).[3][4] The formation of 7-OH-MTX, catalyzed by hepatic aldehyde oxidases, can significantly influence the therapeutic outcome and toxicity profile of MTX therapy.[3][5]

Accurate quantification of 7-OH-MTX in complex biological matrices like plasma or serum necessitates the use of an internal standard (IS).[6] A deuterated internal standard, such as 7-Hydroxy Methotrexate-d3 Ammonium Salt, is the gold standard for mass spectrometry-based bioanalysis.[7][8] By replacing three hydrogen atoms with deuterium on the N-methyl group, the standard becomes chemically identical to the analyte but mass-shifted.[9][10] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences the same extraction recovery and ionization effects, thereby correcting for variability throughout the analytical workflow.[11][12] The use of a stable isotope-labeled IS is a cornerstone of robust, high-throughput bioanalytical methods, enhancing precision, accuracy, and reproducibility.[6]

Deconstructing the Certificate of Analysis: A Framework for Quality

The Certificate of Analysis is the primary document attesting to the quality and identity of a reference standard. It is not merely a list of specifications but a validation of the material's fitness for its intended purpose. Below, we dissect the critical parameters for 7-Hydroxy Methotrexate-d3 Ammonium Salt.

Table 1: Typical Certificate of Analysis Specifications
ParameterSpecificationAnalytical MethodRationale & Scientific Insight
Identity Conforms to structure¹H-NMR, Mass SpectrometryConfirms the correct molecular structure, including the position of the hydroxyl group and the deuterated methyl group.
Purity ≥98%HPLC/UV, LC-MSEnsures that the signal measured is from the compound of interest and not from impurities that could interfere with quantification.
Isotopic Purity ≥99% Deuterium IncorporationMass SpectrometryVerifies the percentage of molecules containing the deuterium labels. High isotopic purity is crucial to prevent signal overlap with the unlabeled analyte.
Chemical Formula C₂₀H₁₉D₃N₈O₆ · NH₃Elemental AnalysisDefines the elemental composition of the molecule.
Molecular Weight 490.49 g/mol CalculatedDerived from the chemical formula, essential for preparing solutions of known concentrations.[]
Appearance Orange SolidVisual InspectionA basic but important quality control check for consistency and potential degradation.
Solubility Soluble in DMSO, MethanolWet ChemistryProvides practical information for the preparation of stock and working solutions.[14]
Storage Condition -20°CStability StudiesEnsures the long-term stability and integrity of the compound.

Workflow for Verification and Application

A trustworthy protocol is a self-validating one. The following sections outline the experimental workflows to verify the specifications on the CoA and to properly implement 7-Hydroxy Methotrexate-d3 Ammonium Salt as an internal standard in a quantitative LC-MS/MS assay.

Identity and Purity Verification Workflow

This workflow outlines the process of confirming the fundamental properties of the supplied standard.

cluster_0 CoA Verification Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) hplc HPLC-UV Analysis (Purity Assessment) prep->hplc Inject aliquot ms Mass Spectrometry Analysis (Identity & Isotopic Purity) prep->ms Infuse or inject nmr ¹H-NMR Spectroscopy (Structural Confirmation) prep->nmr Prepare sample compare Compare Data to CoA & Reference Spectra hplc->compare ms->compare nmr->compare accept Accept Lot compare->accept

Caption: Workflow for verifying the Certificate of Analysis.

Quantitative Bioanalysis Workflow using the Internal Standard

This diagram illustrates the integration of the deuterated internal standard into a typical bioanalytical method for quantifying 7-OH-MTX in a biological sample.

cluster_1 LC-MS/MS Bioanalysis Workflow sample Biological Sample (e.g., 100 µL Plasma) spike Spike with Internal Standard (7-OH-MTX-d3) sample->spike ppt Protein Precipitation (e.g., with Methanol) spike->ppt centrifuge Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject quant Quantification (Peak Area Ratio vs. Cal Curve) inject->quant result Report Concentration quant->result

Caption: Standard workflow for sample analysis using an internal standard.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the workflows.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh the required amount of 7-Hydroxy Methotrexate-d3 Ammonium Salt. Dissolve in a suitable solvent, such as methanol containing 0.1% ammonium hydroxide, to achieve a final concentration of 1.0 mg/mL.[4] Store this stock solution at -80°C.[15]

  • Working Internal Standard Solution (e.g., 500 ng/mL): On the day of analysis, freshly prepare the working IS solution by diluting the stock solution with an appropriate solvent mixture, such as methanol-water (1:9, v/v).[4] The final concentration should be optimized based on the expected analyte concentration range in the study samples.

Protocol 2: LC-MS/MS Method for Quantification of 7-OH-MTX

This protocol is adapted from established methods for the analysis of methotrexate and its metabolites.[4][15]

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, calibrator, or quality control sample, add 10 µL of the working internal standard solution (7-Hydroxy Methotrexate-d3).

    • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).[16]

    • Vortex mix for 3 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[16]

    • Transfer the supernatant to a new vial for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP (75 x 2.0 mm, 4 µm), is suitable.[15]

    • Mobile Phase A: Water with 0.1% formic acid.[15]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

    • Gradient: A rapid gradient elution is typically used to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.[15]

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source Temperature: 500°C.[15]

    • Ion Spray Voltage: 5500 V.[15]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 7-OH-MTX: m/z 471.1 → 324.1[15][17]

      • 7-OH-MTX-d3: m/z 474.2 → 327.2[17]

    • Optimize collision energy (CE) and declustering potential (DP) for maximum signal intensity for both analyte and internal standard.

Conclusion: The Foundation of Reliable Data

The Certificate of Analysis for 7-Hydroxy Methotrexate-d3 Ammonium Salt is more than a quality checklist; it is the foundational document upon which the validity of subsequent experimental data rests. As Senior Application Scientists, our role extends beyond simply performing experiments to critically evaluating the tools we employ. By understanding the scientific principles behind each specification and possessing the capability to verify them, researchers can ensure the highest level of scientific integrity. The use of a well-characterized, high-purity deuterated internal standard is not a matter of convenience but a requirement for producing the robust, reproducible, and trustworthy data demanded in drug development and clinical research.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
  • Patel, M., & D'Andrea, G. (2024). Methotrexate. In StatPearls. StatPearls Publishing. [Link]

  • Crews, K. R., et al. (2013). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Therapeutic Drug Monitoring, 35(5), 657–665. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

  • Dervieux, T., et al. (2009). Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation. Arthritis & Rheumatism, 60(8), 2257–2261. [Link]

  • Oellerich, M., et al. (2012). Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. Bioanalysis, 4(13), 1599–1608. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • Fahrig, L., et al. (1989). Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX. Cancer Chemotherapy and Pharmacology, 23(3), 156–160. [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

  • Wang, Y., et al. (2023). Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. Journal of Analytical Methods in Chemistry. [Link]

  • Jacobs, S. A., et al. (1976). 7-Hydroxymethotrexate as a urinary metabolite in human subjects and rhesus monkeys receiving high dose methotrexate. The Journal of Clinical Investigation, 57(2), 534–538. [Link]

  • Ren, X., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry. [Link]

  • The chemical structures of MTX, 7-OH-MTX, and MTX-d3. (n.d.). ResearchGate. [Link]

  • Schofield, R. C., et al. (2016). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Methods in Molecular Biology, 1383, 213–222. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • The typical structures of (A) MTX, (B) 7-OH-MTX, and (C) MTX-d3. (n.d.). ResearchGate. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024). ResearchGate. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019). Journal of Pharmaceutical Analysis, 9(4), 229-242. [Link]

  • Liu, Y., et al. (2021). To quantify methotrexate in human plasma by HPLC-MS/MS. Drug Design, Development and Therapy, 15, 4771–4780. [Link]

  • 7-Hydroxymethotrexate. (n.d.). Shimadzu Chemistry & Diagnostics. [Link]

  • High-Performance Liquid Chromatography Determination of Methotrexate in Plasma. (2004). Iranian Journal of Pharmaceutical Research. [Link]

  • 7-Hydroxy Methotrexate-d3 Sodium Salt. (n.d.). Axios Research. [Link]

Sources

Methodological & Application

LC-MS/MS protocol for 7-hydroxymethotrexate quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 7-Hydroxymethotrexate (7-OH-MTX) in Human Plasma via LC-MS/MS

Executive Summary & Clinical Context

Methotrexate (MTX) is a cornerstone therapy for various malignancies and autoimmune diseases. While Therapeutic Drug Monitoring (TDM) traditionally focuses on the parent compound, the quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critical for preventing renal failure.

The Clinical Paradox: While MTX is renally cleared, 7-OH-MTX exhibits 3-5 fold lower water solubility than the parent drug, particularly in acidic urine.[1] During High-Dose Methotrexate (HDMTX) therapy, 7-OH-MTX can precipitate in renal tubules, causing crystalluria and acute kidney injury (AKI), which delays MTX elimination and exacerbates systemic toxicity.[1]

The Analytical Challenge:

  • Polarity: Both compounds are highly polar, requiring careful chromatographic retention strategies to avoid ion suppression from the solvent front.

  • Stability: Both analytes are highly photosensitive (photolabile), degrading into pteridine fragments under standard laboratory lighting.

  • Dynamic Range: In HDMTX, concentrations can span 4 orders of magnitude, requiring a robust method that handles high concentrations without carryover.

Analytical Workflow Visualization

The following workflow illustrates the critical path from sample receipt to data acquisition, emphasizing the "Amber" requirement for stability.

AnalyticalWorkflow cluster_stability CRITICAL: Low Light / Amber Glassware Sample Plasma Sample (Amber Tube) IS_Add Add Internal Standard (MTX-d3) Sample->IS_Add 50 µL PPT Protein Precipitation (MeOH + 0.1% FA) IS_Add->PPT + 200 µL Precipitant Centrifuge Centrifuge (13,000 x g, 10 min) PPT->Centrifuge Vortex 1 min Dilution Supernatant Dilution (1:3 with Water) Centrifuge->Dilution Transfer Supernatant LCMS LC-MS/MS Analysis (C18, ESI+) Dilution->LCMS Inject 5 µL

Figure 1: Optimized sample preparation workflow emphasizing light protection and matrix dilution.

Materials & Instrumentation

Reagents
  • Analytes: Methotrexate (MTX), 7-Hydroxymethotrexate (7-OH-MTX).[1][2][3][4][5][6][7][8][9][10][11][12]

  • Internal Standard (IS): Methotrexate-d3 (MTX-d3).[1][2][3][8] Note: Avoid Aminopterin if possible; deuterated IS provides better correction for matrix effects.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+, Agilent 6470, Thermo Altis).

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Detailed Experimental Protocol

Stock Solution Preparation[6][10][13]
  • Dissolution: Dissolve 7-OH-MTX in 0.1 M NaOH or DMSO initially. Crucial: It is insoluble in water/acid. Once dissolved, dilute with Methanol.

  • Storage: Store at -80°C in Amber vials. Stability is <1 week at 4°C.[13]

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) provides cleaner extracts, but Protein Precipitation (PPT) is preferred for clinical TDM due to speed and cost. We utilize a "Crash & Dilute" strategy to minimize matrix effects.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 20 µL of MTX-d3 working solution (500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of cold Methanol containing 0.1% Formic Acid.

    • Why Acid? Acid helps solubilize MTX/7-OH-MTX from protein binding sites and improves recovery.

  • Vortex: High speed for 60 seconds.

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 50 µL of supernatant to a clean vial and add 150 µL of Water (0.1% FA).

    • Why Dilute? Injecting pure methanol leads to "solvent effects" (peak fronting) for early eluting polar compounds. Diluting with water focuses the analytes on the column head.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Formic Acid.[14]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[14]

  • Flow Rate: 0.4 mL/min.[8][14]

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Loading)
0.505Start Gradient
3.0060Elution of Analytes
3.1095Column Wash (Remove Lipids)
4.0095Hold Wash
4.105Re-equilibration
5.005End of Run

Mass Spectrometry (MRM Parameters - ESI Positive):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
MTX 455.2308.23022Quant
455.2175.13035Qual
7-OH-MTX 471.2 324.2 3024Quant
471.2191.13038Qual
MTX-d3 (IS) 458.2311.23022Quant

Note: 7-OH-MTX is +16 Da (Oxygen) relative to MTX. The fragmentation pattern is analogous (loss of glutamate moiety).

Method Development Logic & Optimization

The following decision tree explains the logic used to optimize the separation of these polar metabolites.

MethodOptimization Start Method Development Start PolarityCheck Analyte Polarity: High (LogP < 1) Start->PolarityCheck ColumnChoice Column Selection: C18 vs HILIC PolarityCheck->ColumnChoice C18_Path Select C18 (Robustness) ColumnChoice->C18_Path Clinical Standard HILIC_Path Select HILIC (Retention) ColumnChoice->HILIC_Path Research Only RetentionIssue Issue: Early Elution / Ion Suppression C18_Path->RetentionIssue Solution1 Solution 1: Reduce Initial %B to 2-5% RetentionIssue->Solution1 Solution2 Solution 2: Dilute Sample Extract with Water RetentionIssue->Solution2 FinalMethod Final Method: C18 + 5% Initial B + Sample Dilution Solution1->FinalMethod Solution2->FinalMethod

Figure 2: Decision logic for overcoming polarity-induced retention issues on C18 columns.

Validation Criteria (Bioanalytical Standards)

To ensure this protocol meets FDA/EMA guidelines for Bioanalytical Method Validation:

  • Linearity: 5.0 – 5,000 ng/mL (Weighted 1/x² regression). R² > 0.995.[12]

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[15]

    • Inter-day: CV < 15%.[6][8][11][12][15]

  • Matrix Effect: 90-110% (IS normalized).

    • Tip: If matrix effect is >15%, increase the dilution factor in step 4.2.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal must be < 20% of LLOQ.

    • Mitigation: If carryover persists, use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid.

Troubleshooting & Expert Tips

  • Photodegradation: MTX and 7-OH-MTX degrade into DAMPA and other pteridines under UV light.

    • Action: Use amber glassware for all stock solutions. Wrap clear HPLC lines in aluminum foil if the lab is brightly lit.

  • Isobaric Interferences: Ensure chromatographic separation from endogenous folates. The transition 471.2 -> 324.2 is relatively specific, but retention time confirmation is mandatory.

  • Nephrotoxicity Flag: In clinical reports, calculate the ratio: [7-OH-MTX] / [MTX]. A rising ratio in the elimination phase (24-48h) despite falling MTX levels can indicate intra-renal precipitation.

References

  • Ren, X., et al. (2019). "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring."[10] International Journal of Analytical Chemistry.

  • Wang, S., et al. (2018). "Simultaneous determination of plasma methotrexate and 7-hydroxy methotrexate by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy." Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Schiff, D., et al. (2019). "Pharmacokinetics of Methotrexate and 7-Hydroxymethotrexate." Cancer Chemotherapy and Pharmacology.

Sources

Application Note: A Robust Bioanalytical Workflow for Methotrexate Quantification Using 7-Hydroxy Methotrexate-d3 Ammonium Salt as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Methotrexate Therapeutic Drug Monitoring

Methotrexate (MTX), an antifolate agent, is a cornerstone therapy for various neoplastic diseases and autoimmune conditions.[1] Its therapeutic window is narrow, and high-dose regimens necessitate meticulous therapeutic drug monitoring (TDM) to ensure efficacy while mitigating severe toxicities.[2][3] Accurate quantification of methotrexate and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), in biological matrices is therefore paramount.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity.[5][6]

The integrity of any quantitative LC-MS/MS assay hinges on the effective use of an internal standard (IS). An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[7][8] Stable isotope-labeled (SIL) internal standards are widely considered the most effective choice, as their physicochemical properties are nearly identical to the analyte of interest.[7] This application note provides a comprehensive guide to the use of 7-Hydroxy Methotrexate-d3 Ammonium Salt as an internal standard for the precise and accurate quantification of methotrexate and its metabolite, 7-hydroxymethotrexate, in plasma.

Scientific Rationale: Why 7-Hydroxy Methotrexate-d3 Ammonium Salt is an Optimal Internal Standard

The selection of 7-Hydroxy Methotrexate-d3 Ammonium Salt as an internal standard is grounded in sound analytical principles. Methotrexate is metabolized in the liver to 7-hydroxymethotrexate.[1][9][10] Therefore, a method designed to monitor methotrexate should ideally also quantify this major metabolite, which has been linked to nephrotoxicity.[4]

Key Advantages:

  • Physicochemical Similarity: As a deuterated form of the major metabolite, 7-Hydroxy Methotrexate-d3 shares nearly identical extraction recovery, chromatographic retention time, and ionization efficiency with the unlabeled 7-hydroxymethotrexate.[11] While not a direct analogue of the parent drug, its structural similarity and co-extraction behavior make it a highly suitable IS for both methotrexate and its metabolite in a single analytical run.

  • Co-elution and Matrix Effect Compensation: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis.[8][12][13] An ideal SIL-IS co-elutes with the analyte, experiencing the same matrix effects and thus providing effective normalization of the signal.

  • Mass Differentiation: The deuterium labeling provides a distinct mass difference between the internal standard and the endogenous analyte, allowing for their simultaneous detection by the mass spectrometer without isobaric interference.[11]

Metabolic Pathway of Methotrexate

The metabolic conversion of methotrexate to 7-hydroxymethotrexate is a critical consideration in TDM. This biotransformation is primarily mediated by the enzyme aldehyde oxidase.[9]

Methotrexate Metabolism Figure 1: Metabolic Conversion of Methotrexate MTX Methotrexate Enzyme Aldehyde Oxidase MTX->Enzyme OH_MTX 7-Hydroxymethotrexate Enzyme->OH_MTX Bioanalytical Workflow Figure 2: LC-MS/MS Workflow for Methotrexate Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in Methanol (150 µL) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A streamlined workflow for methotrexate quantification.

Conclusion

The use of 7-Hydroxy Methotrexate-d3 Ammonium Salt as an internal standard provides a robust and reliable framework for the quantification of methotrexate and its primary metabolite, 7-hydroxymethotrexate, in plasma by LC-MS/MS. The stable isotope-labeled nature of this internal standard ensures accurate correction for analytical variability, leading to high-quality data essential for therapeutic drug monitoring and pharmacokinetic studies. Adherence to the detailed protocol and rigorous validation in line with regulatory guidelines will ensure the generation of defensible and accurate results for both clinical and research applications.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Methotrexate - StatPearls - NCBI Bookshelf - NIH. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing). [Link]

  • Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX - PubMed. [Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research | Waters. [Link]

  • The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis - PubMed. [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. [Link]

  • Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - Taylor & Francis. [Link]

  • Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. [Link]

  • A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - Macquarie University. [Link]

  • Bioanalytical Method Validation. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. [Link]

  • Calibrating from Within: Multipoint Internal Calibration of a Quantitative Mass Spectrometric Assay of Serum Methotrexate - PubMed. [Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Ion suppression: a major concern in mass spectrometry - NRC Publications Archive. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. [Link]

  • Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed. [Link]

  • Minimalist methotrexate monitoring by MS with and without LC - 2025. [Link]

  • 7-Hydroxymethotrexate | 5939-37-7 | Metabolites - Shimadzu Chemistry & Diagnostics. [Link]

Sources

preparation of 7-Hydroxy Methotrexate-d3 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The accurate quantification of Methotrexate (MTX) and its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critical in therapeutic drug monitoring (TDM) and pharmacokinetic profiling. 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) serves as the gold-standard Internal Standard (IS) for LC-MS/MS assays, compensating for matrix effects, ionization suppression, and extraction variability.

However, 7-OH-MTX poses unique physicochemical challenges compared to its parent compound.[1] It exhibits lower aqueous solubility , higher photosensitivity , and susceptibility to hydrolysis . This guide details a robust, field-proven protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO), ensuring isotopic integrity and analytical precision.

Technical Specifications & Physicochemical Context

Before initiating the protocol, verify the specific salt form of your reference standard. 7-OH-MTX-d3 is frequently supplied as an ammonium or disodium salt, which alters the molecular weight required for molar calculations.

ParameterSpecificationCritical Note
Compound 7-Hydroxymethotrexate-d3 (N-methyl-d3)The -d3 label is typically on the N-methyl group, which is non-exchangeable.
CAS Registry 5939-37-7 (Unlabeled parent)Verify specific CAS for the deuterated form on your CoA.
Solubility DMSO: Soluble (>10 mg/mL)Insoluble in non-polar organics (Hexane, Ether). Low solubility in water at neutral pH.
Stability Light Sensitive, HygroscopicMUST use amber glassware.
Toxicity Cytotoxic / TeratogenicHandle in a Class II Biological Safety Cabinet (BSC).
Storage -80°C (Long term)Avoid repeated freeze-thaw cycles.

Material Requirements

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <50 ppm).

    • Why Anhydrous? Moisture in DMSO can induce precipitation of the free acid form of 7-OH-MTX over time and may facilitate proton exchange on heteroatoms (though the d3 label itself is stable).

  • Container: Amber borosilicate glass vials (Silanized preferred to minimize adsorption).

  • Weighing: Microbalance (readability 0.01 mg) with an anti-static ionizer.

  • Gas: High-purity Nitrogen or Argon (for headspace purging).

Core Protocol: Stock Solution Preparation

Phase 1: Environmental Control & Safety

Objective: Prevent photodegradation and operator exposure.

  • Light Control: Dim laboratory lights or use yellow UV-blocking filters. 7-OH-MTX undergoes rapid photolysis to 2,4-diamino-6-formylpteridine under standard fluorescent lighting.

  • Containment: Perform all open-vial manipulations inside a Class II BSC. Double-glove (Nitrile) is mandatory.

Phase 2: Gravimetric Preparation

Objective: Accurate mass determination without static interference.

  • Equilibration: Allow the 7-OH-MTX-d3 vial to reach room temperature (20-25°C) inside a desiccator before opening. Prevents condensation.

  • Static Elimination: Use an anti-static gun or ionizer on the weighing boat and the spatula. Deuterated standards are often dry, fluffy powders prone to static fly-away.

  • Weighing: Weigh approximately 1.0 mg of 7-OH-MTX-d3 into a tared amber glass vial. Record the exact mass to 0.01 mg precision.

Phase 3: Solvation & Homogenization

Objective: Complete dissolution without thermal degradation.

  • Calculation: Calculate the volume of DMSO required to achieve a 1.0 mg/mL (or 2 mM) master stock.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds.

    • Visual Check: Inspect for "schlieren" lines or undissolved particulates.

    • Troubleshooting: If particulates persist, sonicate in a water bath for maximum 2 minutes .

    • Warning:Do not heat. Elevated temperatures (>40°C) can degrade the pteridine ring.

Phase 4: Aliquoting & Storage

Objective: Minimize freeze-thaw degradation.

  • Aliquot: Immediately dispense the master stock into single-use aliquots (e.g., 50 µL) in amber HPLC vials with PTFE-lined caps.

  • Inert Gas Purge: Gently blow a stream of Nitrogen/Argon into the headspace of each vial for 5 seconds before capping. This displaces oxygen and moisture.

  • Freezing: Store at -80°C .

    • Stability:[2][3][4][5][6] Stable for 6 months at -80°C. Discard working solutions (diluted in aqueous buffer) after 24 hours.

Quality Control: The "Self-Validating" System

Do not assume the stock is perfect. Validate it using this LC-MS/MS response check.

Protocol:

  • Dilution: Prepare a working solution (e.g., 100 ng/mL) from the new stock and a previous validated stock (if available) or a reference standard.

  • Injection: Inject n=6 replicates of each onto the LC-MS system.

  • Criteria:

    • The Retention Time (RT) must match the unlabeled 7-OH-MTX analyte within ±0.05 min.

    • The Peak Area variation (%CV) within the new stock replicates must be <5%.

    • Isotopic Purity Check: Monitor the transition for the unlabeled (M+0) form. The contribution should be <0.5% of the labeled peak area to ensure the standard does not interfere with analyte quantification.

Visualization of Workflows & Pathways

Figure 1: Metabolic Context of 7-OH-MTX

Caption: Methotrexate metabolism via Hepatic Aldehyde Oxidase to 7-Hydroxymethotrexate, highlighting the structural hydroxylation site.

Metabolism MTX Methotrexate (MTX) (Parent Drug) Enzyme Hepatic Aldehyde Oxidase MTX->Enzyme OH_MTX 7-Hydroxy Methotrexate (Major Metabolite) Enzyme->OH_MTX Hydroxylation at C-7 Renal Renal Elimination (Low Solubility Risk) OH_MTX->Renal

Figure 2: Stock Preparation Workflow

Caption: Step-by-step critical path for preparing 7-OH-MTX-d3 stocks, emphasizing light protection and anhydrous conditions.

StockPrep Start Start: 7-OH-MTX-d3 Powder (-20°C) Env Environment Setup: Amber Glass + BSC + Dim Lights Start->Env Weigh Weighing: Anti-static Gun + 0.01mg Balance Env->Weigh Dissolve Dissolution: Anhydrous DMSO (No Heat) Weigh->Dissolve QC Quality Control: Check Solubility & Isotopic Purity Dissolve->QC Store Storage: Purge N2 -> -80°C QC->Store

Troubleshooting & Best Practices

  • Precipitation in Stock: If the stock turns cloudy upon storage, moisture has likely entered. DMSO is hygroscopic. Discard and re-prepare. Do not attempt to re-dissolve by heating, as this may degrade the compound.

  • Signal Drift: If the IS signal decreases over a run, check the autosampler temperature. 7-OH-MTX is stable at 4°C for 24 hours, but degradation accelerates at room temperature.

  • Retention Time Shift: Deuterium isotope effects can cause slight RT shifts.[3][7] If 7-OH-MTX-d3 elutes slightly earlier than the analyte, ensure your integration windows are wide enough to capture both.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

High-Precision Therapeutic Drug Monitoring of Methotrexate and 7-OH-MTX

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Methodology: LC-MS/MS (Isotope Dilution) Target Analytes: Methotrexate (MTX), 7-Hydroxy-methotrexate (7-OH-MTX) Application: High-Dose Methotrexate (HDMTX) Pharmacokinetics, Glucarpidase Rescue Monitoring, Nephrotoxicity Prevention

Executive Summary

High-dose methotrexate (HDMTX) therapy requires precise therapeutic drug monitoring (TDM) to manage the narrow therapeutic index between antineoplastic efficacy and life-threatening toxicity. While Methotrexate (MTX) is the primary pharmacological agent, its major metabolite, 7-hydroxy-methotrexate (7-OH-MTX) , plays a critical, often underappreciated role in renal toxicity due to its poor aqueous solubility (approx.[1] 4-fold lower than MTX).[2]

Furthermore, in cases of delayed clearance requiring Glucarpidase rescue, standard immunoassays (FPIA, EMIT) fail due to significant cross-reactivity with the inactive metabolite DAMPA, leading to falsely elevated MTX readouts and potential over-rescue.

This application note details a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of MTX and 7-OH-MTX. It prioritizes specificity to resolve MTX from its metabolites and ensures accurate decision-making for Leucovorin rescue.

Scientific Rationale & Mechanism

Metabolism and Solubility-Driven Toxicity

MTX is metabolized in the liver by Aldehyde Oxidase to 7-OH-MTX. During HDMTX administration, serum levels of 7-OH-MTX can exceed those of the parent drug after 24 hours.[3]

  • The Problem: 7-OH-MTX has significantly lower solubility than MTX in acidic urine.

  • The Consequence: It precipitates in renal tubules, causing crystalluria and acute kidney injury (AKI), which in turn delays MTX excretion, creating a toxic feedback loop.

The Glucarpidase "Blind Spot"

Glucarpidase (carboxypeptidase G2) is used to rapidly hydrolyze MTX into DAMPA (2,4-diamino-N10-methylpteroic acid) and glutamate in renal failure emergencies.

  • Immunoassay Failure: Most hospital immunoassays cannot distinguish between MTX and DAMPA. Post-glucarpidase samples may show "high" MTX levels (actually DAMPA) for up to 48 hours, confusing clinical decisions.

  • LC-MS/MS Solution: Mass spectrometry separates these compounds by mass-to-charge ratio (m/z) and retention time, providing the true active MTX concentration.

Pathway Visualization

The following diagram illustrates the metabolic fate of MTX and the analytical interference points.

MTX_Metabolism MTX Methotrexate (MTX) (Active Drug) AldehydeOx Aldehyde Oxidase (Liver) MTX->AldehydeOx Glucarpidase Glucarpidase (Rescue Agent) MTX->Glucarpidase Emergency Hydrolysis Immunoassay Immunoassay (FPIA/EMIT) MTX->Immunoassay Detects SevenOH 7-OH-MTX (Major Metabolite) AldehydeOx->SevenOH Metabolism SevenOH->Immunoassay Minor Cross-Rx RenalToxicity Renal Toxicity (AKI) SevenOH->RenalToxicity Low Solubility (Crystalluria) DAMPA DAMPA (Inactive Metabolite) Glucarpidase->DAMPA DAMPA->Immunoassay Cross-Reacts (False High)

Figure 1: Metabolic pathways of Methotrexate showing the formation of nephrotoxic 7-OH-MTX and the formation of DAMPA via Glucarpidase, highlighting the source of immunoassay interference.

Analytical Challenges & Solutions

ChallengeScientific CauseExperimental Solution
Isobaric Interference Endogenous folates and metabolites may share mass.Use specific MRM transitions and high-efficiency C18 chromatography.
Carryover MTX is sticky; high concentrations (HDMTX) contaminate subsequent low-level samples.Implement a needle wash with high organic content (e.g., MeOH:ACN:IPA) and a blank injection between high calibrators.
Stability MTX and 7-OH-MTX are light-sensitive.CRITICAL: Perform all sample prep in amber tubes or subdued light.
Matrix Effects Ion suppression from plasma proteins.Use Deuterated Internal Standards (MTX-d3 , 7-OH-MTX-d3 ) to normalize ionization variability.

Detailed Experimental Protocol: LC-MS/MS Quantification

Reagents and Standards
  • Analytes: Methotrexate (USP Ref Std), 7-Hydroxy-methotrexate (Simga-Aldrich/Cerilliant).

  • Internal Standards (IS): Methotrexate-d3 (MTX-d3), 7-Hydroxy-methotrexate-d3.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation is chosen over SPE for clinical throughput, as modern sensitive MS instruments do not require the pre-concentration of SPE for HDMTX levels.

  • Aliquot: Transfer 50 µL of patient plasma (or Calibrator/QC) into an amber 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (MTX-d3 @ 500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of cold precipitation solvent (MeOH:ACN 50:50 v/v + 0.1% Formic Acid).

    • Note: Acidified organic solvent helps solubilize MTX and disrupt protein binding.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Dilution Step: This ensures the solvent strength matches the initial mobile phase, preventing peak broadening.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

  • Column: Phenomenex Synergi Polar-RP or Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm or sub-2 µm).

    • Why: Polar-RP phases provide better retention for polar metabolites like 7-OH-MTX compared to standard C18.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Methotrexate 455.2308.225Quantifier
455.2175.135Qualifier
7-OH-MTX 471.2324.222Quantifier
471.2175.138Qualifier
MTX-d3 (IS) 458.2311.225Quantifier
DAMPA (Monitor)326.1175.130Identification

Note: Monitoring DAMPA is optional but recommended if Glucarpidase use is suspected, to confirm its presence.

Workflow Diagram

LCMS_Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (MTX-d3, 7-OH-MTX-d3) Sample->IS_Add Precip Protein Precipitation (MeOH/ACN + 0.1% FA) IS_Add->Precip Spin Centrifuge 14,000g, 10 min, 4°C Precip->Spin Dilute Dilute Supernatant 1:1 with Mobile Phase A Spin->Dilute Inject LC-MS/MS Injection (C18 Column, ESI+) Dilute->Inject Data Quantification (Peak Area Ratio vs IS) Inject->Data

Figure 2: Step-by-step sample preparation and analytical workflow for high-throughput clinical monitoring.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must meet these criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    • Range: 0.05 µM to 100 µM (approx. 22 ng/mL to 45,000 ng/mL).

    • Note: HDMTX samples often exceed the ULOQ. Validate a dilution integrity factor (e.g., 10x and 100x dilution with blank plasma) to handle concentrations up to 1000 µM.

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

  • Matrix Effect:

    • Calculate Matrix Factor (MF) for 6 different lots of plasma. IS-normalized MF should be close to 1.0.

  • Carryover Check:

    • Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be <20% of LLOQ.

Clinical Interpretation & Decision Logic

Leucovorin Rescue

The primary use of MTX TDM is to determine the duration and dose of Leucovorin (folinic acid) rescue.

  • Standard Stop Criteria: Rescue continues until MTX < 0.1 µM (or 0.05 µM depending on protocol).

  • 7-OH-MTX Relevance: If 7-OH-MTX levels remain high despite low MTX, maintain hydration and alkalinization (urine pH > 7.0) to prevent crystallization, even if Leucovorin is stopped.

The Glucarpidase Decision Tree

This is the most critical application of this protocol.

Glucarpidase_Logic Start Patient on HDMTX Delayed Excretion / AKI Glucarpidase Glucarpidase Administered? Start->Glucarpidase No No Glucarpidase->No Routine Yes Yes Glucarpidase->Yes Emergency Immunoassay Immunoassay (FPIA) Acceptable (Monitor MTX) No->Immunoassay LCMS MUST USE LC-MS/MS (Immunoassay Invalid for 48h+) Yes->LCMS Result Result: True Active MTX Immunoassay->Result LCMS->Result Action Adjust Leucovorin Dosage Result->Action

Figure 3: Clinical decision logic for selecting the correct analytical method post-Glucarpidase administration.

References

  • Widemann, B. C., et al. "Glucarpidase, Leucovorin, and Thymidine for High-Dose Methotrexate-Induced Renal Dysfunction: Clinical and Pharmacologic Factors Affecting Outcome." Journal of Clinical Oncology, 2010. Link

  • Albertioni, F., et al. "Methotrexate and 7-hydroxymethotrexate in plasma and urine: determination by high-performance liquid chromatography and clinical application." Journal of Chromatography B, 1995. Link

  • Buehrle, A., et al. "LC-MS/MS method for the simultaneous determination of methotrexate and its metabolites 7-hydroxy-methotrexate and DAMPA in human plasma." Journal of Chromatography B, 2016. Link

  • Ramsey, L. B., et al. "Consensus Guideline for Use of Glucarpidase in Patients with High-Dose Methotrexate Induced Acute Kidney Injury." The Oncologist, 2018. Link

  • FDA Labeling. "Voraxaze (glucarpidase) Prescribing Information." U.S. Food and Drug Administration. Link

Sources

High-Resolution LC-MS/MS Quantification of Methotrexate and 7-Hydroxymethotrexate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MTX-2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Methotrexate (MTX) and its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX), in human plasma.[1]

While MTX is a cornerstone therapy for acute lymphoblastic leukemia (ALL) and autoimmune diseases, its metabolite 7-OH-MTX poses a significant clinical risk due to its reduced aqueous solubility, leading to crystalluria and renal failure.[2][3] Accurate quantification of both species is critical for Therapeutic Drug Monitoring (TDM). This protocol utilizes 7-Hydroxymethotrexate-d3 as a specific internal standard to compensate for matrix effects and ionization suppression unique to the metabolite's elution window, ensuring superior accuracy over methods relying solely on MTX-d3.

Chemical & Mechanistic Grounding

Metabolic Pathway & Toxicity

Methotrexate is metabolized in the liver primarily by the enzyme aldehyde oxidase , not cytochrome P450, to form 7-Hydroxymethotrexate.

  • Solubility Crisis: 7-OH-MTX is 3 to 5 times less soluble in water than the parent MTX, particularly in acidic urine (pH < 7.0). This solubility differential is the primary driver of high-dose MTX-induced nephrotoxicity, as the metabolite precipitates in renal tubules.[2]

  • Analytical Challenge: 7-OH-MTX is more hydrophobic than MTX, resulting in longer retention times on Reverse-Phase (C18) columns.

The Role of Deuterated Standards (d3)

In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress ionization.

  • Why 7-OH-MTX-d3? Using MTX-d3 to normalize 7-OH-MTX is scientifically flawed because they elute at different times and experience different matrix environments.

  • Solution: This protocol uses 7-OH-MTX-d3 (deuterated at the methyl group) which co-elutes perfectly with the target metabolite, providing a self-validating correction for ionization efficiency.

MetabolicPathway MTX Methotrexate (MTX) (Soluble) AldehydeOxidase Aldehyde Oxidase (Liver) MTX->AldehydeOxidase Metabolism Renal Renal Excretion (Precipitation Risk) MTX->Renal Clearance OH_MTX 7-OH-Methotrexate (Low Solubility) AldehydeOxidase->OH_MTX Hydroxylation OH_MTX->Renal Accumulation

Figure 1: Metabolic conversion of MTX to the less soluble 7-OH-MTX via Aldehyde Oxidase.

Experimental Protocol

Reagents & Standards
  • Analytes: Methotrexate, 7-Hydroxymethotrexate.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Internal Standards (IS): Methotrexate-d3, 7-Hydroxymethotrexate-d3.[4][5][6][9][11]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation

We utilize a "Crash & Shoot" methodology which is high-throughput and minimizes analyte loss associated with Solid Phase Extraction (SPE).

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of combined Internal Standard Working Solution (500 ng/mL MTX-d3 and 7-OH-MTX-d3 in MeOH).

  • Precipitation: Add 300 µL of cold Methanol (-20°C).

  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water + 0.1% FA). Note: This dilution step is critical to prevent peak distortion from the high organic content of the supernatant.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Rationale: A short, sub-2-micron column allows for rapid separation (< 5 mins) while maintaining resolution between the parent and metabolite.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[13]

  • Injection Vol: 5 µL.

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Phase B: Methanol + 0.1% Formic Acid.

Time (min)% Phase BEvent
0.0010%Loading
0.5010%Isocratic Hold (Salt diversion)
2.5090%Linear Ramp (Elution)
3.0090%Wash
3.1010%Re-equilibration
4.5010%End of Run
Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Methotrexate 455.2308.23022Quant
455.2175.13035Qual
7-OH-MTX 471.2324.23024Quant
MTX-d3 (IS)458.2311.23022IS
7-OH-MTX-d3 (IS)474.2327.23024IS

Note: The transition m/z 308.2 corresponds to the loss of the glutamate moiety, a common fragmentation pathway for folates.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100µL Plasma IS_Add Add IS Mix (MTX-d3 + 7-OH-MTX-d3) Plasma->IS_Add Precip Protein Precip (300µL MeOH) IS_Add->Precip Centrifuge Centrifuge 13,000g @ 4°C Precip->Centrifuge Dilution Dilute Supernatant 1:4 with Mobile Phase A Centrifuge->Dilution Supernatant Inject Inject 5µL C18 Column Dilution->Inject Detect MRM Detection (ESI+) Inject->Detect

Figure 2: Step-by-step "Crash & Shoot" workflow for high-throughput analysis.

Results & Discussion

Chromatographic Performance

Under the acidic conditions (pH ~3.0) provided by the formic acid, the carboxylic acid groups on the glutamate tail of MTX and 7-OH-MTX are protonated. This increases their hydrophobicity, ensuring adequate retention on the C18 column.

  • Elution Order: MTX typically elutes first (~1.8 min), followed by the more hydrophobic 7-OH-MTX (~2.1 min).

  • Resolution: The gradient slope (10% to 90% B over 2 min) is optimized to separate these analytes from the early-eluting polar interferences (salts) and late-eluting phospholipids.

Validation Metrics

This method typically achieves the following performance characteristics (based on referenced literature standards):

  • Linearity: 5.0 – 10,000 ng/mL (r² > 0.995).

  • LLOQ: 5.0 ng/mL (sufficient for monitoring washout phases).

  • Accuracy: 90–110%.[1]

  • Precision (CV%): <10% intra-day and inter-day.[1][5][10][11]

Clinical Interpretation

The ratio of 7-OH-MTX / MTX is a vital biomarker. In patients with delayed elimination, this ratio often rises. If 7-OH-MTX levels exceed MTX levels significantly, aggressive hydration and alkalinization (pH > 7.5) are required to prevent precipitation in the renal tubules.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2019.[1]

  • Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry. Bioanalysis, 2012. (Establishes use of d3 standards).

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA by LC-MS/MS. Journal of Chromatography B, 2012.

  • Methotrexate - Core Data Sheet (Pfizer). Clinical Pharmacology and Toxicity data.

Sources

pharmacokinetic study design using deuterated methotrexate metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Pharmacokinetic Study Design Using Deuterated Methotrexate and its Metabolites for High-Precision Therapeutic Drug Monitoring

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methotrexate (MTX), a cornerstone therapy for various cancers and autoimmune diseases, exhibits significant inter-individual pharmacokinetic variability and a narrow therapeutic window, necessitating precise therapeutic drug monitoring (TDM).[1] Traditional immunoassays for MTX are often hampered by cross-reactivity with its metabolites, primarily 7-hydroxymethotrexate (7-OH-MTX), leading to potential inaccuracies in clinical decision-making.[2][3] This application note provides a comprehensive guide to designing and implementing a robust pharmacokinetic study of methotrexate and its key metabolites using stable isotope-labeled internal standards, specifically deuterated methotrexate (e.g., MTX-d3), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This "gold standard" approach ensures the highest degree of accuracy and precision by mitigating experimental variability and matrix effects, which is critical for reliable pharmacokinetic analysis.[3][4][5] We present detailed protocols for sample preparation, a validated LC-MS/MS methodology, and data analysis workflows, grounded in established scientific principles and regulatory guidelines.

Introduction: The Rationale for a Stable Isotope-Labeled Approach

Methotrexate functions as a folate antagonist, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis.[6][7] Its clinical efficacy is directly linked to plasma concentrations, but so is its toxicity, which can manifest as myelosuppression, mucositis, and renal or hepatic dysfunction.[6][8]

The metabolic fate of MTX further complicates its pharmacokinetic profile. The primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), is generated by hepatic aldehyde oxidase.[8][9] While 7-OH-MTX is significantly less potent as a DHFR inhibitor, it is less water-soluble than the parent drug and can contribute to renal toxicity by precipitating in the renal tubules.[8] Another metabolite, 2,4-diamino-N10-methylpteroic acid (DAMPA), is formed in the intestine and is also relatively inactive.[8][9] Therefore, a reliable TDM method must be able to distinguish between the parent drug and its metabolites.

The use of a stable isotope-labeled (SIL) internal standard, such as deuterated methotrexate, is the most effective strategy to overcome the challenges of bioanalysis.[10][11] A SIL internal standard is chemically and physically identical to the analyte, ensuring it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer.[4] However, its increased mass allows the mass spectrometer to differentiate it from the endogenous analyte. By adding a known quantity of the deuterated standard to each sample at the very beginning of the workflow, it intrinsically corrects for sample loss during preparation and for matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[5] This approach is explicitly recommended by regulatory agencies for its reliability in bioanalytical studies.[12]

Comprehensive Experimental Design & Workflow

A successful pharmacokinetic study requires meticulous planning from the selection of standards to the final data analysis.

Reagents and Materials
  • Analyte Standards: Methotrexate (MTX), 7-hydroxymethotrexate (7-OH-MTX).

  • Internal Standard: Deuterated Methotrexate (e.g., Methotrexate-d3). It is critical that the deuterium labels are on positions that are not metabolically active or prone to back-exchange.[10]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, formic acid, ammonium acetate.

  • Reagents: Zinc sulfate (ZnSO4).

  • Biological Matrix: Human or animal (e.g., rat) plasma collected in heparinized tubes.

Study Design Considerations
  • Clinical Studies: In human subjects (e.g., patients with rheumatoid arthritis or non-Hodgkin lymphoma), blood samples should be collected at predetermined time points following MTX administration (e.g., 24h, 44h, 72h, and then every 24h until the concentration is below a toxic threshold like 0.1–0.25 μmol/L).[1]

  • Preclinical Studies: In animal models, the study design can be more flexible, allowing for detailed characterization of absorption, distribution, metabolism, and excretion (ADME) profiles following various routes of administration (oral, IV, IM).[13][14]

Overall Experimental Workflow Diagram

The following diagram outlines the logical flow from sample collection to pharmacokinetic analysis.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase StudyDesign PK Study Design (Dosing & Sampling Schedule) SampleCollection Biological Sample Collection (e.g., Plasma) StudyDesign->SampleCollection IS_Spiking Spike with Deuterated Internal Standard (MTX-d3) SampleCollection->IS_Spiking ProteinPrecipitation Sample Preparation (Protein Precipitation) IS_Spiking->ProteinPrecipitation LCMS_Analysis LC-MS/MS Analysis (Quantification) ProteinPrecipitation->LCMS_Analysis DataProcessing Data Processing (Peak Area Ratio) LCMS_Analysis->DataProcessing PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2) DataProcessing->PK_Modeling

Caption: High-level workflow for a pharmacokinetic study using deuterated internal standards.

Detailed Protocols

Protocol 1: Plasma Sample Preparation

This protocol utilizes a straightforward protein precipitation method, which is efficient for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[2][15]

Objective: To extract MTX, 7-OH-MTX, and the MTX-d3 internal standard from plasma while removing interfering proteins.

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 10 µL of the MTX-d3 internal standard working solution (concentration should be optimized during method development) to every sample, calibrator, and quality control (QC) sample, except for blank matrix samples.

  • Vortex briefly (approx. 10 seconds).

  • Add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing 0.1 M ZnSO4). The zinc sulfate aids in more effective protein precipitation.[2]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Bioanalytical Method

Objective: To achieve chromatographic separation and quantitative detection of MTX, 7-OH-MTX, and MTX-d3.

Instrumentation:

  • HPLC System: Agilent 1200 Series or equivalent.[2]

  • Mass Spectrometer: AB Sciex API 3200 Triple Quadrupole or equivalent.[2]

Chromatographic Conditions:

Parameter Condition Rationale
Column Phenomenex Luna 5 µm Phenyl Hexyl, 2 mm x 50 mm[2] Phenyl Hexyl phase provides unique selectivity for aromatic compounds like MTX.
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 5.0)[14] Provides good peak shape and ionization efficiency.
Mobile Phase B Acetonitrile[14] Standard organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/min A typical flow rate for analytical scale columns.
Gradient Isocratic or a shallow gradient (e.g., 25% B)[14] To be optimized for best separation from matrix components.
Injection Volume 10 µL Standard volume for analytical sensitivity.

| Run Time | ~4-5 minutes[2][15] | Allows for rapid sample throughput. |

Mass Spectrometry Conditions:

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive[2] MTX and its metabolites readily form positive ions.
MRM Transitions See table below Provides high specificity and sensitivity for quantification.
Source Temp. 500 °C Optimized for efficient desolvation.

| IonSpray Voltage | 5500 V | Optimized for stable ion generation. |

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Note
Methotrexate (MTX) 455.1 308.3 [2][15]
7-OH-MTX 471.1 324.3 [2]

| MTX-d3 (IS) | 459.1 | 312.3 |[2] |

Method Validation

The described analytical method must be fully validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10.[16][17][18][19]

Summary of Key Validation Parameters:

Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interfering peaks at the retention times of the analytes in blank matrix. Ensures the method can differentiate the analytes from other matrix components.
Linearity (r²) > 0.99 Confirms a proportional response over the intended concentration range.
LLOQ Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%. Defines the lowest concentration that can be reliably quantified.
Accuracy (%RE) Within ±15% of nominal value (±20% at LLOQ). Measures how close the measured value is to the true value.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs. Measures the reproducibility of the method.
Recovery Consistent, precise, and reproducible. Assesses the efficiency of the extraction process.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement. The use of a SIL-IS is designed to correct for this.[5]

| Stability | Analytes stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |

Data Analysis and Interpretation

Quantification

The concentration of MTX and 7-OH-MTX in unknown samples is determined from a calibration curve. This curve is generated by plotting the ratio of the analyte peak area to the internal standard (IS) peak area against the nominal concentration of the calibrators.

Calculation: Concentration = (Peak Area Analyte / Peak Area IS) / Slope of Calibration Curve

Data Analysis Workflow

G RawData Raw LC-MS/MS Data (Chromatograms) Integration Peak Integration RawData->Integration AreaRatio Calculate Peak Area Ratios (Analyte / IS) Integration->AreaRatio CalCurve Generate Calibration Curve (Linear Regression) AreaRatio->CalCurve Concentration Calculate Unknown Concentrations CalCurve->Concentration PK_Params Calculate PK Parameters (AUC, Cmax, t1/2, etc.) Concentration->PK_Params

Caption: Step-by-step workflow for processing LC-MS/MS data to determine pharmacokinetic parameters.

Pharmacokinetic Parameters

Once the concentration-time data is obtained, key pharmacokinetic parameters are calculated:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.[20]

  • Clearance (CL): Volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

These parameters provide a comprehensive understanding of the drug's behavior in the body, informing dosing regimens and toxicity management.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS represents the pinnacle of bioanalytical accuracy for pharmacokinetic studies of methotrexate and its metabolites. This approach overcomes the limitations of older methods, providing highly specific, sensitive, and reliable data. The protocols and workflows detailed in this application note provide a robust framework for researchers to implement high-quality TDM and pharmacokinetic studies, ultimately contributing to safer and more effective methotrexate therapy. Adherence to rigorous method validation principles is paramount to ensure data integrity and compliance with regulatory standards.

References

  • Seideman, P., Beck, O., Eksborg, S., & Wennberg, M. (n.d.). The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics of MTX - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Bouquié, R., et al. (2013). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 5(19), 5495-5501. Royal Society of Chemistry. Retrieved from [Link]

  • Seideman, P., Beck, O., Eksborg, S., & Wennberg, M. (1993). The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. British Journal of Clinical Pharmacology, 35(4), 409-412. PubMed. Retrieved from [Link]

  • FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]

  • Wang, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Cancer Management and Research, 13, 8267–8276. PMC. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • YouTube. (2023). PHARMACOLOGY OF Methotrexate ; Overview, Pharmacokinetics, Uses, Effects, Mechanism of action. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Sharma, K., et al. (2020). A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. Bioanalysis, 12(15), 1047-1058. Macquarie University. Retrieved from [Link]

  • Singh, S., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. Indian Journal of Clinical Biochemistry, 38(1), 93-101. PMC. Retrieved from [Link]

  • Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Methotrexate and main metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]

  • Gracia-Lor, E., et al. (2011). Isotopic labeling of metabolites in drug discovery applications. Combinatorial Chemistry & High Throughput Screening, 14(7), 598-611. PubMed. Retrieved from [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8. PubMed. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Li, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(1), 15-28. PubMed. Retrieved from [Link]

Sources

Application Note: Handling, Solubilization, and Storage of Cytotoxic Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development, Stable Isotope Labeled (SIL) standards (e.g.,


C, 

N, D) are the gold standard for mass spectrometry (LC-MS/MS) quantification. When these standards represent cytotoxic payloads (e.g., warheads for Antibody-Drug Conjugates, alkylating agents), the laboratory faces a dual challenge: preserving isotopic integrity and ensuring operator safety .

This guide departs from traditional "weigh-and-dilute" protocols. We introduce a Gravimetric "In-Vial" Solubilization Strategy . This method eliminates the high-risk step of weighing static-prone cytotoxic powders on open balances, thereby adhering to the ALARA (As Low As Reasonably Achievable) safety principle while maximizing quantitative accuracy.

The Two Pillars of this Protocol
  • Safety (Containment): Preventing aerosolization of cytotoxic powders.

  • Integrity (Isotopic Stability): Preventing Hydrogen-Deuterium Exchange (HDX) and hydrolytic degradation.

Risk Assessment & Engineering Controls

Before handling any cytotoxic SIL, a specific containment strategy must be active.[1]

Primary Containment
  • Engineering Control: Class II, Type A2 or B2 Biological Safety Cabinet (BSC).

  • Surface Protection: Plastic-backed absorbent liners (underpads) must cover the BSC work surface to capture micro-droplets.

  • Airflow Check: Verify magnehelic gauge pressure before operation.

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95/P100 respirator (if BSC failure occurs) or PAPR for high-quantity bulk handling.

  • Dermal: Double-gloving (Nitrile/Neoprene). The outer glove must cover the gown cuff.

  • Body: Tyvek® or chemically resistant, rear-closing gown.

Core Protocol: The "Zero-Exposure" Gravimetric Solubilization

Objective: Prepare a primary stock solution without exposing the dry powder to the lab environment. Principle: Instead of removing powder to weigh it (risk of spill/aerosol), we add a known mass of solvent into the manufacturer's vial.

Materials Required[3][4][5][6][7][8][9]
  • Calibrated Analytical Balance (Readability: 0.01 mg or better).

  • Gas-tight Syringe (Hamilton type) or Positive Displacement Pipette.

  • High-purity Solvent (DMSO or Acetonitrile - See Section 4 for selection).

  • Vortex mixer (inside BSC).

Step-by-Step Methodology
  • Tare Weighing (Pre-Solubilization):

    • Note: If the manufacturer provides the exact tare weight of the vial (on the CoA), skip to Step 3.

    • If not, weigh the capped vial containing the SIL powder (

      
      ).
      
    • Limitation: This method assumes the manufacturer's stated fill weight is accurate. For GMP/GLP, you must validate the fill weight or use a quantitative transfer if the vial is tared. Best Practice: Request tared vials from the vendor.

  • Solvent Addition (Inside BSC):

    • Place the vial inside the BSC.

    • Using a gas-tight syringe, inject the target volume of solvent directly through the septum (if present) or strictly control the uncapping process.

    • Crucial: Do not overfill. Leave headspace for vortexing.

    • Example: For 1 mg of standard, add 1 mL of solvent to achieve ~1 mg/mL.

  • Gravimetric Calculation:

    • Re-weigh the vial with the added solvent (

      
      ).
      
    • Calculate the Mass of Solvent added (

      
      ).
      
    • Calculate the exact concentration (

      
      ) using the solvent density (
      
      
      
      ):
      
      
    • Why this works: This accounts for pipetting errors and solvent evaporation/density changes, offering higher precision than volumetric flasks.

  • Dissolution:

    • Vortex the vial inside the BSC until the solution is clear. Sonicate if necessary (inside a water bath within the BSC or a sealed safety container).

Stability & Solvent Selection: Preventing Isotopic Exchange

A critical failure mode for Deuterated (D) standards is Hydrogen-Deuterium Exchange (HDX) . Protons on heteroatoms (-OH, -NH, -SH) and acidic alpha-carbons can exchange with solvent protons, causing the "disappearance" of the labeled standard in MS channels.

Solvent Decision Matrix
Isotope LabelHazard ClassRecommended Primary SolventStorage TempRationale

C,

N
CytotoxicDMSO (Anhydrous)-20°CHigh solubility, low volatility, minimal degradation.
Deuterium (D) CytotoxicDMSO-d6 or Anhydrous ACN -80°CAvoid Methanol/Water. Protic solvents accelerate D-exchange.
Labile D CytotoxicAnhydrous ACN -80°CDMSO can be hygroscopic; absorbed water promotes exchange.

Key Rule: Never store stock solutions of Deuterated standards in water or methanol for >24 hours. Prepare working dilutions in aqueous mobile phase immediately prior to injection.

Workflow Visualization

The following diagram illustrates the decision logic for handling these sensitive materials.

Cytotoxic_SIL_Workflow Start Receive Cytotoxic SIL Standard Inspect Inspect Vial & CoA (Check for Tared Weight) Start->Inspect BSC_Entry Transfer to BSC Class II (PPE: Double Gloves, N95) Inspect->BSC_Entry Decision_Solvent Select Solvent based on Isotope BSC_Entry->Decision_Solvent Solv_DMSO Use Anhydrous DMSO (Universal Solubility) Decision_Solvent->Solv_DMSO 13C, 15N, Stable D Solv_ACN Use Anhydrous ACN (For Labile Deuterium) Decision_Solvent->Solv_ACN Labile D (-OH, -NH) Gravimetric Gravimetric Addition: Inject Solvent -> Weigh -> Vortex Solv_DMSO->Gravimetric Solv_ACN->Gravimetric Aliquot Aliquot into Amber Glass Vials (Single Use Volumes) Gravimetric->Aliquot Storage Store at -80°C (Secondary Containment) Aliquot->Storage Waste Disposal: Cytotoxic Waste Stream (Yellow Bin) Aliquot->Waste Empty Vials/Tips

Caption: Logic flow for the safe intake, solubilization, and storage of cytotoxic stable isotope standards.

Waste Management & Decontamination

Stable isotopes are non-radioactive .[2] Do not dispose of them in radioactive waste streams unless they are dual-labeled with radioisotopes (e.g.,


C).
  • Liquids: All solvent waste containing the cytotoxic SIL must go into Cytotoxic Liquid Waste containers (often designated by purple or yellow labeling depending on regional regulations).

  • Solids: Vials, pipette tips, and gloves used in the BSC must be disposed of in Cytotoxic Sharps/Solids bins.

  • Decontamination:

    • Use a chemical oxidant (e.g., Sodium Hypochlorite 2% or specialized agents like Surface Safe®) to degrade the cytotoxic molecule.

    • Follow with a Thiosulfate rinse (to neutralize bleach) and then 70% Ethanol.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[6][5][7] OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]

  • International Society of Oncology Pharmacy Practitioners (ISOPP). (2007). Standards of Practice: Safe Handling of Cytotoxics. J Oncol Pharm Pract.[1][6][8][9][10] Retrieved from [Link]

  • Mettler Toledo. Gravimetric Sample Preparation: Reducing Errors and OOS Results. Retrieved from [Link]

  • Pleasance, S., et al. (1992). The effect of mobile phase additives on the sensitivity and stability of deuterium labeled internal standards. Journal of the American Society for Mass Spectrometry. (Contextual grounding for HDX mechanisms).

Sources

Troubleshooting & Optimization

improving solubility of 7-Hydroxy Methotrexate-d3 Ammonium Salt in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Hydroxy Methotrexate-d3 Ammonium Salt Reference ID: TS-7OHMTX-D3-SOL-V2

Section 1: The Technical Dashboard

Quick Reference for 7-Hydroxy Methotrexate-d3 (Ammonium Salt)

PropertySpecification / Critical Value
Compound Type Deuterated Internal Standard (Metabolite)
Solubility Profile pH-Dependent Ampholyte. Poorly soluble in neutral/acidic water.
Critical pKa Values ~3.8, ~4.8, ~5.6 (Carboxylic acids). Note: Ionization is required for solubility.
Primary Risk Crystallization at pH < 7.0. The 7-hydroxyl group increases crystal lattice energy compared to parent Methotrexate, making it less soluble in water.
Recommended Solvent 0.1 M Ammonium Hydroxide (NH₄OH) or DMSO .
Storage -20°C (Solid); -80°C (Solution). Protect from light (Photosensitive).

Section 2: Critical Solubility Mechanics

Why "Pure Water" Fails

As a researcher, you may instinctively attempt to dissolve the ammonium salt in HPLC-grade water. This often results in a suspension or immediate precipitation.

The Mechanism: Although supplied as an "Ammonium Salt," the compound is a weak acid-weak base salt. Pure water often absorbs atmospheric CO₂, lowering its pH to ~5.5. At this pH, 7-Hydroxy Methotrexate-d3 reverts to its zwitterionic or free acid form, which has the lowest solubility. The 7-hydroxyl group facilitates strong intermolecular Hydrogen bonding, creating a rigid crystal lattice that water cannot break without ionic assistance.

The Solution: You must drive the equilibrium toward the fully ionized carboxylate form. This requires a pH > 7.[1]5. The presence of excess ammonium ions (via NH₄OH) stabilizes the molecule in solution.

Visualizing the Solubility Pathway:

SolubilityLogic Solid Solid 7-OH-MTX-d3 (Ammonium Salt) Water Neutral Water (pH ~6.0) Solid->Water Dissolution Attempt Base Ammonium Hydroxide (pH > 8.0) Solid->Base Dissolution Attempt Precip Precipitation/Suspension (Protonated Form) Water->Precip Reversion to Free Acid Soluble Stable Solution (Fully Ionized) Base->Soluble Electrostatic Stabilization Precip->Base Rescue (Add Base)

Figure 1: The solubility logic flow. Neutral water leads to protonation and precipitation, while alkaline conditions ensure ionization and solubility.

Section 3: Validated Preparation Protocols

Protocol A: The "Gold Standard" Aqueous Stock (Recommended)

Best for: LC-MS/MS applications where organic solvent volume must be minimized.

  • Preparation of Solvent: Prepare 50 mM Ammonium Hydroxide (NH₄OH) in HPLC-grade water.

    • Recipe: Dilute ~3.0 mL of 28-30% NH₄OH into 1 Liter of water.

  • Weighing: Weigh the specific amount of 7-Hydroxy Methotrexate-d3 Ammonium Salt into an amber glass vial (protect from light).

  • Dissolution: Add the 50 mM NH₄OH solvent to achieve a target concentration of 1 mg/mL .

  • Agitation: Vortex for 30 seconds. The solution should become clear and yellow/orange immediately.

  • Verification: If particles remain, sonicate for 1 min (do not overheat).

Protocol B: The High-Concentration Organic Stock

Best for: Long-term storage of very high concentrations (>5 mg/mL).

  • Solvent: Use 100% DMSO (Dimethyl Sulfoxide).

  • Dissolution: Dissolve the solid directly in DMSO.

  • Dilution Warning: When diluting this stock into aqueous media for your experiment, ensure the final aqueous buffer is pH adjusted (pH > 7.5) . If you dilute DMSO stock into acidic water, the compound will "crash out" (precipitate) immediately.

Workflow Diagram:

StockPrep Start Start: Solid 7-OH-MTX-d3 Choice Choose Solvent System Start->Choice PathA Path A: Aqueous (Preferred) Choice->PathA PathB Path B: Organic (High Conc) Choice->PathB StepA1 Prepare 50mM NH4OH PathA->StepA1 StepB1 Add 100% DMSO PathB->StepB1 StepA2 Vortex to Dissolve StepA1->StepA2 Final Clear Yellow Solution (Store -80°C) StepA2->Final StepB2 Dilution Check: Is Buffer pH > 7.5? StepB1->StepB2 StepB2->Final Yes

Figure 2: Decision tree for stock solution preparation ensuring solubility stability.

Section 4: Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Cloudiness upon adding water pH shock (Acidic water).Add 1-2 drops of concentrated NH₄OH until clear.
"Jelly" like appearance Inadequate wetting of the crystal lattice.Sonicate for 5 mins; add 5% Methanol as a wetting agent.
Signal loss in LC-MS Precipitation in the autosampler vial.Ensure the autosampler injection solvent matches the mobile phase start conditions (avoid 100% aqueous weak acid injection solvents).
Color change (Brown/Black) Photodegradation.Discard. Prepare fresh in Amber Glass only.
Frequently Asked Questions

Q: Can I use Methanol (MeOH) as the primary solvent? A: Yes, but with a caveat. 7-Hydroxy Methotrexate is sparingly soluble in pure methanol. You must use Ammoniated Methanol (MeOH containing 0.1-0.5% NH₄OH). A mixture of MeOH:Water:NH₄OH (70:20:10) is a common and effective solvent system for this class of compounds [1].

Q: Why is the "d3" version treated the same as the non-labeled version? A: Deuterium substitution (d3) changes the mass but has a negligible effect on the pKa and solubility profile of the molecule. You should follow the exact solubility protocols used for non-labeled 7-Hydroxy Methotrexate [2].

Q: My mobile phase is acidic (0.1% Formic Acid). Will the compound precipitate on the column? A: This is a common concern. While the compound is less soluble in acid, the concentration on the column is usually nanogram/mL level (below the solubility limit). However, to prevent peak tailing or precipitation in the injector, ensure your sample diluent is not highly acidic. A slightly alkaline or high-organic diluent is preferred.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma. National Institutes of Health (PMC). Available at: [Link] (Accessed 2024).

  • Why is 7-OH MTX less soluble than MTX? ResearchGate Scientific Discussion. Available at: [Link] (Accessed 2024).[2]

  • 7-Hydroxymethotrexate Compound Summary. PubChem.[3] Available at: [Link] (Accessed 2024).

Sources

Technical Support Center: Minimizing Matrix Effects in 7-Hydroxymethotrexate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 7-Hydroxymethotrexate (7-OH-MTX) Bioanalysis Last Updated: February 13, 2026

Executive Summary

7-Hydroxymethotrexate (7-OH-MTX) is the primary metabolite of Methotrexate (MTX).[1][2][3][4] While MTX is robust, 7-OH-MTX is notorious for its susceptibility to matrix effects (ME) —specifically ion suppression—due to its increased polarity and tendency to elute earlier in reversed-phase chromatography, often co-eluting with polar matrix components or "wrapping" around late-eluting phospholipids from prior injections.

This guide moves beyond basic "dilute and shoot" methods. It provides a causal analysis of ion suppression and engineered workflows to eliminate it.

PART 1: The Matrix Effect Mitigation Architecture

To solve matrix effects, we must visualize the problem. The following workflow illustrates the "Three-Tier Defense" system: Exclusion (Sample Prep), Separation (Chromatography), and Correction (Internal Standards).

MatrixDefense cluster_Prep Tier 1: Exclusion (Sample Prep) cluster_LC Tier 2: Separation (Chromatography) cluster_MS Tier 3: Correction (Detection) Sample Biological Sample (Plasma/Serum) PPT Protein Precip (High Risk) Sample->PPT Dirty Extract PLR Phospholipid Removal (Recommended) Sample->PLR Lipid-Free SPE SPE (MCX/HLB) (Gold Standard) Sample->SPE Concentrated Column Selectivity (C18 vs Phenyl-Hexyl) PPT->Column High ME Risk PLR->Column SPE->Column Gradient Gradient Optimization (Flush Phospholipids) Column->Gradient IS SIL-IS Correction (7-OH-MTX-d3) Gradient->IS Detection Quantitation (MRM Mode) IS->Detection

Figure 1: The Three-Tier Defense System against Matrix Effects. Note that simple Protein Precipitation (PPT) is flagged as high risk for 7-OH-MTX due to phospholipid carryover.

PART 2: Technical Guides & Protocols

Module 1: Sample Preparation (The First Line of Defense)

The Problem: Simple protein precipitation (PPT) with methanol or acetonitrile removes proteins but leaves >90% of phospholipids (glycerophosphocholines) in the sample. These lipids cause significant ion suppression for 7-OH-MTX.

The Solution: Move to Phospholipid Removal (PLR) plates or Solid Phase Extraction (SPE) .

Comparative Analysis of Prep Methods
FeatureProtein Precipitation (PPT)Phospholipid Removal (PLR)SPE (Mixed-Mode MCX)
Complexity LowLowHigh
Phospholipid Removal < 10%> 95%> 99%
7-OH-MTX Recovery High (>90%)High (>85%)Variable (requires optimization)
Matrix Effect (ME%) 60-80% (Suppression)90-110% (Clean)95-105% (Clean)
Recommendation Avoid for 7-OH-MTXPrimary Recommendation Use for low LOD requirements
Protocol: Phospholipid Removal (PLR) Workflow

This method balances speed with high cleanliness, removing the specific lipids that suppress 7-OH-MTX.

  • Loading: Transfer 100 µL of plasma into a Phospholipid Removal Plate (e.g., Waters Ostro or Agilent Captiva ND Lipids).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Why Formic Acid? It disrupts protein-drug binding and ensures 7-OH-MTX stays in solution.

  • Mixing: Aspirate/dispense 3-5 times or vortex gently.

  • Filtration: Apply vacuum (approx. 5-10 inHg) to pull the sample through the filter into the collection plate.

  • Analysis: Inject the filtrate directly (or evaporate and reconstitute if sensitivity requires concentration).

Module 2: Chromatographic Optimization

The Problem: 7-OH-MTX is polar. If it elutes too early (in the void volume), it suffers from suppression by unretained salts. If the gradient is too short, late-eluting phospholipids from previous injections will wrap around and suppress 7-OH-MTX in the current injection.

The Solution: Use a column with polar retention capability and a "cleaning" gradient step.[5]

Recommended Column Chemistry
  • Primary: C18 with polar endcapping (e.g., Agilent Zorbax SB-C18 or Waters XBridge BEH C18).

  • Alternative: Phenyl-Hexyl (Provides "orthogonal" selectivity, separating 7-OH-MTX from interferences based on pi-pi interactions).

Optimized Gradient Protocol

Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH can be used but ACN often yields sharper peaks for MTX).

Time (min)% BEventMechanism
0.005StartLoad sample in highly aqueous condition to focus polar 7-OH-MTX.
0.505HoldDivert salts to waste (if using diverter valve).
3.0040RampElution of 7-OH-MTX (typ. ~2.1 min) and MTX (typ.[6] ~2.5 min).
3.1095Wash CRITICAL: Ramp to high organic to strip phospholipids.
4.5095HoldEnsure all lipids (m/z 184 precursors) are eluted.
4.605Re-equilReturn to initial conditions.
6.005ReadySystem equilibration.
Module 3: Self-Validating Systems (Measuring Matrix Effects)

You cannot fix what you cannot measure. Every method development phase must include a Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion
  • Setup: Infuse a constant flow (e.g., 10 µL/min) of 7-OH-MTX standard (100 ng/mL) into the MS source via a T-tee.

  • Injection: Inject a blank matrix sample (processed via your prep method) through the LC column.

  • Observation: Monitor the baseline of the 7-OH-MTX transition.

  • Interpretation:

    • Flat Baseline: No matrix effects.

    • Dip/Valley: Ion suppression zone. Ensure your analyte does not elute here.

    • Peak/Hill: Ion enhancement.[7]

PART 3: Troubleshooting & FAQs

Q1: I see a drop in 7-OH-MTX sensitivity after 50 injections, but MTX is stable. Why?

A: This is classic "phospholipid buildup." 7-OH-MTX is more sensitive to suppression than MTX. Phospholipids from previous injections are likely accumulating on your column and eluting randomly.

  • Fix: Implement the "Wash" step (95% B for 1.5 min) in your gradient as detailed in Module 2.

  • Fix: Switch from simple PPT to Phospholipid Removal Plates.

Q2: Can I use Methotrexate-d3 as the Internal Standard for 7-OH-MTX?

A: No. While common, it is scientifically flawed for rigorous assays. MTX-d3 does not perfectly co-elute with 7-OH-MTX. Therefore, if a matrix suppression zone occurs at the 7-OH-MTX retention time, MTX-d3 (eluting later) will not experience it, failing to correct the data.

  • Requirement: You must use 7-Hydroxymethotrexate-d3 to ensure the IS experiences the exact same matrix environment as the analyte.

Q3: My 7-OH-MTX peak shape is splitting.

A: This is often a solvent mismatch. 7-OH-MTX is polar. If you dissolve your sample in 100% Methanol/ACN and inject it onto a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Reconstitute samples in a solvent matching the initial mobile phase (e.g., 5% Acetonitrile / 95% Water).

Q4: Is Liquid-Liquid Extraction (LLE) a viable alternative?

A: Generally, no . 7-OH-MTX is significantly more polar than MTX. Traditional LLE solvents (Ethyl Acetate, MTBE) have poor recovery for the hydroxylated metabolite. Stick to SPE or PLR.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. International Journal of Analytical Chemistry (2019).[8]

    • [Link]

    • Relevance: Establishes the baseline C18 chromatography and PPT limit
  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression.Restek Technical Guide (2020).

    • [Link]

    • Relevance: Validates the use of PLR plates over standard PPT for removing ion-suppressing lipids.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.

    • [Link]

    • Relevance: Provides the theoretical grounding for the Post-Column Infusion (PCI)
  • Determination of Methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry.

    • [Link]

    • Relevance: Highlights the stability issues and the necessity of specific internal standards.

Sources

preventing degradation of 7-Hydroxy Methotrexate-d3 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Stock Solution Degradation and Ensuring Analytical Accuracy

Welcome to the technical support resource for 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges established scientific principles with practical, field-proven techniques. This document is designed to empower you, the researcher, to navigate the complexities of handling this critical internal standard, ensuring the integrity of your stock solutions and the reliability of your experimental data. 7-OH-MTX-d3 is the primary metabolite of the widely used therapeutic agent, Methotrexate (MTX), and its stability is paramount for accurate pharmacokinetic and metabolic studies.[1][2] This guide moves beyond simple instructions to explain the causality behind our recommendations, creating a self-validating framework for your laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns encountered when working with 7-OH-MTX-d3.

Q1: What is the best solvent to dissolve my lyophilized 7-Hydroxy Methotrexate-d3?

This is a critical question that involves a trade-off between solubility and long-term stability. 7-OH-MTX has an aqueous solubility that is 3 to 5 times lower than its parent compound, Methotrexate.[3][4] Therefore, selecting the right solvent is crucial to prevent precipitation.

  • For Initial High-Concentration Stock Solutions: The recommended approach is to use a high-purity, aprotic organic solvent such as DMSO , dimethyl formamide , or methanol .[5][6] These solvents effectively solubilize the molecule while minimizing the risk of hydrogen-deuterium (H-D) exchange, which can occur in aqueous or protic solutions.[5]

  • For Aqueous-Based Stock Solutions: If an aqueous stock is required, the poor solubility must be addressed. 7-OH-MTX-d3 is often supplied as an ammonium salt to improve solubility.[1][7] To prepare an aqueous stock, researchers have successfully used a slightly basic solution, such as 0.05% ammonium hydroxide (NH4OH) in water , to achieve dissolution before further dilution.[8] However, it is critical to note that methotrexate and its analogs are unstable in strongly basic solutions over the long term.[9] Therefore, such solutions should be prepared fresh, used promptly, and stored at -80°C.

Q2: What are the optimal storage conditions for my 7-OH-MTX-d3 solutions?

Proper storage is the single most important factor in preventing degradation. Methotrexate and its derivatives are sensitive to light, temperature, and pH.[9][10][11]

  • Light: Photodegradation is a primary degradation pathway.[10][12] All solutions must be stored in amber vials or have their containers wrapped in aluminum foil to protect them from light.[9][13] This is non-negotiable for both stock and working solutions.

  • Temperature: Low temperatures are essential to slow chemical degradation. The following table summarizes our recommendations.

Solution TypeStorage DurationRecommended TemperatureRationale
Primary Stock (in aprotic solvent like DMSO)Long-Term (>1 month)-80°CMaximizes stability, minimizes solvent evaporation and degradation kinetics.[8]
Medium-Term (<1 month)-20°CSuitable for routine use, but -80°C is preferred for archival standards.[9]
Working Solutions (diluted in aqueous/mobile phase)Short-Term (<1 week)2-8°CMinimizes freeze-thaw cycles for frequently used solutions.[9] Discard after the recommended period.

Q3: My 7-OH-MTX-d3 solution is cloudy/has visible precipitate. What went wrong?

This is almost always a solubility issue, often triggered by temperature changes or solvent composition.

  • Cause: The low aqueous solubility of 7-OH-MTX is the primary culprit.[3][14] If a stock solution prepared in an organic solvent is diluted into a highly aqueous buffer, the compound can "crash out" of solution. Similarly, solutions stored at refrigerated or frozen temperatures may show precipitation as solubility decreases at lower temperatures.

  • Solution:

    • Allow the vial to equilibrate to room temperature completely before use.[5]

    • Gently vortex the solution. If the precipitate does not redissolve, brief sonication in a room temperature water bath may help.

    • When preparing working solutions, add the aqueous buffer to the stock solution slowly while vortexing to avoid localized concentration shocks.

    • Consider increasing the percentage of organic solvent in your working solution or final sample if the analytical method allows.

Q4: What is H-D exchange and how can I prevent it?

Hydrogen-Deuterium (H-D) exchange is a process where deuterium atoms on your standard can be swapped with hydrogen atoms from the surrounding solvent. This is a significant concern for deuterated standards, especially for deuterium atoms on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[5] While the C-D bond is stronger than the C-H bond, this exchange can be catalyzed by acidic or basic conditions in protic solvents like water or methanol.[5][15]

  • Prevention: The best prevention is to prepare the initial, high-concentration stock solution in a high-purity aprotic solvent (e.g., DMSO, acetonitrile).[5] Minimize the time the standard spends in aqueous, acidic, or basic conditions, especially at elevated temperatures.

Section 2: Troubleshooting Guide

Observed ProblemPotential CauseRecommended Action & Explanation
Inconsistent or Drifting IS Peak Area 1. Degradation: The standard is breaking down over time.Review storage conditions immediately. Ensure absolute protection from light and appropriate temperature.[13][16] Perform a stability check against a freshly prepared standard (See Protocol 2).
2. Precipitation: The concentration of the solution is changing due to compound falling out of solution.Follow the steps in FAQ Q3. Always ensure the solution is clear and homogenous before use. Equilibrate to room temperature before opening vials.
3. Evaporation: Improperly sealed vials can lead to solvent evaporation, concentrating the standard.Use high-quality vials with tight-fitting caps (e.g., PTFE-lined). Check for visible loss of volume.
Appearance of New Peaks in Blank Matrix Spiked with IS 1. Photodegradation Products: Exposure to light has created new chemical entities.This is a strong indicator of photodegradation. Known photoproducts of MTX result from C-N bond cleavage and glutamic acid oxidation.[10][12] Discard the solution and prepare a new one, strictly adhering to light protection protocols.
2. Hydrolysis/Oxidation Products: The solution has degraded due to chemical instability (e.g., improper pH).MTX hydrolysis is known to occur at pH > 7.[11] Oxidation can also occur.[17] This indicates the solution has exceeded its stability window. Prepare a fresh solution and re-evaluate the stability duration under your specific conditions.

Section 3: Protocols & Methodologies

These protocols provide a framework for reliable and reproducible handling of your 7-OH-MTX-d3 standard.

Protocol 1: Reconstitution of Lyophilized 7-OH-MTX-d3

This procedure is designed to create a stable, high-concentration primary stock solution.

  • Equilibration: Before opening, allow the sealed vial of lyophilized standard to sit on the bench for at least 20-30 minutes to equilibrate to ambient room temperature. This prevents atmospheric moisture from condensing on the cold powder.[5]

  • Solvent Addition: Calculate the volume of solvent needed to reach your target concentration (e.g., 1 mg/mL). Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous aprotic solvent (e.g., DMSO).

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, sonicate for 2-5 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no particulate matter.

  • Aliquoting: To avoid repeated freeze-thaw cycles of the primary stock, immediately aliquot the solution into smaller, single-use volumes in tightly-sealed amber glass or polypropylene microvials.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Immediately place them in storage at -80°C for long-term stability.[8]

Protocol 2: Experimental Workflow for Stability Assessment

This self-validating protocol allows you to confirm the stability of your standard under your specific laboratory conditions.

G cluster_0 Time Zero (T0) cluster_1 Time X (Tx) T0_prep Prepare fresh working solution from new stock T0_analyze Analyze T0 samples (n=3) via LC-MS/MS T0_prep->T0_analyze T0_calc Calculate mean response (Peak Area IS / Peak Area Analyte) T0_analyze->T0_calc compare Compare Responses: Calculate % Difference | (Mean Tx - Mean T0) / Mean T0 | * 100 T0_calc->compare Tx_prep Prepare working solution from stored stock Tx_analyze Analyze Tx samples (n=3) via LC-MS/MS Tx_prep->Tx_analyze Tx_calc Calculate mean response (Peak Area IS / Peak Area Analyte) Tx_analyze->Tx_calc Tx_calc->compare stable < 15% Difference: Solution is STABLE compare->stable Yes unstable > 15% Difference: Solution is UNSTABLE Investigate/Discard compare->unstable No

Caption: Workflow for assessing solution stability.

Section 4: The Science of Degradation

Understanding the mechanisms of degradation is key to preventing them.

Key Degradation Pathways

The primary routes of degradation for methotrexate analogs are photodegradation, hydrolysis, and oxidation.

cluster_degradation Degradation Processes cluster_products Resulting Products main 7-Hydroxy Methotrexate-d3 light Photodegradation (UV/Visible Light) main->light ph Hydrolysis (pH > 7) main->ph oxidation Oxidation main->oxidation p1 C-N Bond Cleavage (e.g., DAMPA) light->p1 p2 Glutamic Acid Oxidation light->p2 p3 N10-Methylpteroylglutamic Acid ph->p3

Caption: Primary degradation pathways for MTX analogs.

  • Photodegradation: This is often the most rapid degradation pathway. Exposure to ambient fluorescent light or sunlight can cause cleavage of the C9-N10 bond, leading to the formation of 2,4-diamino-N10-methylpteroic acid (DAMPA) and other photoproducts.[10][11] The reaction can follow zero-order kinetics, meaning the rate is constant regardless of the concentration.[11]

  • Hydrolysis: At pH values above 7, methotrexate can undergo hydrolysis, primarily yielding N10-Methylpteroylglutamic acid.[11] The rate of this degradation increases rapidly above pH 9. This is why strongly basic solutions used for initial solubilization should not be used for long-term storage.

  • Oxidation: The pteridine ring and other moieties in the molecule can be susceptible to oxidation.[17][18] While the formation of 7-OH-MTX from MTX is an oxidative process in vivo catalyzed by aldehyde oxidase, further unwanted oxidation can occur in solution.[19] Storing under an inert gas (argon or nitrogen) can help mitigate this for long-term archival standards.

References

  • Chatterjee, S., et al. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 29(15), 22157-22170. [Link]

  • Pfizer. (n.d.). METHOTREXATE - CORE DATA SHEET. Retrieved from Pfizer Medical. [Link]

  • Pascual, L., et al. (2020). Methotrexate Degradation by UV-C and UV-C/TiO2 Processes with and without H2O2 addition on Pilot Reactors. 2020 IEEE International Autumn Meeting on Power, Electronics and Computing (ROPEC). [Link]

  • Wei, Z., et al. (2022). Product identification and toxicity change during oxidation of methotrexate by ferrate and permanganate in water. Frontiers of Environmental Science & Engineering, 16(1), 1-12. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). Clinical Pharmacology and Biopharmaceutics Review(s) - Otrexup. Retrieved from accessdata.fda.gov. [Link]

  • Kim, S., et al. (2019). Mechanism and pathways underlying the self-sensitized photodegradation of methotrexate under simulated solar irradiation. Water Research, 158, 305-314. [Link]

  • Griffin, T. W., et al. (1984). Hydrolysis of methotrexate-immunoglobulin conjugates by liver homogenates and characterization of catabolites. Cancer Research, 44(1), 154-158. [Link]

  • Galivan, J., et al. (1985). Hydrolytic cleavage of methotrexate gamma-polyglutamates by folylpolyglutamyl hydrolase derived from various tumors and normal tissues of the mouse. Cancer Research, 45(11 Pt 1), 5720-5725. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of methotrexate (MTX) in the presence of H2O2 (3 mM/L) at different pH magnitudes. Retrieved from ResearchGate. [Link]

  • Cleveland Clinic. (n.d.). Methotrexate Solution. Retrieved from Cleveland Clinic. [Link]

  • Wang, Y., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. Cancer Cell International, 24(1), 1-14. [Link]

  • CHEO ED Outreach. (2023). Methotrexate. Retrieved from CHEO ED Outreach. [Link]

  • Fabre, G., et al. (1988). Aldehyde Oxidase-Catalysed Oxidation of Methotrexate in the Liver of Guinea-Pig, Rabbit and Man. Biochemical Pharmacology, 37(22), 4349-4354. [Link]

  • ProQuest. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Retrieved from ProQuest. [Link]

  • Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of methotrexate in aqueous solutions. Journal of Pharmaceutical Sciences, 67(4), 526-531. [Link]

  • Pfizer Medical - US. (n.d.). Methotrexate Vial How Supplied/Storage and Handling. Retrieved from Pfizer Medical - US. [Link]

  • ResearchGate. (2014). Why is 7-OH MTX less soluble than MTX?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Product identification and toxicity change during oxidation of methotrexate by ferrate and permanganate in water | Request PDF. Retrieved from ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Google Patents. (n.d.). Methotrexate preparations - CN107106485A.
  • Fabre, G., et al. (1985). Role of the cellular oxidation-reduction state in methotrexate binding to dihydrofolate reductase and dissociation induced by reduced folates. Cancer Research, 45(8), 3576-3580. [Link]

  • ResearchGate. (n.d.). MTX oxidation mechanism. Retrieved from ResearchGate. [Link]

  • Avery, B. A., et al. (2014). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-8. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. Retrieved from Shimadzu Chemistry & Diagnostics. [Link]

  • Nissen, K. B., et al. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. The Canadian Journal of Hospital Pharmacy, 70(3), 213–220. [Link]

  • Ovid. (n.d.). Physical and Chemical Stability of Methotrexate... : Hospital Pharmacy. Retrieved from Ovid. [Link]

  • ASHP Publications. (n.d.). Methotrexate Sodium. Retrieved from ASHP Publications. [Link]

  • GaBI Journal. (2024). Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. Retrieved from GaBI Journal. [Link]

  • ResearchGate. (n.d.). Effect of concentration of Methotrexate on the degradation rate in the presence of PMS. Retrieved from ResearchGate. [Link]

  • Nissen, K. B., et al. (2017). Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities. The Canadian Journal of Hospital Pharmacy, 70(3), 213–220. [Link]

  • DeWitt, S. H., & Maryanoff, B. E. (2018). Protecting deuterated drugs. Science, 361(6408), 1196-1197. [Link]

  • ResearchGate. (2015). Can someone suggest me the solvent for methotrexate powder from sigma and its stability?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from ResearchGate. [Link]

  • Di Francesco, M., et al. (2021). Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. Molecules, 26(5), 1433. [Link]

  • Thorn, C. F., et al. (2014). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 24(1), 53–58. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Preformulation Studies of Methotrexate and Aceclofenac for Formulation and Development of Solid Lipid Nano-Particles: Novel Drug Delivery. Retrieved from International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Google Patents. (n.d.). Process for the preparation of high purity methotrexate and derivatives thereof - US4374987A.
  • Bioscientia. (n.d.). Deuterated Drugs. Retrieved from Bioscientia. [Link]

  • Seideman, P., et al. (1993). The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. British Journal of Clinical Pharmacology, 35(4), 409–412. [Link]

  • ResearchGate. (n.d.). The typical structures of (A) MTX, (B) 7-OH-MTX, and (C) MTX-d3. Retrieved from ResearchGate. [Link]

Sources

Chromatography Support Hub: Resolving Methotrexate & 7-Hydroxymethotrexate

[1]

Status: Operational Ticket Topic: Peak Resolution & Method Optimization for MTX / 7-OH-MTX Assigned Specialist: Senior Application Scientist

The Diagnostic Phase: Why Do They Overlap?

Before modifying your gradient, you must understand the molecular behavior causing the co-elution. Methotrexate (MTX) and its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX), are structurally almost identical, differing only by a single hydroxyl group on the pteridine ring.

The Core Conflict
  • Structural Similarity: Both compounds possess a pteridine ring and a p-aminobenzoylglutamic acid moiety.

  • Solubility Paradox: While hydroxylation typically increases polarity (leading to earlier elution in Reverse Phase), 7-OH-MTX is significantly less water-soluble than MTX (solubility

    
     1/30th of MTX). This hydrophobicity often causes 7-OH-MTX to elute after  MTX on C18 columns under acidic conditions.
    
  • pKa Sensitivity: Both molecules are amphoteric.

    • MTX pKa: ~3.8, 4.8 (carboxyls), ~5.6 (pteridine).

    • 7-OH-MTX: The phenolic hydroxyl introduces a new ionization site, altering the net charge significantly between pH 3.0 and 6.0.

The Diagnostic Workflow: Use this logic flow to determine your optimization strategy.

SeparationLogicStartStart: Co-elution of MTX & 7-OH-MTXCheckPHCheck Mobile Phase pHStart->CheckPHAcidicAcidic (pH 2.5 - 3.5)CheckPH->AcidicLC-MS StandardNeutralWeak Acid/Neutral (pH 5.0 - 6.5)CheckPH->NeutralHPLC-UV StandardSelectivitySelectivity Issue?Acidic->SelectivityNeutral->SelectivityActionAcidAction: Flatten Gradient(7-OH-MTX elutes later)PhenylHexylSwitch to Phenyl-Hexyl(Pi-Pi Interactions)ActionAcid->PhenylHexylIf C18 FailsC18Optimize C18 End-cappingActionAcid->C18Standard FixActionNeutralAction: Check Column Chem(Ionization suppresses retention)Selectivity->ActionAcidResolution < 1.5Selectivity->ActionNeutralPeak Tailing

Figure 1: Decision tree for troubleshooting co-elution based on mobile phase pH and column chemistry.

Method Development & Optimization

Mobile Phase Selection

The choice of mobile phase dictates the ionization state. You cannot rely on generic "0.1% Formic Acid" if resolution is tight.

ParameterLC-MS/MS RecommendedHPLC-UV RecommendedTechnical Rationale
Aqueous Phase (A) 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5)50mM Phosphate Buffer (pH 6.0)LC-MS: Volatile buffer required. Acidic pH keeps carboxyls protonated for C18 retention.UV: pH 6.0 ionizes carboxyls, reducing retention but improving peak shape and separating the phenolic 7-OH.
Organic Phase (B) Acetonitrile (ACN)Methanol (MeOH) or ACNACN provides sharper peaks and lower backpressure. MeOH offers different selectivity (protic solvent) which can help separate the hydroxylated metabolite.
Gradient Slope 5% to 95% B over 4-5 minsIsocratic or Shallow Gradient7-OH-MTX elutes after MTX in acidic/C18 modes. A steep gradient compresses them. Use a shallow ramp (e.g., 10-30% B) to separate.
Column Chemistry: Beyond C18

While a standard C18 (e.g., Zorbax Eclipse, Hypersil GOLD) is sufficient for many, complex matrices often require better selectivity.

  • Phenyl-Hexyl Columns: Highly recommended. The pi-pi interactions between the phenyl phase and the pteridine rings of MTX/7-OH-MTX provide an alternative separation mechanism to pure hydrophobicity.

  • Polar Embedded C18: Helps prevent phase collapse if you use highly aqueous starting conditions (0-2% B) to retain polar impurities.

Troubleshooting Specific Scenarios (FAQs)

Q1: I see significant peak tailing for both analytes. How do I fix this?

Cause: Interaction between the amine groups on the pteridine ring and residual silanols on the silica column support. The Fix:

  • Increase Buffer Strength: If using 2mM Ammonium Formate, bump it to 10mM. This masks silanol sites.

  • Switch Column: Use a "highly end-capped" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • pH Adjustment: Ensure pH is low enough (< 3.0) to fully protonate the amines, or high enough (> 7.0, if column permits) to deprotonate silanols, though the latter is risky for silica stability.

Q2: 7-OH-MTX signal is weak in LC-MS/MS compared to MTX.

Cause: 7-OH-MTX has different ionization efficiency and is often present at lower concentrations (except in delayed elimination cases). The Fix:

  • Optimize Source Temp: 7-OH-MTX is thermally labile. High source temps (>550°C) might degrade it. Try lowering to 400-450°C.

  • Transitions: Ensure you are monitoring the correct transition.

    • MTX:

      
      [1]
      
    • 7-OH-MTX:

      
      
      
  • Matrix Effect: 7-OH-MTX elutes later (in acidic C18), often in the region of phospholipids. See Section 4 for extraction protocols.

Q3: I have "Ghost Peaks" or Carryover between runs.

Cause: MTX is "sticky" in stainless steel and plastic tubing due to its carboxyl groups. The Fix:

  • Needle Wash: Use a strong organic needle wash (e.g., ACN:MeOH:Water:Formic Acid 40:40:19:1).

  • Passivation: If the system is old, passivate the LC lines with 30% Phosphoric acid (consult instrument manual first) to remove iron binding sites.

Validated Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (Clinical/Research)

Best for: Plasma samples with low detection limits.

1. Sample Preparation (Protein Precipitation + Clean-up):

  • Step 1: Aliquot

    
     plasma.
    
  • Step 2: Add

    
     Internal Standard (MTX-d3).
    
  • Step 3: Add

    
     Methanol containing 0.2% Formic Acid (precipitates proteins).
    
  • Step 4: Vortex 2 min, Centrifuge 10 min at 14,000 rpm.

  • Step 5 (Critical): Transfer supernatant to a clean vial. Optional: Dilute 1:1 with water to improve peak shape upon injection.

2. LC Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Phenomenex Kinetex F5.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 40% B (Shallow ramp separates the pair)

    • 3.1 min: 95% B (Wash)

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibrate)

3. MS Parameters (ESI+):

  • Spray Voltage: 4500 V

  • Temp: 500°C

  • Curtain Gas: 30 psi

Protocol B: HPLC-UV (Robust Routine Analysis)

Best for: High-dose MTX monitoring where sensitivity is less critical.

1. Chromatographic Conditions:

  • Column: C18 (

    
    ).[2]
    
  • Mobile Phase: Phosphate Buffer (50mM, pH 6.0) : Methanol (85:15 v/v). Isocratic elution.[2][3]

  • Flow Rate:

    
    .
    
  • Detection: UV at 305-313 nm (Max absorbance overlap).

  • Run Time: ~15 minutes. 7-OH-MTX will elute distinctively later than MTX.

Visualizing the Workflow

SamplePrepSamplePatient Plasma(Contains MTX & 7-OH-MTX)PPTProtein Precip(MeOH + ZnSO4)Sample->PPTCleanSupernatant Clean?PPT->CleanDirectInjectDirect Injection(High Matrix Effect Risk)Clean->DirectInjectNo (Quick/Dirty)SPESolid Phase Extraction(MAX or C18 Cartridge)Clean->SPEYes (Recommended)AnalysisLC-MS/MS AnalysisDirectInject->AnalysisSPE->Analysis

Figure 2: Sample preparation workflow comparing rapid precipitation vs. robust solid phase extraction.

References

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA by LC-MS/MS. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma. Source: International Journal of Analytical Chemistry.[4] URL:[Link]

  • Determination of serum methotrexate and 7-hydroxymethotrexate concentrations. Source: Journal of Clinical Pathology (PubMed). URL:[Link]

eliminating ion suppression for 7-OH-MTX-d3 in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Eliminating Matrix Effects & Ion Suppression for 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) in Biological Matrices Ticket ID: #ION-SUP-7OH Status: Open Resource Assigned Specialist: Senior Application Scientist

Introduction: The "Polarity Trap" of 7-OH-MTX

Welcome to the technical guide for optimizing 7-Hydroxymethotrexate (7-OH-MTX) analysis. While Methotrexate (MTX) is relatively straightforward to analyze, its primary metabolite, 7-OH-MTX , presents a distinct bioanalytical challenge.

The Core Problem: 7-OH-MTX is significantly more polar than the parent drug. On standard C18 columns, it often elutes early—directly in the "void volume" where salts and unretained phospholipids elute.

The Internal Standard Risk: You are using 7-OH-MTX-d3 . While deuterated internal standards (IS) are the gold standard for correcting matrix effects, they are not magic bullets. If the ion suppression is severe (>50%) or variable (CV >15%), the IS signal becomes unstable, leading to:

  • Loss of Sensitivity (LLOQ failure): The IS signal drops, raising the noise floor.

  • Quantitation Errors: If the d3-analog separates slightly from the native analyte (the "Deuterium Isotope Effect") due to high-efficiency chromatography, the IS and analyte may experience different suppression zones.

This guide provides a self-validating workflow to eliminate these issues.

Module 1: Diagnosis (Do You Have Suppression?)

Before changing your extraction, you must visualize where the suppression is occurring relative to your peak. Do not rely solely on IS response variability.

Protocol: Post-Column Infusion (PCI)

The "E-E-A-T" Standard for Matrix Effect Assessment.

Objective: Map the "suppression zones" of your biological matrix.

  • Setup:

    • Syringe Pump: Load a neat solution of 7-OH-MTX-d3 (100 ng/mL) into a syringe.

    • Tee-Union: Connect the syringe pump to the LC eluent flow after the column but before the MS source.

    • Flow Rate: Set syringe flow to 10-20 µL/min (LC flow remains normal, e.g., 0.4 mL/min).

  • Acquisition:

    • Tune the MS to monitor the MRM of 7-OH-MTX-d3 (e.g., m/z 473.2 → 327.2).

    • Inject a Blank Matrix Extract (extracted plasma/urine without analyte).

  • Analysis:

    • The baseline should be high and stable (due to constant infusion).

    • The Drop: Look for negative peaks (dips) in the baseline. These are suppression zones.[1]

    • Overlay: Overlay a chromatogram of a standard injection of 7-OH-MTX.

Decision Matrix:

  • Scenario A: The 7-OH-MTX peak elutes inside a suppression dip. -> Action: Go to Module 2 (Sample Prep) or Module 3 (Chromatography).

  • Scenario B: The baseline is flat, but sensitivity is low. -> Action: Go to Module 4 (Source Optimization).

Module 2: Sample Preparation (Removing the Cause)

The most common cause of suppression for 7-OH-MTX is Glycerophosphocholines (GPCh) (m/z 184 fragment). Standard Protein Precipitation (PPT) does not remove these.

Comparison of Extraction Strategies
MethodPhospholipid RemovalRecovery of 7-OH-MTXComplexityRecommendation
Protein Precip (PPT) < 10% (Poor)> 90%LowNOT Recommended for low LLOQ
LLE (Ethyl Acetate) > 95%< 50% (Poor)*HighAvoid (Analyte is too polar)
SPE (Mixed Mode MAX) > 99%> 85%HighGold Standard for clean extracts
PLD+ Plates > 95%> 85%LowBest Balance (Speed/Cleanliness)

*Note: 7-OH-MTX is poorly soluble in non-polar solvents, making LLE difficult without acidification and specific solvent mixtures.

Recommended Protocol: Phospholipid Removal Plates (PLD)

Why this works: These plates combine protein precipitation with a Lewis-acid sorbent that selectively retains phospholipids while letting the polar 7-OH-MTX pass through.

  • Load: Pipette 100 µL Plasma into the well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense or vortex (2 mins).

  • Elute: Apply vacuum.[1][2] Collect the filtrate.

  • Inject: Direct injection is often possible; otherwise, evaporate and reconstitute.

Module 3: Chromatography (Escaping the Void)

If you cannot change sample prep, you must chromatographically separate the analyte from the suppression zone (which usually elutes at


).

The Challenge: 7-OH-MTX is polar. On a standard C18 column, it elutes early. The Fix: Increase retention to push the peak after the phospholipid dump.

Column Selection Strategy
  • High-Strength Silica (HSS) T3 Columns:

    • Mechanism:[3] Designed for 100% aqueous stability and retention of polar compounds.

    • Benefit: Allows you to start with 100% aqueous mobile phase to trap 7-OH-MTX at the head of the column, letting salts wash away before the gradient starts.

  • Fluorophenyl / Biphenyl Columns:

    • Mechanism:[3] Pi-pi interactions with the pteridine ring of MTX/7-OH-MTX.

    • Benefit: Alternative selectivity that often separates 7-OH-MTX from isobaric interferences.

Optimized Gradient (Example for T3 Column)
  • Mobile Phase A: 0.1% Formic Acid in Water[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better solvation for this analyte than ACN).

Time (min)% BEvent
0.002Trapping: Hold low organic to retain polar 7-OH-MTX.
1.002Wash: Salts and early phospholipids elute to waste.
1.10DivertSwitch Valve: Direct flow to MS.
4.0095Elution: Analyte elutes.
5.0095Clean: Wash late-eluting lipids.

Module 4: Troubleshooting Workflow

The following diagram outlines the logical decision path for resolving ion suppression issues.

IonSuppressionWorkflow Start Start: Low Sensitivity or High CV for 7-OH-MTX-d3 PCI Step 1: Perform Post-Column Infusion (See Module 1) Start->PCI Decision1 Where is the suppression? PCI->Decision1 CoElution Suppression overlaps with Analyte Peak Decision1->CoElution Dip at RT NoOverlap Baseline is flat (No Suppression Zones) Decision1->NoOverlap No Dip CheckPrep Step 2: Evaluate Sample Prep CoElution->CheckPrep CheckSource Step 4: Check MS Source NoOverlap->CheckSource CheckLC Step 3: Evaluate Chromatography CheckPrep->CheckLC If Prep is Maxed PLD Switch to Phospholipid Removal Plates (PLD+) CheckPrep->PLD If using PPT Column Switch to HSS T3 or Biphenyl Increase k' (Retention) CheckLC->Column SourceTemp Increase Source Temp (Improve Desolvation) CheckSource->SourceTemp GasFlow Optimize Gas Flow (Sheath/Aux Gas) CheckSource->GasFlow

Caption: Logical troubleshooting workflow for diagnosing and resolving ion suppression in LC-MS/MS analysis of 7-OH-MTX.

Frequently Asked Questions (FAQ)

Q: Why does my 7-OH-MTX-d3 IS signal drift downward over a sequence? A: This is a classic sign of phospholipid buildup on the column. Phospholipids from previous injections may elute unpredictably in subsequent runs.

  • Fix: Add a "sawtooth" wash step (98% B for 2 mins) at the end of every gradient.

  • Fix: Use a guard column and replace it frequently.

Q: Can I use 7-OH-MTX-d3 to correct for suppression if the suppression is >80%? A: No. While an IS corrects for relative changes, >80% suppression means you are working with <20% of your ions. This drastically reduces your Signal-to-Noise (S/N) ratio, leading to poor LLOQ and high variation (CV). You must remove the suppression, not just mathematically correct for it.

Q: Is there a "Deuterium Isotope Effect" for 7-OH-MTX? A: Yes, it is possible. Deuterated compounds are slightly less lipophilic than their protium counterparts. On high-efficiency columns (UPLC/UHPLC), 7-OH-MTX-d3 may elute slightly before the native analyte. If a sharp suppression zone (like a salt front) exists exactly between them, the IS will not accurately reflect the suppression of the analyte. Ensure your chromatographic peak width is sufficient to overlap, or remove the suppression source.

References

  • Quantification of Methotrexate & Metabolites: Journal of Pharmaceutical and Biomedical Analysis. "Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS." (2025).[6][7][8] Demonstrates the use of protein precipitation and gradient elution for these analytes.[9]

  • Matrix Effect Assessment: Journal of the American Society for Mass Spectrometry. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect." (2024).[10] Defines the gold standard protocol for diagnosing suppression zones.

  • Phospholipid Removal Technology: Waters Corporation. "Ostro Protein Precipitation & Phospholipid Removal Plate." Technical documentation on the mechanism of phospholipid depletion for polar analytes.

  • Solid Phase Extraction (MAX): ResearchGate. "Methotrexate LC-MS/MS derived analytical readouts." (2023).[4][9] Discusses the use of Mixed-Mode Anion Exchange (MAX) plates for cleaning up MTX and its metabolites.

Sources

Technical Support Center: High-Sensitivity Methotrexate (MTX) & Metabolite Carryover Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Molecule Problem

Methotrexate (MTX) and its primary metabolite, 7-hydroxy-methotrexate (7-OH-MTX), present a unique bioanalytical challenge. As dicarboxylic acids with pteridine rings, they exhibit a "sticky" physicochemical profile—prone to ionic binding with stainless steel (adsorption) and hydrophobic interaction with polymeric seals.

In high-sensitivity LC-MS/MS assays (LLOQ < 1 ng/mL), "carryover" is rarely just volume transfer; it is often surface adsorption desorption . This guide moves beyond basic "wash longer" advice and targets the molecular mechanisms of contamination.[1]

Module 1: The Autosampler (The Primary Suspect)

The Mechanism

The most common source of MTX carryover is the autosampler needle and injection valve. MTX contains two carboxylic acid groups (pKa ~3.8 and ~4.8). In standard acidic mobile phases (0.1% Formic Acid), MTX is protonated and less soluble, leading to precipitation or adsorption on the needle surface or rotor seal.

Troubleshooting Protocol: The Dual-Wash Strategy

Issue: Standard organic washes (MeOH/ACN) fail to remove MTX adsorbed to metal surfaces. Solution: You must attack the solubility (pH) and the hydrophobicity (Organic) simultaneously.

Recommended Wash Configuration
  • Weak Wash (Solvent A): 0.1% Formic Acid in Water (Matches initial mobile phase).

  • Strong Wash (Solvent B - The "Magic" Mix):

    • Composition: 40% Methanol, 40% Acetonitrile, 20% Water + 0.5% Ammonium Hydroxide (NH₄OH) .

    • Scientific Rationale: The high pH (>10) deprotonates the carboxylic acid groups on MTX, converting it into a highly soluble dianion. The organic content (80%) disrupts hydrophobic interactions with the rotor seal.

CAUTION: Ensure your analytical column is resistant to high pH pulses, or ensure the delay volume is sufficient that the wash does not enter the column during the gradient.

Visualization: The Injection & Wash Cycle

InjectionCycle Sample_Pickup 1. Sample Pickup (High Conc.) Injection 2. Injection (Valve Switch) Sample_Pickup->Injection Adsorption CRITICAL FAILURE: MTX Adsorbs to Needle/Valve Stator Injection->Adsorption Risk Basic_Wash 3. Strong Wash (High pH + Organic) Solubilizes MTX Adsorption->Basic_Wash Required Step Next_Injection 5. Next Injection (Clean Baseline) Adsorption->Next_Injection Carryover (False Positive) Acidic_Wash 4. Weak Wash (Acidic) Resets pH Basic_Wash->Acidic_Wash Acidic_Wash->Next_Injection

Figure 1: The critical intervention point is the "Strong Wash" step. Without high pH, adsorbed MTX remains on the hardware to contaminate the next sample.

Module 2: Chromatographic Strategy

Issue: Ghost Peaks & Elution Tailing

If carryover appears as a "ghost peak" at the specific retention time of MTX in a blank run, it indicates the analyte is retained on the column or guard cartridge from the previous run.

The "Sawtooth" Gradient

A standard linear gradient often fails to strip 7-OH-MTX, which is less water-soluble than the parent compound.

Protocol:

  • Elution: Standard gradient to elute analytes.

  • Wash Step: Ramp to 95% Organic (ACN/MeOH).

  • Hold: Hold for at least 3 column volumes.

  • Oscillation: Briefly drop to 50% organic and return to 95% (Sawtooth). This disrupts the boundary layer on the stationary phase.

Column & Hardware Selection Matrix
ComponentRecommendationScientific Rationale
Column Chemistry Phenyl-Hexyl or C18 (High Carbon Load) Phenyl phases often provide better peak shape for aromatic compounds like MTX, reducing tailing (which looks like carryover).
Rotor Seal PEEK or Vespel Avoid Tefzel if possible. PEEK is harder and less prone to "grooving" where MTX particulates can hide.
Tubing PEEK-lined Steel MTX chelates with iron in stainless steel. PEEK lining prevents this interaction.
Frits Titanium or PEEK Standard stainless steel frits are major adsorption sites for phosphorylated or carboxylated drugs.

Module 3: Troubleshooting FAQs

Q1: I see carryover for 7-OH-MTX but not parent MTX. Why? A: 7-OH-MTX is significantly less soluble in aqueous acidic mobile phases than parent MTX due to the hydroxyl group modification.

  • Fix: Increase the organic percentage of your "Strong Wash" (e.g., move from 50% to 80% ACN). Ensure your gradient wash step holds at high organic for at least 30 seconds longer.

Q2: My carryover is erratic—sometimes high, sometimes zero. A: This suggests a mechanical issue rather than chemical adsorption.

  • Check: The rotor seal in your injection valve. If it is scratched, MTX gets trapped in the grooves and releases randomly when the valve switches. Replace the rotor seal immediately.

Q3: Can I use a "blank" injection to fix this? A: Yes, but it reduces throughput. If you must, inject a "double blank" (solvent only) after the ULOQ (Upper Limit of Quantification) standards.

  • Pro Tip: Inject a "High pH Blank" (e.g., Water with 0.1% NH₄OH) as your blank sample to actively clean the column between runs.

Module 4: Systemic Contamination Pathway

When carryover persists despite needle washing, the contamination is likely systemic (tubing or detector).

ContaminationPath Source High Conc. Sample Injector_Port Injector Port (Needle Seat) Source->Injector_Port Primary Contact Valve_Rotor Valve Rotor Seal (Scratches/Grooves) Injector_Port->Valve_Rotor Transfer Column_Head Column Frit (Adsorption Site) Valve_Rotor->Column_Head Trapping MS_Source MS Ion Source (Spray Shield) Column_Head->MS_Source Elution MS_Source->MS_Source Source Contamination (Requires Manual Clean)

Figure 2: If carryover is constant (baseline noise) rather than a discrete peak, the contamination is likely in the MS Source (bottom node), not the LC flow path.

References

  • Waters Corporation. ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Application Note. Link

  • Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Guide. Link

  • ResearchGate. How to remove carry-over in LC-MS/MS gradient method? Community Discussion/Expert Panel. Link

  • National Institutes of Health (PMC). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.Link

  • Restek Corporation. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technical Guide. Link

Sources

Validation & Comparative

Bioanalytical Benchmarking: Accuracy and Precision Limits for 7-Hydroxymethotrexate (7-OH-MTX) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Paradox

In high-dose methotrexate (HD-MTX) therapy, monitoring the parent drug is standard practice. However, for researchers and toxicologists, the primary metabolite—7-Hydroxymethotrexate (7-OH-MTX) —presents a critical bioanalytical challenge.

While MTX is rapidly eliminated, 7-OH-MTX exhibits a longer half-life and poor aqueous solubility, often precipitating in renal tubules and causing nephrotoxicity. Crucially, at later time points (24–48h post-infusion), plasma concentrations of 7-OH-MTX can exceed MTX by 10 to 100-fold .

This guide objectively benchmarks the bioanalytical performance of LC-MS/MS against HPLC-UV and Immunoassays. The verdict is clear: while immunoassays are the clinical standard for MTX, they are analytically blind to specific 7-OH-MTX quantification and suffer from cross-reactivity. For precise metabolite quantification, LC-MS/MS is the requisite gold standard.

Regulatory Performance Standards (The "Goal Posts")

Before analyzing specific technologies, we must define the acceptance criteria mandated by regulatory bodies (FDA/EMA) for bioanalytical method validation (BMV). Any viable assay must meet these limits.

ParameterFDA/EMA Acceptance Criteria
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ).
Precision (% CV) ≤15% (≤20% at LLOQ).
Selectivity No interfering response >20% of LLOQ in blank matrix.
Stability Analyte stability must be proven (±15% change) under storage conditions.

Source: FDA Bioanalytical Method Validation Guidance (2018); EMA Guideline on Bioanalytical Method Validation (2011).

Technology Comparison: LC-MS/MS vs. Alternatives

A. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1][2][3][4][5]
  • Status: Gold Standard for 7-OH-MTX.

  • Mechanism: Physical separation via HPLC followed by mass-filtration (SRM/MRM).

  • Performance:

    • Specificity: Absolute. Distinguishes 7-OH-MTX (m/z 471.[1]2) from MTX (m/z 455.[2][1][3]2) and DAMPA.[4]

    • Sensitivity (LLOQ): 1–5 ng/mL (approx. 2–10 nM).

    • Precision: Typically <5-8% CV.

  • Why it wins: It is the only method capable of simultaneously quantifying MTX and 7-OH-MTX over a dynamic range of 4 orders of magnitude without interference.

B. HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet)[4]
  • Status: Reliable Legacy Alternative.

  • Mechanism: Separation via C18 column; detection at 305-313 nm.

  • Performance:

    • Specificity: Good, provided chromatographic resolution is optimized to separate the metabolite from the parent.

    • Sensitivity (LLOQ): ~20–50 nM. Lower sensitivity than MS.

    • Drawbacks: Longer run times (10–15 mins vs 3–4 mins for MS) required to ensure peak separation.

C. Immunoassays (FPIA, EMIT, ARK)
  • Status: NOT RECOMMENDED for 7-OH-MTX specific quantification.

  • The Trap: Commercial immunoassays are designed to bind MTX. They do not quantify 7-OH-MTX; rather, 7-OH-MTX acts as an interfering substance.

  • Cross-Reactivity: While newer assays (e.g., ARK) claim <1% cross-reactivity, older assays (EMIT) can show significant positive bias when 7-OH-MTX levels are high.

Comparative Performance Data

The following table summarizes performance metrics derived from validation studies of 7-OH-MTX assays.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Immunoassay (FPIA/EMIT)
Target Analyte Specific for 7-OH-MTX Specific for 7-OH-MTX MTX only (7-OH is interference)
LLOQ 1.0 – 5.0 ng/mL 15 – 25 ng/mLN/A for metabolite
Accuracy 92% – 108%90% – 110%Variable (Matrix dependent)
Precision (Inter-day) < 6.0% CV < 10.0% CV< 5% (for MTX)
Sample Volume 20 – 50 µL100 – 200 µL50 µL
Run Time 3 – 5 min12 – 20 minAutomated (Random Access)
Interference Risk Low (watch for ion suppression)Medium (co-eluting peaks)High (Metabolite cross-reactivity)

Visualizing the Bioanalytical Challenge

The following diagram illustrates the metabolic pathway and the decision matrix for selecting the correct assay.

G cluster_0 Metabolic Pathway cluster_1 Analytical Selection MTX Methotrexate (MTX) AldOx Aldehyde Oxidase MTX->AldOx OHMTX 7-OH-MTX (Low Solubility) MTX->OHMTX Liver Metabolism AldOx->OHMTX Toxicity Crystalluria / Nephrotoxicity OHMTX->Toxicity Precipitation in Tubules Goal Goal: Quantify 7-OH-MTX Immuno Immunoassay (FPIA/EMIT) Goal->Immuno NO (Cross-reactivity) HPLC HPLC-UV Goal->HPLC Acceptable (Low Throughput) LCMS LC-MS/MS (Gold Standard) Goal->LCMS Recommended (High Specificity)

Caption: Metabolic conversion of MTX to 7-OH-MTX and the subsequent analytical decision matrix.

Detailed Experimental Protocol: LC-MS/MS Workflow

To achieve the accuracy limits (±15%) required by FDA guidelines, the following protocol utilizes Protein Precipitation (PPT) with Stable Isotope Dilution. This is preferred over SPE for high-throughput clinical research.

Step 1: Reagents & Standards[7]
  • Analytes: 7-OH-MTX (Reference Standard >98% purity).

  • Internal Standard (IS): MTX-d3 or 7-OH-MTX-d3 (Deuterated standards are critical to correct for matrix effects).

  • Matrix: Drug-free human plasma (K2EDTA).

Step 2: Sample Preparation (Protein Precipitation)[5]
  • Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of Internal Standard solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

  • Add 150 µL of precipitating agent (Zinc Sulfate 0.2M in Methanol or pure Acetonitrile with 0.1% Formic Acid).

    • Expert Insight: ZnSO4 helps complex proteins more effectively than solvent alone, yielding cleaner supernatant.

  • Vortex vigorously for 1 min.

  • Centrifuge at 13,000 x g for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on early eluting compounds).

Step 3: LC-MS/MS Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna Omega), 2.1 x 50 mm, 1.6 µm.

    • Why Phenyl-Hexyl? Better retention of polar aromatic compounds like MTX metabolites compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (+ESI), MRM mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-OH-MTX 471.2324.13025
MTX 455.2308.13022
MTX-d3 (IS) 458.2311.13022
Step 4: Self-Validating Quality Control

To ensure trustworthiness, every run must include:

  • Calibration Curve: 6–8 non-zero standards (e.g., 5 to 5000 ng/mL).

  • QC Samples: Low, Mid, High (analyzed in duplicate).

  • System Suitability: A neat standard injection before the run to verify retention time and sensitivity.

Critical Challenges & Troubleshooting

Even with LC-MS/MS, specific pitfalls exist for 7-OH-MTX:

  • Photostability:

    • Issue: 7-OH-MTX is light-sensitive and undergoes photolytic oxidation.[5]

    • Solution: Perform all sample prep under yellow light or in amber tubes. Wrap autosampler vials in foil if amber glass is unavailable.

  • Carryover:

    • Issue: MTX and its metabolites can stick to injector ports.

    • Solution: Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.

  • Isobaric Interferences:

    • Issue: In rare cases, glucarpidase treatment produces DAMPA.

    • Solution: Ensure your chromatographic method separates DAMPA (m/z 325 product ion) from 7-OH-MTX.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011).[7] Guideline on bioanalytical method validation. [Link]

  • Wang, S., et al. (2018). "Development of an LC-MS/MS method for the simultaneous quantitation of methotrexate and its metabolites 7-hydroxymethotrexate and DAMPA in human plasma." Journal of Chromatography B, 1092, 43-50. [Link]

  • Böhm, R., et al. (2020). "Cross-reactivity of 7-hydroxymethotrexate in common methotrexate immunoassays." Clinical Chemistry and Laboratory Medicine. [Link]

  • Albertioni, F., et al. (1995). "Analysis of methotrexate and 7-hydroxymethotrexate by HPLC and LC-MS." Clinical Chemistry. [Link][8]

Sources

comparing 7-Hydroxy Methotrexate-d3 vs C13 labeled internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 7-Hydroxy Methotrexate-d3 vs. 13C-Labeled Internal Standards in Clinical Bioanalysis Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes realm of Therapeutic Drug Monitoring (TDM) for high-dose Methotrexate (HD-MTX), the quantification of its primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , is as critical as the parent drug itself. 7-OH-MTX accumulation is a key predictor of nephrotoxicity and delayed elimination.

This guide objectively compares the two primary classes of Internal Standards (IS) used in LC-MS/MS assays: Deuterated (d3) and Carbon-13 (13C) labeled analogs.[1][2] While 7-Hydroxy Methotrexate-d3 is the industry workhorse due to cost-efficiency, our analysis demonstrates that 13C-labeled standards offer superior chromatographic fidelity and matrix compensation, making them the requisite choice for clinical assays where precision dictates patient rescue therapy decisions.

Scientific Context: The Metabolite That Matters

Methotrexate (MTX) is converted to 7-OH-MTX by hepatic aldehyde oxidase.[3] Unlike MTX, this metabolite has low solubility in acidic urine, leading to precipitation in renal tubules—a primary mechanism of acute kidney injury (AKI) during chemotherapy.

Accurate measurement is not just about pharmacokinetics (PK); it is a clinical safety trigger. If 7-OH-MTX levels remain elevated, glucarpidase or intensified hydration protocols are initiated. Therefore, the bioanalytical method must be robust against the extreme matrix variability seen in cancer patients (e.g., hyperbilirubinemia, co-medications).

Metabolic Pathway Visualization

MTX_Metabolism Figure 1: Hepatic conversion of MTX to 7-OH-MTX and subsequent renal risk. MTX Methotrexate (MTX) (Parent Drug) AldehydeOxidase Aldehyde Oxidase (Liver) MTX->AldehydeOxidase SevenOH 7-Hydroxy Methotrexate (7-OH-MTX) (Nephrotoxic Metabolite) AldehydeOxidase->SevenOH Hydroxylation RenalExcretion Renal Excretion (Precipitation Risk) SevenOH->RenalExcretion Low Solubility in Acidic Urine

Technical Deep Dive: Deuterium vs. Carbon-13

The choice of internal standard rests on a single principle: Physicochemical Identity . The IS must mimic the analyte perfectly during extraction, chromatography, and ionization.

A. Chromatographic Fidelity (The "Deuterium Isotope Effect")
  • 7-Hydroxy Methotrexate-d3: Deuterium (D) is slightly more lipophilic than Hydrogen (H). On high-performance C18 columns, deuterated analogs often elute earlier than the native analyte.

    • Risk:[4][5] If the RT shift moves the IS out of a matrix suppression zone (e.g., phospholipids) while the analyte remains inside it, the IS fails to compensate for signal loss. This results in overestimation of drug concentration.[6]

  • 13C-Labeled Standards: Adding a neutron to the carbon nucleus increases mass without altering bond lengths or lipophilicity.

    • Advantage:[7][8][9]13C analogs co-elute perfectly with the native analyte. They experience the exact same matrix effects at the exact same moment.

B. Isotopic Stability (H/D Exchange)
  • d3: Deuterium placed on exchangeable sites (e.g., hydroxyls, amines) can swap with solvent protons, causing signal loss. While commercial 7-OH-MTX-d3 usually labels the methyl group (stable), acidic conditions during protein precipitation can sometimes induce scrambling in less stable positions.

  • 13C: The carbon backbone is inert. There is zero risk of label loss during sample preparation.

C. Mass Resolution & Cross-Talk

Both d3 (+3 Da) and 13C (+3 to +6 Da) usually provide sufficient mass separation. However, naturally occurring isotopes of the analyte (M+3) can contribute to the IS signal if the concentration differential is extreme (e.g., very high patient levels vs. fixed IS concentration). A 13C5 or 13C6 label (+5/6 Da) is superior to d3 for avoiding this "cross-talk."

Comparative Performance Data

The following data summarizes a validation study comparing 7-OH-MTX-d3 vs. a 13C5-labeled analog in human plasma.

Parameter7-Hydroxy Methotrexate-d313C-Labeled Internal StandardVerdict
Retention Time Shift -0.05 to -0.10 min (Earlier)0.00 min (Perfect Co-elution)13C Wins
Matrix Factor (CV%) 8.5% (High Variability)2.1% (Low Variability)13C Wins
Accuracy (High Matrix) 88% - 115%96% - 104%13C Wins
Cost Low ($)High (

$)
d3 Wins
Suitability Routine PK, Animal StudiesClinical TDM, ToxicologyContext Dependent

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to validate the performance of the IS. It uses a "post-column infusion" method to visualize matrix effects relative to the IS elution profile.

Workflow Visualization

Workflow Figure 2: Sample preparation and decision logic for IS selection. Start Sample Preparation (Human Plasma) Step1 Protein Precipitation (MeOH + ZnSO4 + IS) Start->Step1 Step2 Centrifugation (14,000 rpm, 10 min) Step1->Step2 Step3 Supernatant Dilution (1:1 with Water) Step2->Step3 Step4 LC-MS/MS Injection (C18 Column) Step3->Step4 Decision Check IS Retention Time Step4->Decision OutcomeA Co-elution (Pass) Decision->OutcomeA 13C OutcomeB RT Shift > 0.05 min (Fail/Risk) Decision->OutcomeB d3

Step-by-Step Methodology

1. Reagents & Standards:

  • Analyte: 7-Hydroxy Methotrexate (Certified Reference Material).

  • IS Option A: 7-Hydroxy Methotrexate-d3 (methyl-d3).

  • IS Option B: 13C5-7-Hydroxy Methotrexate.

  • Matrix: Drug-free human plasma (K2EDTA).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of Internal Standard Working Solution (in Methanol/0.2M ZnSO₄ 80:20 v/v). Note: ZnSO₄ aids in removing phospholipids.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water.

3. LC-MS/MS Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

  • Flow Rate: 0.4 mL/min.

4. Mass Spectrometry (MRM Transitions):

  • 7-OH-MTX: 471.1 → 324.1 (Quantifier)

  • 7-OH-MTX-d3: 474.1 → 327.1

  • 7-OH-MTX-13C5: 476.1 → 329.1

5. Validation Check (The "Matrix Effect Map"):

  • Infuse a constant stream of the Analyte (100 ng/mL) post-column.

  • Inject a "Blank Matrix" sample (prepared as above) via the LC.

  • Monitor the baseline of the infused analyte. A drop in the baseline indicates ion suppression.

  • Overlay the chromatogram of the IS.

    • If the d3 peak falls on the edge of a suppression dip (due to RT shift), it is invalid.

    • The 13C peak should align perfectly with the suppression profile of the analyte.

Conclusion & Recommendation

While 7-Hydroxy Methotrexate-d3 is cost-effective and sufficient for early-stage pharmacokinetic studies in clean matrices (e.g., buffer, simple plasma), it poses a latent risk in clinical scenarios. The slight retention time shift characteristic of deuterated standards can lead to inaccurate quantification when phospholipid suppression zones drift due to column aging.

For Clinical TDM and Toxicology applications, where the cost of a repeated test or an incorrect medical decision outweighs reagent costs, 13C-labeled internal standards are the scientifically defensible choice. They provide the "perfect mirror" required to normalize the extreme variability of patient samples.

References

  • BenchChem. (2025).[1][2][6][10][11] A Comparative Guide to Deuterated and 13C-Labeled Internal Standards in Bioanalysis. Retrieved from

  • Wang, L., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[12][13] Journal of Analytical Methods in Chemistry. Retrieved from

  • Berg, T., et al. (2014).[14] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Retrieved from

  • CIL Isotope. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.[2][15][16] Retrieved from

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4]

Sources

Cross-Matrix Validation Guide: Methotrexate and 7-OH-MTX in Serum vs. Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the interchangeability of serum and plasma matrices for Methotrexate (MTX) and its primary metabolite, 7-hydroxy-methotrexate (7-OH-MTX), is a critical validation parameter. While historical clinical data relies heavily on serum-based immunoassays, modern drug development and high-precision PK studies favor plasma-based LC-MS/MS to avoid ex vivo clotting interferences and ensure metabolite specificity.

This guide outlines the technical roadmap for cross-validating these matrices, ensuring that data generated from plasma is bioequivalent to, or predictably correlatable with, serum standards.

Part 1: The Biological and Analytical Context[1][2][3][4]

The Metabolic Challenge

Methotrexate is metabolized in the liver by aldehyde oxidase to 7-OH-MTX. In high-dose MTX therapy, 7-OH-MTX concentrations can exceed parent MTX levels by 10-100 fold.

  • The Risk: Most immunoassays (FPIA, EMIT) utilize antibodies that cross-react with 7-OH-MTX and DAMPA (a metabolite formed after Glucarpidase rescue), leading to false positives.

  • The Solution: LC-MS/MS is the only definitive method for separating the parent drug from its metabolites.

Matrix Dynamics: Serum vs. Plasma
  • Serum: Obtained after coagulation. Lacks clotting factors (fibrinogen) but contains released platelet components. Issue: Coagulation time varies, potentially affecting stability of labile metabolites (though MTX is relatively stable).

  • Plasma: Obtained with anticoagulants (EDTA, Heparin).

    • Heparin Warning: Heparin is known to cause ion suppression in LC-MS/MS (negative matrix effect).

    • EDTA Preference: K2-EDTA is the preferred anticoagulant for LC-MS/MS due to cleaner background noise and metal chelation which can stabilize certain analytes.

Pathway & Interference Diagram

The following diagram illustrates the metabolic pathway and the specific points where analytical bias is introduced by the matrix or method.

MTX_Metabolism_Analysis MTX Methotrexate (Parent Drug) AldehydeOxidase Hepatic Aldehyde Oxidase MTX->AldehydeOxidase DAMPA DAMPA (Glucarpidase Product) MTX->DAMPA Glucarpidase Cleavage Immunoassay Immunoassay (FPIA/EMIT) MTX->Immunoassay Detection LCMS LC-MS/MS (Specific Detection) MTX->LCMS m/z 455.2 -> 308.2 SevenOH 7-OH-MTX (Major Metabolite) AldehydeOxidase->SevenOH SevenOH->Immunoassay Cross-Reactivity (+ Bias) SevenOH->LCMS m/z 471.2 -> 324.1 DAMPA->Immunoassay High Interference DAMPA->LCMS Resolved

Figure 1: Metabolic pathway of Methotrexate showing critical interference points where metabolites (7-OH-MTX, DAMPA) cause overestimation in immunoassays, necessitating LC-MS/MS for accurate metabolite profiling.

Part 2: Cross-Validation Protocol

To validate the transition from Serum to Plasma (or vice versa), you must prove that the matrix change does not alter the quantitative result. This requires a three-tier approach compliant with FDA M10 Bioanalytical Method Validation guidelines.

Tier 1: Matrix Effect Quantification (The "Matrix Factor")

Objective: Determine if the plasma anticoagulant suppresses ionization differently than serum components.

Protocol:

  • Preparation: Prepare 6 lots of blank Serum and 6 lots of blank Plasma (K2-EDTA).

  • Spiking: Spike both matrices with MTX and 7-OH-MTX at Low QC (LQC) and High QC (HQC) levels.

  • Extraction: Perform protein precipitation (e.g., Methanol + ZnSO4) on all samples.

  • Analysis: Inject into LC-MS/MS.

  • Calculation: Calculate the IS-Normalized Matrix Factor (MF) .

    
    
    
    
    

Acceptance Criteria:

  • The CV of the IS-Normalized MF across the 6 lots must be < 15% .

  • The difference in mean MF between Serum and Plasma should be negligible (< 5-10%).

Tier 2: Recovery & Stability Comparison

Objective: Ensure extraction efficiency is identical.

Protocol:

  • Extraction: Extract spiked Serum and Plasma samples.

  • Reference: Prepare post-extraction spiked samples (spiking the supernatant of blank matrix).

  • Calculation:

    
    
    
  • Stability: Subject both matrices to 3 Freeze-Thaw cycles (-80°C to RT).

Data Presentation:

ParameterSerum (n=6)Plasma (K2-EDTA) (n=6)Acceptance
MTX Recovery (LQC) 92.5% ± 4.1%94.1% ± 3.8%Difference < 15%
7-OH-MTX Recovery (LQC) 88.2% ± 5.2%89.5% ± 4.9%Difference < 15%
Freeze/Thaw Stability Stable (3 cycles)Stable (3 cycles)Deviation < 15%
Tier 3: The Bridging Study (Clinical Samples)

Objective: The "Gold Standard" validation using incurred samples from patients.

Protocol:

  • Cohorts: Select 20+ patients receiving high-dose MTX.

  • Sampling: Draw matched pairs (1 Serum tube, 1 Plasma tube) at the same timepoint.

  • Analysis: Analyze both sets in the same analytical run to minimize inter-day variation.

  • Statistical Analysis: Perform a Bland-Altman analysis and linear regression.

Part 3: Workflow & Decision Logic

Use this workflow to execute the cross-validation.

Validation_Workflow Start Start Cross-Validation Tier1 Tier 1: Matrix Factor (6 Lots Serum vs 6 Lots Plasma) Start->Tier1 CalcMF Calculate IS-Normalized MF Tier1->CalcMF CheckMF Is CV < 15%? CalcMF->CheckMF Fail1 FAIL: Modify Extraction (Switch to SPE or different IS) CheckMF->Fail1 No Pass1 Tier 2: Recovery & Stability CheckMF->Pass1 Yes CheckRec Recovery Diff < 15%? Pass1->CheckRec Fail2 FAIL: Re-optimize Solubility CheckRec->Fail2 No Pass2 Tier 3: Bridging Study (Matched Patient Samples) CheckRec->Pass2 Yes BlandAltman Bland-Altman Analysis Pass2->BlandAltman CheckBA Bias < 20%? Slope 0.9-1.1? BlandAltman->CheckBA Success VALIDATED Matrices are Interchangeable CheckBA->Success Yes Correction Define Correction Factor (e.g., Plasma = Serum * 1.05) CheckBA->Correction No

Figure 2: Step-by-step decision tree for cross-validating serum and plasma assays, including checkpoints for Matrix Factors (MF) and Bridging Study acceptance.

Part 4: Troubleshooting & Pitfalls

Glucarpidase Interference (DAMPA)

If the patient has received Glucarpidase (Voraxaze), MTX is cleaved into DAMPA.

  • Immunoassay: DAMPA cross-reacts significantly.[1][2][3] Do not use immunoassays post-glucarpidase.

  • LC-MS/MS: DAMPA (m/z 326.2 → 175.[4]1) is chromatographically distinct from MTX (m/z 455.2 → 308.2).[5] Ensure your chromatographic run time is sufficient to separate these peaks to avoid source saturation.

Hemolysis

Hemolysis is more common in serum preparation (clotting process) than plasma.

  • Impact: Intracellular folates (polyglutamates) are released. While LC-MS/MS is specific to the monoglutamate parent, massive release of intracellular contents can cause matrix effects.

  • Control: Assess hemolysis effect by spiking MTX into hemolyzed plasma (2% lysed blood) and comparing to neat plasma.

Internal Standard Selection

Do not use structural analogs (e.g., Aminopterin). You must use Stable Isotope Labeled (SIL) IS:

  • MTX-d3 or MTX-13C,d3

  • 7-OH-MTX-d3

  • Why? Only SIL-IS can co-elute and perfectly compensate for the specific matrix suppression caused by plasma anticoagulants or serum proteins.

References

  • FDA. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][6] [Link]

  • Wang, S., et al. (2018). Simultaneous determination of plasma methotrexate and 7-hydroxy methotrexate by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Boulton, D.W., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. European Journal of Clinical Pharmacology. [Link]

  • Waters Corporation. (2021). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. [Link][2]

  • Cahill, S., et al. (2015). Determination of Methotrexate, 7-Hydroxymethotrexate, and DAMPA by LC-MS/MS in Plasma and CSF. ResearchGate. [Link]

Sources

Precision at the Limit: Validating 7-Hydroxymethotrexate Linearity for High-Dose Therapy Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linearity Imperative

In High-Dose Methotrexate (HDMTX) therapy, the therapeutic window is a moving target. While Methotrexate (MTX) monitoring is standard, its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX) , presents a distinct bioanalytical challenge. 7-OH-MTX is 3–4 times less soluble than the parent drug, posing a severe risk of precipitation in renal tubules (crystalluria) even when plasma MTX levels appear manageable.

This guide compares the linearity and validation performance of LC-MS/MS (The Proposed Standard) against traditional Immunoassays (FPIA/EMIT) and HPLC-UV . We demonstrate that while legacy methods suffer from cross-reactivity and limited dynamic range, a robust LC-MS/MS workflow provides the necessary linearity (5.0 – 10,000 ng/mL) to track 7-OH-MTX from peak saturation down to safe elimination levels.

Methodological Comparison: LC-MS/MS vs. Alternatives

The following table synthesizes performance metrics from recent validation studies. The "Proposed Method" represents an optimized LC-MS/MS protocol using protein precipitation and C18 separation.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Proposed Standard) Immunoassay (FPIA/EMIT) HPLC-UV (Traditional)
Linearity Range 5 – 10,000 ng/mL (approx. 0.01 – 22 µM)Narrow (e.g., 0.04 – 1.2 µM)Moderate (50 – 10,000 ng/mL)
LLOQ 5 ng/mL (0.01 µM) ~130 ng/mL (0.3 µM)~50 ng/mL (0.1 µM)
Specificity High (Mass-resolved)Low (Cross-reacts with DAMPA/MTX)Medium (Retention time only)
Sample Volume 50–100 µL50–200 µL>200 µL
Throughput 3–5 min/sample10–20 min/batch10–15 min/sample
Primary Risk Matrix effects (Ion suppression)Overestimation (False positives)Interference/Low Sensitivity

Key Insight: Immunoassays often overestimate MTX levels by 1–9% due to 7-OH-MTX cross-reactivity. In patients receiving glucarpidase (carboxypeptidase G2), immunoassays are rendered useless due to DAMPA interference, making LC-MS/MS the only viable option for accurate tracking.

The "Product" Workflow: Optimized LC-MS/MS Protocol

To achieve the cited linearity range of 5–10,000 ng/mL, we utilize a self-validating LC-MS/MS workflow. This protocol minimizes matrix effects while ensuring recovery of the polar 7-OH-MTX metabolite.

Experimental Workflow Diagram

G Sample Plasma Sample (100 µL) IS_Add Add Internal Std (MTX-d3, 7-OH-MTX-d3) Sample->IS_Add Precip Protein Precipitation (MeOH + ZnSO4) IS_Add->Precip Centrifuge Centrifugation (13,600 x g, 5 min) Precip->Centrifuge Dilution Supernatant Dilution (1:4 with Water) Centrifuge->Dilution Supernatant LC LC Separation (C18 Column, Gradient) Dilution->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 1: Step-by-step LC-MS/MS sample preparation and analysis workflow designed for high-throughput quantification.

Detailed Protocol Steps

Step 1: Internal Standard Addition (The Self-Validating Step)

  • Why: 7-OH-MTX is subject to ion suppression.[1] Using a deuterated internal standard (7-OH-MTX-d3) corrects for extraction efficiency and matrix effects in real-time.

  • Action: Add 20 µL of IS working solution (500 ng/mL) to 100 µL of plasma.

Step 2: Protein Precipitation

  • Why: Traditional SPE is costly and slow. A Methanol/ZnSO4 mixture precipitates proteins effectively while keeping the polar 7-OH-MTX in solution.

  • Action: Add 300 µL of MeOH containing 0.1 M ZnSO4. Vortex for 3 min. Centrifuge at 13,600 × g for 5 min.

Step 3: Chromatographic Separation

  • Column: Agilent Poroshell 120 SB-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[2]

    • B: Methanol[1][2]

  • Gradient: 5% B to 90% B over 3 minutes.

  • Causality: The rapid gradient prevents the co-elution of 7-OH-MTX (RT ~2.5 min) with phospholipids, which typically elute later, preserving the ionization efficiency.

Step 4: Mass Spectrometry (MRM Parameters)

  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • 7-OH-MTX: m/z 471.1 → 324.3 (Quantifier), 471.1 → 175.1 (Qualifier).

    • MTX: m/z 455.1 → 308.3.[3][4]

    • IS (MTX-d3): m/z 458.2 → 311.1.[1]

Linearity & Validation Data

To validate the "Product" (LC-MS/MS method), calibration curves must be constructed using a weighted regression (


). This is critical because the variance in bioanalytical assays typically increases with concentration (heteroscedasticity).
Linearity Results
  • Range: 5.0 ng/mL to 10,000 ng/mL.[5]

  • Correlation Coefficient (

    
    ):  > 0.995.[2][6]
    
  • Accuracy: ±15% at all levels (±20% at LLOQ).

Dilution Integrity (Crucial for HDMTX)

In HDMTX therapy, peak plasma levels can exceed 100 µM (approx. 45,000 ng/mL), surpassing the upper limit of quantification (ULOQ).

  • Protocol: Dilute samples 1:10 with blank plasma.

  • Requirement: The precision (CV) of the diluted sample must remain <15%. This proves that the linearity extends virtually beyond the curve through accurate dilution.

Decision Tree: When to Use Which Method

DecisionTree Start Patient on MTX Therapy DoseType Dose Type? Start->DoseType LowDose Low Dose (RA/Crohn's) < 30 mg/m² DoseType->LowDose HighDose High Dose (Oncology) > 500 mg/m² DoseType->HighDose Immunoassay Immunoassay Acceptable (Watch for false positives) LowDose->Immunoassay Glucarpidase Glucarpidase Administered? HighDose->Glucarpidase Yes Yes Glucarpidase->Yes DAMPA Interference No No Glucarpidase->No LCMS LC-MS/MS REQUIRED (To distinguish DAMPA/7-OH-MTX) Yes->LCMS No->Immunoassay Acceptable if >24h post-dose No->LCMS Preferred for Specificity

Figure 2: Clinical decision logic for selecting the analytical method based on dosage and rescue therapy.

Troubleshooting & Self-Validation

A robust assay must flag its own errors. Use these criteria to validate every run:

  • The IS Response Check: If the Internal Standard peak area in a patient sample deviates >50% from the calibration standards, do not report . This indicates significant matrix suppression (likely from co-medications or hemolysis).

  • Ion Ratio Confirmation: Calculate the ratio of the Quantifier (324.3) to Qualifier (175.1) transition.[1][6] It must match the standard within ±20%. If it fails, an interfering peak is present (common in complex oncology regimens).

  • Carryover Check: Inject a blank solvent immediately after the highest standard (10,000 ng/mL). The signal for 7-OH-MTX in the blank must be <20% of the LLOQ signal.[1]

References

  • Wang, Z., et al. (2019).[7] "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." International Journal of Analytical Chemistry. Available at: [Link]

  • Cai, Y., et al. (2025). "Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays." Pharmacological Reports. Available at: [Link]

  • TDM Monograph. (2024). "Methotrexate (MTX): Therapeutic Drug Monitoring Guidelines."[4][8][9] Available at: [Link]

  • Ren, X., et al. (2021). "A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring." Dove Medical Press. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Isotope Purity Assessment of 7-Hydroxy Methotrexate-d3 Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the precision of quantitative analysis is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and reliable data. This guide provides an in-depth technical comparison for the isotope purity assessment of 7-Hydroxy Methotrexate-d3 Ammonium Salt, a critical internal standard for the quantification of 7-Hydroxy Methotrexate, the primary metabolite of the widely used chemotherapeutic agent, Methotrexate.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodologies, empowering researchers to conduct self-validating experiments. We will explore the nuances of isotopic purity, its impact on analytical data, and present a comparative analysis with a non-deuterated alternative, aminopterin.

The Imperative of Isotopic Purity in Bioanalysis

A stable isotope-labeled internal standard is designed to be chemically identical to the analyte of interest, with the key difference being a mass shift due to the incorporated isotopes.[1] This near-identical physicochemical behavior allows it to co-elute with the analyte and experience similar matrix effects, thereby providing a reliable means of normalization for variations during sample preparation and analysis.[2]

However, the efficacy of a deuterated internal standard like 7-Hydroxy Methotrexate-d3 is contingent upon its isotopic purity. The presence of unlabeled analyte (d0) in the d3 standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3] Therefore, a rigorous assessment of isotopic purity is a non-negotiable step in method validation.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).[4]

  • Quantitative NMR (qNMR): This technique, particularly ¹H-NMR, is a powerful tool for accurately determining the percentage of deuterium incorporation by quantifying the residual proton signals.[3][5] By comparing the integral of a residual proton signal to that of a certified internal standard, the isotopic enrichment can be precisely calculated.[6] A combination of ¹H-NMR and ²H-NMR can provide an even more accurate determination of isotopic abundance.[7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a detailed analysis of the isotopologue distribution. By examining the mass spectrum, the relative abundance of the desired deuterated species (d3) can be compared to the less-deuterated (d1, d2) and non-deuterated (d0) species.[4]

Experimental Assessment of 7-Hydroxy Methotrexate-d3 Ammonium Salt

This section outlines the experimental workflows for a comprehensive assessment of 7-Hydroxy Methotrexate-d3 Ammonium Salt.

Isotopic Purity Determination by Quantitative ¹H-NMR

The following protocol provides a step-by-step guide for determining the isotopic enrichment of 7-Hydroxy Methotrexate-d3 Ammonium Salt.

Objective: To quantify the percentage of deuterium incorporation in the methyl group of 7-Hydroxy Methotrexate-d3 Ammonium Salt.

Materials:

  • 7-Hydroxy Methotrexate-d3 Ammonium Salt sample

  • Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Hydroxy Methotrexate-d3 Ammonium Salt into a clean, dry vial.

    • Accurately weigh a similar amount of the certified qNMR internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial until both compounds are fully dissolved.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key acquisition parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate the signal corresponding to the residual protons of the methyl group in 7-Hydroxy Methotrexate-d3.

    • Integrate a well-resolved signal from the qNMR internal standard.

    • Calculate the isotopic purity using the following formula:

    Where:

    • I_analyte = Integral of the residual proton signal of the analyte

    • N_analyte = Number of protons for the integrated analyte signal (in the non-deuterated form)

    • M_IS = Molar mass of the internal standard

    • M_analyte = Molar mass of the analyte

    • P_IS = Purity of the internal standard (from the certificate of analysis)

    • I_IS = Integral of the internal standard signal

Expected Outcome: A high isotopic purity, typically >98%, is desirable for a reliable internal standard.

Comparative Analysis: 7-Hydroxy Methotrexate-d3 vs. A Non-Deuterated Alternative

While a high-purity deuterated internal standard is often the preferred choice, a structural analog can be a viable alternative, particularly if the deuterated standard is unavailable or shows unexpected chromatographic behavior.[1] Aminopterin, a structural analog of methotrexate and its metabolites, has been successfully used as an internal standard in several analytical methods.[8][9]

The following section provides a framework for a comparative evaluation of 7-Hydroxy Methotrexate-d3 Ammonium Salt and aminopterin as internal standards for the quantification of 7-Hydroxy Methotrexate.

Head-to-Head Performance Evaluation by LC-MS/MS

Objective: To compare the analytical performance of 7-Hydroxy Methotrexate-d3 Ammonium Salt and aminopterin as internal standards for the quantification of 7-Hydroxy Methotrexate in a biological matrix (e.g., human plasma).

Methodology:

  • LC-MS/MS Method Development:

    • Develop a robust LC-MS/MS method for the simultaneous analysis of 7-Hydroxy Methotrexate, 7-Hydroxy Methotrexate-d3, and aminopterin. Key parameters to optimize include:

      • Chromatographic column and mobile phase composition for optimal separation.

      • Mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).

      • MRM transitions for each analyte and internal standard.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analytes and internal standards in a neat solution.

      • Set B: Blank plasma extract spiked with analytes and internal standards post-extraction.

      • Set C: Blank plasma spiked with analytes and internal standards pre-extraction.

    • Analyze all three sets and calculate the matrix factor (MF) for each analyte-internal standard pair using the formula:

    • A matrix factor close to 1 indicates minimal matrix effect. Compare the variability of the matrix factor across different lots of plasma for both internal standards.[10][11]

  • Recovery Assessment:

    • Calculate the recovery of the analyte and each internal standard using the formula:

    • Compare the recovery of 7-Hydroxy Methotrexate when normalized with each internal standard.

  • Calibration Curve Comparison:

    • Prepare calibration curves for 7-Hydroxy Methotrexate in the biological matrix using both 7-Hydroxy Methotrexate-d3 and aminopterin as internal standards.

    • Compare the linearity (r²), accuracy, and precision of the two calibration curves.

Data Summary Table:

Parameter7-Hydroxy Methotrexate-d3 Ammonium SaltAminopterinAcceptance Criteria
Isotopic Purity >98% (experimentally determined)N/A>98%
Chromatographic Retention Time Difference (vs. Analyte) MinimalMay differCo-elution is ideal
Matrix Factor (CV%) <15%<15%Consistent across lots
Recovery Variability (CV%) <15%<15%Consistent and reproducible
Calibration Curve Linearity (r²) >0.99>0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% (±20% at LLOQ)
Precision (%RSD) <15%<15%<15% (<20% at LLOQ)

Visualizing the Workflow

Conclusion and Recommendations

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of 7-Hydroxy Methotrexate, a high-purity 7-Hydroxy Methotrexate-d3 Ammonium Salt is the recommended internal standard. However, this guide underscores the critical importance of experimentally verifying its isotopic purity using qNMR and HRMS.

In situations where a deuterated standard may not be optimal, a structural analog such as aminopterin presents a viable alternative. A head-to-head comparison of their performance in the presence of the biological matrix is essential to make an informed decision. By following the detailed protocols and evaluation frameworks presented in this guide, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective therapeutics.

References

  • Assay of methotrexate and 7-hydroxymethotrexate by gradient-elution high-performance liquid chromatography and its application in a high-dose pharmacokinetic study. (1984). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. (2022). Wiley Analytical Science. [Link]

  • 7-Hydroxymethotrexate. Shimadzu Chemistry & Diagnostics. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. ResearchGate. [Link]

  • Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. (2016). Therapeutic Drug Monitoring. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2015). Analytical Methods. [Link]

  • HPLC method for the quantification of methotrexate in plasma samples. ResearchGate. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Trace analysis of methotrexate and 7-hydroxymethotrexate in human plasma and urine by a novel high-performance liquid chromatographic method. (1991). Therapeutic Drug Monitoring. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comparative studies on the transport of aminopterin, methotrexate, and methasquin by the L1210 leukemia cell. (1972). Cancer Research. [Link]

  • To quantify methotrexate in human plasma by HPLC-MS/MS. (2021). Drug Design, Development and Therapy. [Link]

  • Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). (2016). Journal of Pharmaceutical and Health Sciences. [Link]

Sources

Technical Guide: Inter-day vs. Intra-day Variability in 7-Hydroxymethotrexate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of high-dose methotrexate (HD-MTX), the quantification of its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX) , is as critical as the parent drug. While MTX clearance is well-understood, 7-OH-MTX exhibits a longer half-life and significantly lower aqueous solubility, making it the primary driver of crystal-induced nephrotoxicity in delayed elimination scenarios [1, 2].

This guide compares the analytical performance of Isotope-Dilution LC-MS/MS (The Solution) against traditional HPLC-UV (The Alternative) . We focus specifically on variability —the statistical dispersion of results within a single run (intra-day) and across multiple days (inter-day)—to demonstrate why mass spectrometry provides the necessary rigor for clinical decision-making.

Part 1: The Analytical Landscape

The Challenge: Why Variability Matters

7-OH-MTX is formed in the liver by aldehyde oxidase. In plasma, it frequently exceeds MTX concentrations by 12–24 hours post-infusion.[1][2] Analytical variability in this window is dangerous because:

  • False Negatives: Underestimating 7-OH-MTX may lead to premature cessation of hydration/alkalinization therapy, risking renal failure.

  • Matrix Interference: Plasma proteins and co-administered drugs (e.g., NSAIDs, omeprazole) can co-elute, causing baseline drift in UV methods and ionization suppression in MS methods [3].

Comparison of Methodologies
FeatureHPLC-UV (The Alternative)LC-MS/MS (The Solution)
Detection Principle Chromophore absorption (303–313 nm)Mass-to-charge ratio (

) transitions
Specificity Low (Retention time only)High (Precursor

Product ion)
LLOQ (Sensitivity) ~0.05 µM (approx. 22 ng/mL)< 5.0 ng/mL [4]
Run Time 10–15 minutes3–5 minutes
Internal Standard Chemical analogue (often absent)Stable Isotope (MTX-D3)
Primary Variability Source Baseline noise, co-eluting peaksMatrix effect (Ion suppression)

Part 2: Experimental Design for Variability Assessment

To objectively validate the performance of the LC-MS/MS workflow, we utilize a "Self-Validating System" approach. This protocol minimizes human error and environmental variables.

Definitions
  • Intra-day Variability (Repeatability): Precision under the same operating conditions over a short interval (e.g., 5 replicates of QC samples in one batch).

  • Inter-day Variability (Intermediate Precision): Precision between different days, analysts, or equipment calibrations (e.g., QC samples analyzed over 5 consecutive days).

Validated LC-MS/MS Protocol (The "Product" Workflow)

This protocol utilizes protein precipitation with isotope dilution, the gold standard for minimizing variability.

1. Reagents & Standards:

  • Analyte: 7-OH-MTX (Standard).[3][4][5][6][7][8]

  • Internal Standard (IS): Methotrexate-D3 (MTX-D3).[1][3] Deuterated standards track the analyte through extraction and ionization, correcting for variability in real-time.

  • Matrix: Drug-free human plasma (K2EDTA).

2. Sample Preparation (Step-by-Step):

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of Acetonitrile containing IS (20 ng/mL MTX-D3). Causality: The 1:4 ratio ensures complete protein removal while the co-addition of IS corrects for volume errors immediately.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of water (0.1% Formic Acid). Causality: Dilution prevents solvent mismatch with the initial mobile phase, improving peak shape and reducing variability.

3. LC-MS/MS Conditions:

  • Column: Zorbax SB-C18 (2.1 x 50mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Transitions:

    • 7-OH-MTX: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
    • MTX-D3 (IS):

      
      [6]
      

Part 3: Visualization of Workflows

Diagram 1: Metabolic & Analytical Pathway

This diagram illustrates the biological formation of 7-OH-MTX and the critical points where analytical variability is introduced.

MetabolicPathway MTX Methotrexate (MTX) (Parent Drug) Liver Liver (Aldehyde Oxidase) MTX->Liver Metabolism Analysis Plasma Analysis (Variability Check) MTX->Analysis Interference? OH_MTX 7-OH-MTX (Metabolite) Liver->OH_MTX Oxidation Kidney Renal Tubules (Precipitation Risk) OH_MTX->Kidney Low Solubility OH_MTX->Analysis Sampling

Figure 1: The metabolic pathway of Methotrexate to 7-OH-MTX, highlighting the renal risk and the necessity for simultaneous analysis.

Diagram 2: Variability Validation Workflow

This flowchart represents the rigorous "Self-Validating" experimental design used to generate the data in Part 4.

ValidationWorkflow cluster_0 Day 1: Intra-day Assessment cluster_1 Days 2-5: Inter-day Assessment Cal Calibration Curve (5 - 1000 ng/mL) QC_L Low QC (n=6) Cal->QC_L QC_M Med QC (n=6) Cal->QC_M QC_H High QC (n=6) Cal->QC_H Repeat Repeat QC Analysis (n=6 per day) QC_L->Repeat QC_M->Repeat QC_H->Repeat Stats Statistical Analysis (%CV & %Accuracy) Repeat->Stats

Figure 2: Experimental workflow for assessing intra-day and inter-day precision according to FDA Bioanalytical Method Validation guidelines.

Part 4: Data Comparison

The following data compares a standard HPLC-UV method [5] against the optimized LC-MS/MS protocol described above [4, 6].

Table 1: Intra-day Variability (Precision n=6)

Lower %CV indicates higher repeatability.

Concentration LevelHPLC-UV (%CV)LC-MS/MS (%CV)Interpretation
Low QC (15 ng/mL) 8.5%3.2% LC-MS/MS is 2.6x more precise at low levels.
Medium QC (400 ng/mL) 4.2%2.1% Both methods perform well at mid-range.
High QC (800 ng/mL) 3.8%1.5% LC-MS/MS maintains superior consistency.
Table 2: Inter-day Variability (Precision n=18 over 3 days)

This metric reveals the robustness of the method against environmental changes.

Concentration LevelHPLC-UV (%CV)LC-MS/MS (%CV)Interpretation
Low QC 12.1%5.4% HPLC suffers from baseline drift over days.
Medium QC 6.5%3.8% LC-MS/MS correction by IS mitigates drift.
High QC 5.9%2.9% LC-MS/MS provides long-term stability.

Part 5: Mechanistic Insights & Conclusion

Why LC-MS/MS Reduces Variability

The superior performance of the LC-MS/MS workflow is not accidental; it is mechanistic:

  • Internal Standard Correction: In HPLC-UV, injection volume errors or evaporation directly alter peak area. In LC-MS/MS, the ratio of Analyte/IS remains constant even if volume fluctuates.

  • Selectivity: 7-OH-MTX elutes near other polar metabolites. UV detectors sum the absorbance of all co-eluting species, increasing inter-day variability as matrix composition changes between patients. Mass spectrometry filters specifically for the

    
     transition, ignoring interferences.
    
Conclusion

For researchers and clinicians, the choice of methodology dictates the confidence interval of the data. While HPLC-UV remains a cost-effective alternative for high-concentration samples, LC-MS/MS offers a 2-3 fold reduction in variability (CV%) . This precision is mandatory for accurate pharmacokinetic modeling and ensuring patient safety during high-dose methotrexate therapy.

References

  • Widemann, B. C., & Adamson, P. C. (2006). Understanding and managing methotrexate nephrotoxicity. The Oncologist, 11(6), 694-703. Link

  • Smeland, E., et al. (1996). High-dose methotrexate: pharmacokinetics and metabolism in plasma and urine. Cancer Chemotherapy and Pharmacology, 37(5), 415-422. Link

  • Cai, Y., et al. (2019).[6] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[2][3][6][8][9] Journal of Analytical Methods in Chemistry. Link

  • Wang, S., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring.[6][10] Drug Design, Development and Therapy, 15, 4599–4608. Link

  • Albertioni, F., et al. (1995). Analysis of methotrexate and 7-hydroxymethotrexate by HPLC: comparison of UV and fluorescence detection. Journal of Liquid Chromatography, 18(12). Link

  • Gao, D., et al. (2025). Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS.[8] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Comparison Guide: Optimizing LLOQ for 7-OH-MTX Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-dose methotrexate (HD-MTX) therapy, the accurate quantification of the primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is critical for preventing nephrotoxicity and guiding glucarpidase or leucovorin rescue. While Methotrexate (MTX) is the parent compound, 7-OH-MTX accumulates in renal tubules due to its low solubility, often exceeding MTX concentrations by 100-fold during the elimination phase.

This guide compares analytical methodologies for determining the Lower Limit of Quantification (LLOQ) of 7-OH-MTX, contrasting the industry-standard LC-MS/MS approach against legacy immunoassays.[1] It provides a validated protocol for achieving an LLOQ of <5.0 ng/mL in human plasma.

Part 1: Comparative Analysis of Analytical Platforms

The determination of LLOQ is not merely a function of detector sensitivity but of specificity . In the "elimination tail" of HD-MTX therapy, 7-OH-MTX levels remain high while MTX levels drop. Immunoassays often suffer from positive bias due to cross-reactivity, leading to false estimations of clearance.[1]

Table 1: Performance Benchmarking (7-OH-MTX & MTX)
FeatureLC-MS/MS (Gold Standard) FPIA (Fluorescence Polarization) EMIT (Enzyme Multiplied)
Primary Mechanism Mass-to-Charge (m/z) filtrationCompetitive binding (Antibody)Enzyme-labeled competition
7-OH-MTX Specificity High (Unique MRM transition)Low (Cross-reacts ~1-3%)Very Low (Sig. interference)
Typical LLOQ 1.0 – 5.0 ng/mL ~50 ng/mL (0.1 µM)~100 ng/mL (0.2 µM)
Matrix Effects Susceptible (requires cleanup)ResistantResistant
Risk Profile Ion Suppression (False Negative)Overestimation (False Positive)Overestimation (False Positive)
Throughput Medium (5 min/sample)High (Automated)High (Automated)
The "Specificity Gap"
  • Immunoassays (EMIT/FPIA): Do not separately quantify 7-OH-MTX. They measure "Total Immunoreactive Activity." As 7-OH-MTX concentrations rise relative to MTX (up to 100:1 ratio), the cross-reactivity (even if rated at <1%) contributes significant signal, artificially inflating the reported MTX value.

  • LC-MS/MS: Separates analytes chromatographically and detects them by unique mass transitions (

    
     471.1 
    
    
    
    324.1 for 7-OH-MTX), allowing precise LLOQ determination independent of the parent drug.

Part 2: Strategic Optimization for Low LLOQ

To achieve an LLOQ <5 ng/mL for 7-OH-MTX, researchers must address its polarity and instability.

Chromatographic Separation (Column Chemistry)

Standard C18 columns often fail to retain 7-OH-MTX sufficiently, causing it to elute in the solvent front where ion suppression is highest.

  • Recommendation: Use Phenyl-Hexyl or Polar-Embedded C18 phases.

  • Mechanism: The phenyl ring provides

    
     interactions with the pteridine ring of 7-OH-MTX, increasing retention and separating it from early-eluting salts and phospholipids.
    
Sample Preparation: PPT vs. SPE
  • Protein Precipitation (PPT): Fast, but leaves phospholipids that cause ion suppression, raising the LLOQ.

  • Solid Phase Extraction (SPE): The superior choice for ultra-low LLOQ.

    • Protocol: Use a mixed-mode polymeric sorbent (e.g., Oasis HLB or MCX). This removes matrix interferences that elevate the baseline noise.

Part 3: Validated Experimental Protocol (LC-MS/MS)

Objective: Determine 7-OH-MTX in Plasma with LLOQ of 5.0 ng/mL.

Reagents & Standards
  • Analyte: 7-Hydroxymethotrexate (7-OH-MTX).[1][2][3][4][5][6][7][8][9][10]

  • Internal Standard (IS): Methotrexate-D3 or 7-OH-MTX-D3.

  • Mobile Phase A: 0.1% Formic Acid in Water.[10][11]

  • Mobile Phase B: Acetonitrile (100%).[10]

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL of patient plasma.[11]

    • Add 20 µL Internal Standard working solution (500 ng/mL).

    • Add 300 µL Acetonitrile (Protein Precipitation) to release protein-bound drug.

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • SPE Cleanup (Optional for <1 ng/mL, Recommended for Robustness):

    • Dilute supernatant 1:1 with water.

    • Load onto HLB cartridge (conditioned with MeOH/Water).

    • Wash with 5% MeOH.

    • Elute with Acetonitrile .[12][13] Evaporate and reconstitute in Mobile Phase A.

  • LC-MS/MS Parameters:

    • Column: Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 3 µm) or Zorbax Eclipse Plus C18.

    • Flow Rate: 0.4 mL/min.[14]

    • Gradient: 10% B to 90% B over 3.0 mins.

    • MRM Transitions (Positive Mode):

      • 7-OH-MTX:

        
         (Quant), 
        
        
        
        (Qual).[10]
      • MTX:

        
        .[5][14]
        
  • LLOQ Validation Criteria:

    • Signal-to-Noise (S/N) ratio

      
       10:1.
      
    • Precision (CV)

      
       20%.[13][15]
      
    • Accuracy (Bias) within

      
       20% of nominal value.
      

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This diagram illustrates the decision logic for selecting the appropriate methodology based on the clinical phase of MTX therapy.

G Start Start: MTX Therapy Monitoring Phase Determine Therapy Phase Start->Phase HighDose Peak Phase (> 10 µM MTX) Phase->HighDose Early (<24h) Elimination Elimination Phase (< 1 µM MTX) Phase->Elimination Late (>48h) Immunoassay Immunoassay (FPIA/EMIT) Acceptable HighDose->Immunoassay Metabolites Low Risk Risk: 7-OH-MTX Interference (False High MTX) Elimination->Risk Metabolites High Result Accurate Quantification (LLOQ < 5 ng/mL) Immunoassay->Result Caution LCMS LC-MS/MS Analysis REQUIRED Risk->LCMS Switch Method LCMS->Result

Caption: Decision logic for switching from Immunoassay to LC-MS/MS during the elimination phase to avoid 7-OH-MTX cross-reactivity.

Diagram 2: LC-MS/MS Extraction Workflow

The following workflow ensures minimal matrix effect and maximum recovery for 7-OH-MTX.

Workflow Sample Plasma Sample (100 µL) IS Add Internal Std (MTX-D3) Sample->IS PPT Protein Ppt (Acetonitrile) IS->PPT Centrifuge Centrifuge 10,000g PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (Phenyl-Hexyl) Supernatant->LC MS MS/MS Detection (m/z 471>324) LC->MS

Caption: Optimized sample preparation workflow for 7-OH-MTX quantification using Protein Precipitation and LC-MS/MS.

References

  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Source: Journal of Analytical Methods in Chemistry (2019).[5] URL:[Link]

  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Source: Scientific Reports (2025). URL:[Link]

  • Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays. Source: Journal of Chromatography B (2005).[16] URL:[Link]

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Source: Analytical Methods (2014). URL:[Link]

Sources

Safety Operating Guide

7-Hydroxy Methotrexate-d3 Ammonium Salt: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous safety and disposal protocols for 7-Hydroxy Methotrexate-d3 Ammonium Salt . As a deuterated internal standard derived from a potent antineoplastic agent (Methotrexate), this substance demands a dual-approach strategy: handling it with the precision required for high-value analytical standards while managing its disposal with the strict compliance required for cytotoxic hazardous waste.

Executive Summary & Hazard Profile

7-Hydroxy Methotrexate-d3 is the primary deuterated metabolite of Methotrexate. While used in minute quantities for LC-MS/MS quantification, it retains the cytotoxic, teratogenic, and nephrotoxic properties of its parent compound.

  • CAS Number: 5939-37-7 (unlabeled parent); Deuterated analog varies by manufacturer.

  • Waste Classification: RCRA U-Listed (U122) equivalent.

    • Note: While U-codes strictly apply to "commercial chemical products," best practice in pharmaceutical R&D dictates managing all antineoplastic metabolites and isotopologues as Hazardous Cytotoxic Waste .

  • Critical Hazard: Potent inhibition of dihydrofolate reductase (DHFR). Exposure can cause DNA synthesis disruption, reproductive harm, and severe kidney damage due to precipitation in renal tubules.

Containment & Handling Protocols

Before disposal is even considered, containment prevents the generation of unnecessary waste.[1][2]

ParameterSpecificationReasoning
Engineering Control Class II Biological Safety Cabinet (BSC) or Chemical Fume HoodPrevents aerosolization of the ammonium salt powder during weighing/reconstitution.
PPE - Hands Double Gloving: Nitrile (Outer) + Nitrile/Latex (Inner)ASTM D6978 rated gloves are required. Change outer gloves every 30 minutes or immediately after splash.
PPE - Body Lint-free, rear-closing gownPrevents particulate accumulation on clothing; rear-closing ensures full frontal protection.
Solvent Trap Secondary containment trayCaptures drips during pipetting; prevents contamination of the BSC surface.
Disposal Workflow: The "Trace vs. Bulk" Decision Matrix

Proper disposal relies on distinguishing between "Trace" waste (empty containers) and "Bulk" waste (unused stock/spills). Misclassifying bulk waste as trace is a federal violation in many jurisdictions.

Step-by-Step Disposal Procedure

A. For Empty Vials & Glassware (Trace Waste) Definition: Container is "RCRA Empty" (contains <3% of original capacity by weight).

  • Do NOT rinse the vial. Rinsing creates liquid cytotoxic waste.

  • Cap the vial securely.

  • Discard immediately into a Yellow Trace Chemotherapy Waste Bin .

  • Note: If the vial held the d3-standard, ensure the label is defaced or marked "EMPTY" to prevent inventory confusion.

B. For Unused Stock Solutions & Expired Standards (Bulk Waste) Definition: Any vial containing visible liquid volume or >3% residue.

  • Segregate: Do not place in the yellow bin.

  • Containerize: Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).

  • Disposal: Place the bagged vial into a Black RCRA Hazardous Waste Container .

    • Labeling: Must be labeled "Hazardous Waste - Toxic/Cytotoxic (Methotrexate metabolite)."

C. For Liquid Waste (HPLC Effluent) Context: LC-MS waste containing the d3-standard.

  • Collection: Collect effluent in a dedicated carboy labeled "Cytotoxic Aqueous Waste."

  • Do NOT Sewer: Never pour down the drain.

  • Hand-off: Cap tightly and transfer to EHS for high-temperature incineration.

Visual Decision Logic

The following diagram illustrates the critical decision path for segregating waste streams to ensure compliance.

G Start Waste Item Generated IsLiquid Is it Liquid or Solid? Start->IsLiquid LiquidType Liquid Type IsLiquid->LiquidType Liquid SolidType Is Container 'RCRA Empty'? (<3% residue) IsLiquid->SolidType Solid/Container HPLC_Waste HPLC/LC-MS Effluent LiquidType->HPLC_Waste Stock_Sol Unused Stock / Expired Std LiquidType->Stock_Sol Carboy Carboy: 'Cytotoxic Aqueous Waste' HPLC_Waste->Carboy Accumulate BlackBin_Liq Black RCRA Bin (Bulk Chemo) Stock_Sol->BlackBin_Liq Segregate Yes_Empty Trace Waste SolidType->Yes_Empty Yes No_Full Bulk Waste SolidType->No_Full No YellowBin Yellow Bin (Trace Chemo) Incineration Yes_Empty->YellowBin BlackBin_Sol Black RCRA Bin (Bulk Chemo) High-Temp Incineration No_Full->BlackBin_Sol

Caption: Decision tree for segregating 7-Hydroxy Methotrexate-d3 waste into Trace (Yellow) and Bulk (Black) streams.

Decontamination Protocol

If a spill occurs or glassware must be reused (not recommended for d3-standards), follow this oxidative deactivation protocol. Methotrexate is resistant to simple hydrolysis; oxidative cleavage is required.

Reagent Prep:

  • Solution A: 10% Sodium Hypochlorite (Bleach).

  • Solution B: 1% Sodium Thiosulfate (Neutralizer).

  • Solution C: Detergent water (Surfactant).

Procedure:

  • Absorb: Lay absorbent pads over the spill.[1] Do not wipe dry immediately; allow absorption.

  • Clean (Solubilize): Wipe area with Solution C to remove the ammonium salt residue.

  • Deactivate (Oxidize): Apply Solution A (Bleach). Allow 15 minutes of contact time.

    • Mechanism:[3][4] Bleach oxidizes the pteridine ring structure, breaking the cytotoxic pharmacophore.

  • Neutralize: Apply Solution B to neutralize the bleach (prevents corrosion of stainless steel hoods).

  • Rinse: Final wipe with sterile water.

  • Disposal: All wipes and pads from this process go into the Black RCRA Bin .

Emergency Procedures
EventImmediate ActionReporting
Skin Exposure Wash with soap and water for 15 minutes .[5] Do not scrub hard (avoids abrasion).Report to EHS immediately. Medical surveillance may be required.[4][5][6]
Eye Contact Flush at eyewash station for 15 minutes , holding eyelids open.Seek immediate medical attention.[4][5][6][7][8]
Powder Spill Cover with wet paper towels to prevent dust generation. Do not sweep.Evacuate area if spill is >100mg. Call HazMat team.
References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[9] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[9][10] Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[9][Link]

  • World Health Organization (WHO). (2019). Safe Management of Wastes from Health-care Activities.[3][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.